molecular formula C53H60Cl2N2O18 B10827320 Asante NaTRIUM Green-2 AM

Asante NaTRIUM Green-2 AM

Katalognummer: B10827320
Molekulargewicht: 1083.9 g/mol
InChI-Schlüssel: OTIAVQNFWAJQKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Asante NaTRIUM Green-2 AM (ANG-2), also known as ION Natrium Green-2 (ING-2), is a membrane-permeable, yellow-green fluorescent dye for detecting and quantifying intracellular sodium ion (Na+) concentrations . This indicator features a higher sodium affinity compared to its predecessor, ING-1, and is particularly suitable for high-throughput screening (HTS) of sodium channels and transporters . Its spectral properties (Ex/Em: ~525 nm/545 nm) and large dynamic range make it compatible with fluorescence microscopy using standard FITC, GFP, or YFP filter sets, as well as with plate readers and flow cytometers . ANG-2 exhibits significantly improved cellular loading and greater brightness than the traditional dye SBFI, and it can be excited with visible light, reducing cellular damage and photobleaching associated with UV excitation . Researchers value ANG-2 for its application in diverse biological systems, including time-resolved fluorescence microscopy (FLIM) , studies on cancer cell migration , cardiac research , and the development of no-wash assay protocols using extracellular quenchers like Ponceau 4R to streamline HTS workflows . The dye is supplied as an acetoxymethyl (AM) ester for easy loading into live cells. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C53H60Cl2N2O18

Molekulargewicht

1083.9 g/mol

IUPAC-Name

acetyloxymethyl 3-[3-(acetyloxymethoxy)-7-[3-(acetyloxymethoxy)-3-oxopropyl]-4,5-dichloro-9-[3-methoxy-4-[13-(2-methoxy-4-methylphenyl)-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]phenyl]-6-oxoxanthen-2-yl]propanoate

InChI

InChI=1S/C53H60Cl2N2O18/c1-32-7-11-41(43(25-32)64-5)56-15-19-66-20-16-57(18-22-68-24-23-67-21-17-56)42-12-8-36(28-44(42)65-6)47-39-26-37(9-13-45(61)72-29-69-33(2)58)50(63)48(54)52(39)75-53-40(47)27-38(10-14-46(62)73-30-70-34(3)59)51(49(53)55)74-31-71-35(4)60/h7-8,11-12,25-28H,9-10,13-24,29-31H2,1-6H3

InChI-Schlüssel

OTIAVQNFWAJQKZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)N2CCOCCN(CCOCCOCC2)C3=C(C=C(C=C3)C4=C5C=C(C(=O)C(=C5OC6=C4C=C(C(=C6Cl)OCOC(=O)C)CCC(=O)OCOC(=O)C)Cl)CCC(=O)OCOC(=O)C)OC)OC

Herkunft des Produkts

United States

Foundational & Exploratory

Principle of Asante NaTRIUM Green-2 AM for Sodium Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Asante NaTRIUM Green-2 AM (ANG-2 AM) is a high-performance fluorescent indicator dye meticulously engineered for the quantitative measurement of intracellular sodium ion (Na⁺) concentrations.[1] Its superior brightness, significant fluorescence enhancement upon binding Na⁺, and favorable spectral properties make it a preferred tool for researchers in cellular biology and drug discovery.[1][2] This guide elucidates the core principles of ANG-2 AM-based sodium imaging, providing a comprehensive overview for its effective application in scientific research.

Core Principle: From Non-Fluorescent Prodrug to a Bright Sodium Indicator

The operational principle of this compound hinges on a two-stage process: intracellular delivery and activation, followed by sodium-dependent fluorescence. The dye is introduced to cells in its acetoxymethyl (AM) ester form, a chemically modified version that renders the molecule lipophilic and thus capable of passively crossing the cell membrane.[1]

Once inside the cell, ubiquitous intracellular esterase enzymes cleave the AM ester groups.[1] This enzymatic action transforms the molecule into its active, carboxylated form, which is polar and membrane-impermeable, effectively trapping it within the cytosol.[1] In its unbound state, the active form of Asante NaTRIUM Green-2 is weakly fluorescent. However, upon binding to intracellular sodium ions, the dye undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, leading to a bright fluorescent signal that is directly proportional to the intracellular Na⁺ concentration.[1] This mechanism allows for the dynamic monitoring of changes in intracellular sodium levels in real-time.

principle cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) ANG2_AM_ext This compound (Lipophilic, Cell-Permeable) ANG2_AM_int This compound ANG2_AM_ext->ANG2_AM_int Passive Diffusion ANG2_active_unbound Active Asante NaTRIUM Green-2 (Trapped, Weakly Fluorescent) ANG2_AM_int->ANG2_active_unbound Cleavage of AM esters ANG2_active_bound Na⁺-Bound Asante NaTRIUM Green-2 (Highly Fluorescent) ANG2_active_bound->ANG2_active_unbound Dissociation Fluorescence Fluorescence Signal (Proportional to [Na⁺]) ANG2_active_bound->Fluorescence Emits Light Esterases Intracellular Esterases Esterases->ANG2_AM_int Na_ion Na⁺ ANG2_active_unboundNa_ion ANG2_active_unboundNa_ion ANG2_active_unboundNa_ion->ANG2_active_bound Binding workflow cluster_prep Preparation cluster_loading Loading cluster_imaging Imaging Stock_ANG Prepare 1 mM ANG-2 AM stock solution in DMSO Dilute_ANG Dilute ANG-2 AM stock with Pluronic F-127 solution Stock_ANG->Dilute_ANG Stock_Pluronic Prepare 20% Pluronic F-127 stock solution in DMSO Stock_Pluronic->Dilute_ANG Disperse Disperse ANG-2/Pluronic mixture into serum-free medium Dilute_ANG->Disperse Incubate Incubate cells with loading solution (e.g., 1 hour at room temperature) Disperse->Incubate Wash Wash cells with dye-free medium Incubate->Wash Image Perform sodium imaging experiment Wash->Image

References

An In-depth Technical Guide to Asante NaTRIUM Green-2 AM: Mechanism of Action and Application in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Asante NaTRIUM Green-2 AM is a fluorescent indicator designed for the quantitative measurement of intracellular sodium (Na⁺) concentrations in living cells. Its utility in high-throughput screening and detailed cellular imaging has made it a valuable tool in physiological and pathological research. This guide provides a comprehensive overview of its mechanism of action, key properties, and detailed protocols for its application.

Core Mechanism of Action

This compound is a cell-permeant derivative of the sodium-sensitive fluorophore, Asante NaTRIUM Green-2. The core principle of its function relies on a two-stage process: cellular loading and enzymatic activation, followed by sodium-dependent fluorescence.

  • Cellular Loading and Activation: The Asante NaTRIUM Green-2 molecule is chemically modified with acetoxymethyl (AM) ester groups. These lipophilic groups mask the negative charges of the core molecule, rendering it capable of passively diffusing across the plasma membrane into the cytoplasm.[1] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis traps the now polar, membrane-impermeant Asante NaTRIUM Green-2 indicator within the cell.[1][2] This enzymatic cleavage is crucial as the AM ester form of the dye is not fluorescent.

  • Sodium Detection and Fluorescence: The active, de-esterified Asante NaTRIUM Green-2 indicator exhibits a low basal fluorescence. Upon binding to intracellular Na⁺ ions, the dye undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, leading to a bright fluorescent signal.[3] The fluorescence intensity of Asante NaTRIUM Green-2 is directly proportional to the intracellular Na⁺ concentration, allowing for quantitative measurements.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Asante NaTRIUM Green-2.

PropertyValueNotes
Excitation Maximum (Ex) 525 nm[4][5][6]Intracellularly, the excitation maximum is reported to be around 532 nm.
Emission Maximum (Em) 545 nm[4][5][6]Intracellularly, the emission maximum is reported to be around 548-550 nm.[7]
Dissociation Constant (Kd) for Na⁺ 20 mM (in the absence of K⁺)[4][5][6]This value represents the concentration of Na⁺ at which half of the indicator molecules are bound to the ion.
34 mM (in the presence of K⁺)[6]The presence of physiological concentrations of potassium affects the affinity for sodium.
39 mM (in astrocytes)[6]The intracellular environment can influence the dye's affinity for sodium.
Fluorescence Quantum Yield (ΦF) 0.014 (Na⁺-free)[3]Quantum yield is a measure of the efficiency of fluorescence.
0.20 (Na⁺-bound)[3]The significant increase in quantum yield upon sodium binding provides a large dynamic range for measurements.
Selectivity ~20-fold for Na⁺ over K⁺[7]The indicator shows a strong preference for sodium over potassium ions.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action and the logical flow of this compound in detecting intracellular sodium.

Sodium_Detection_Pathway cluster_cell Live Cell Intracellular Space Intracellular Space ANG2_AM_in This compound Esterases Intracellular Esterases ANG2_AM_in->Esterases Hydrolysis ANG2_active Active Asante NaTRIUM Green-2 Esterases->ANG2_active Activation Na_ion Intracellular Na⁺ Fluorescence Fluorescent Signal ANG2_activeNa_ion ANG2_activeNa_ion ANG2_activeNa_ion->Fluorescence Binding ANG2_AM_out This compound (extracellular) ANG2_AM_out->ANG2_AM_in Passive Diffusion

Caption: Mechanism of this compound action in a live cell.

Logical_Relationship Increase_Na Increase in [Na⁺]i Binding ANG-2 binds to Na⁺ Increase_Na->Binding Conformational_Change Conformational Change of ANG-2 Binding->Conformational_Change Fluorescence_Increase Increased Fluorescence Conformational_Change->Fluorescence_Increase

Caption: Logical flow from sodium increase to fluorescence signal.

Experimental Protocols

The following is a detailed protocol for loading this compound into live cells for fluorescence imaging. This protocol serves as a starting point and may require optimization for specific cell types and experimental conditions.

1. Reagent Preparation

  • This compound Stock Solution (1 mM):

    • Dissolve 50 µg of this compound in 46 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • For a 500 µg vial, dissolve in 460 µL of DMSO.

    • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Pluronic™ F-127 Solution (20% w/v in DMSO):

    • Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media.

  • Loading Buffer:

    • Prepare a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution (pH 7.2-7.4). The buffer should be serum-free.[4]

    • For experiments where dye leakage is a concern, the loading buffer can be supplemented with 1-2.5 mM probenecid (B1678239), an anion-exchange inhibitor.

2. Cell Loading Procedure

  • On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.

  • Prepare the dye-loading solution. For a final concentration of 5 µM this compound and 0.1% Pluronic F-127:

    • Mix the 1 mM this compound stock solution with an equal volume of 20% Pluronic F-127 solution.

    • Dilute this mixture 1:100 in the serum-free loading buffer. For example, add 10 µL of the mixture to 1 mL of buffer.

  • Remove the culture medium from the cells.

  • Wash the cells once with the loading buffer.

  • Add the dye-loading solution to the cells.

  • Incubate the cells for 60 minutes at room temperature or 37°C, protected from light.[4] Incubation time and temperature may need to be optimized for your specific cell type.

  • After incubation, remove the dye-loading solution and wash the cells two to three times with fresh, dye-free buffer to remove any extracellular dye. If probenecid was used during loading, include it in the wash buffer as well.

  • The cells are now loaded with Asante NaTRIUM Green-2 and are ready for fluorescence imaging.

3. Fluorescence Imaging

  • Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of Asante NaTRIUM Green-2 (e.g., FITC, GFP, or YFP filter sets).[4]

  • Excite the cells at ~525 nm and collect the emission at ~545 nm.

  • Changes in intracellular sodium concentration will be reflected by changes in fluorescence intensity.

Experimental Workflow Visualization

The following diagram outlines the key steps in a typical experiment using this compound.

Experimental_Workflow Start Start Prepare_Reagents Prepare Stock Solutions (ANG-2 AM, Pluronic F-127) Start->Prepare_Reagents Prepare_Loading_Buffer Prepare Loading Buffer (with or without Probenecid) Prepare_Reagents->Prepare_Loading_Buffer Load_Cells Incubate Cells with Dye-Loading Solution Prepare_Loading_Buffer->Load_Cells Wash_Cells Wash Cells to Remove Extracellular Dye Load_Cells->Wash_Cells Image_Cells Acquire Fluorescence Images Wash_Cells->Image_Cells Analyze_Data Analyze Fluorescence Intensity Changes over Time Image_Cells->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for using this compound.

References

Asante NaTRIUM Green-2 AM: A Technical Guide for Measuring Intracellular Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Asante NaTRIUM Green-2 (ANG-2) is a high-performance, fluorescent indicator designed for the quantitative measurement of intracellular sodium ion concentrations ([Na⁺]i). Its acetoxymethyl (AM) ester form, Asante NaTRIUM Green-2 AM, allows for passive diffusion across the cell membrane, making it a powerful tool for non-invasive cell loading. This guide provides an in-depth overview of its properties, detailed protocols for its application, and examples of its use in cellular research.

Core Properties and Specifications

Asante NaTRIUM Green-2 is recognized for its significant brightness and spectral properties that are compatible with common filter sets, making it an excellent alternative to earlier sodium indicators like SBFI.[1][2] It is excitable by visible light, which minimizes cellular damage and autofluorescence associated with UV-excitable dyes.[3]

Physical and Chemical Properties:

  • Synonyms: ANG-2 AM, ING-2 AM, ION Natrium Green-2 AM[4][5]

  • Molecular Formula: C₅₃H₆₀Cl₂N₂O₁₈[4][6]

  • Molecular Weight: Approximately 1084.0 g/mol [4][5]

  • Solubility: Soluble in dimethyl sulfoxide (B87167) (DMSO)[1]

  • Storage: Store at -20°C, protected from light and moisture[7]

Quantitative Data

The performance characteristics of Asante NaTRIUM Green-2 are summarized below. These values are crucial for designing and interpreting experiments accurately.

PropertyValueNotes
Excitation Maximum (λex) ~517 nm (in vitro) / ~525-532 nm (intracellular)Compatible with FITC, GFP, and YFP filter sets[1][4]
Emission Maximum (λem) ~540 nm (in vitro) / ~545-548 nm (intracellular)
Dissociation Constant (Kd) ~20 mM (in the absence of K⁺) ~34 mM (in the presence of K⁺) ~39 mM (in astrocytes)The affinity for Na⁺ is influenced by intracellular K⁺ levels[1][4]
Fluorescence Quantum Yield (ΦF) 0.014 (Na⁺-free) 0.20 (Na⁺-bound)Demonstrates a significant fluorescence enhancement upon Na⁺ binding[3]
Purity ≥90%[1][4]
Fluorescence Enhancement ~20-fold increase from zero to saturating [Na⁺]

Mechanism of Action and Cellular Loading

The utility of this compound lies in its ability to be loaded into live cells. The AM ester groups render the molecule lipophilic, allowing it to permeate the cell membrane. Once inside the cytosol, ubiquitous intracellular esterases cleave the AM groups. This hydrolysis traps the now membrane-impermeant, Na⁺-sensitive form of the dye (ANG-2) within the cell.[2] The fluorescence intensity of ANG-2 increases significantly upon binding to intracellular sodium ions.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) ANG2_AM_ext Asante NaTRIUM Green-2 AM Cell_Membrane ANG2_AM_ext->Cell_Membrane Passive Diffusion ANG2_AM_int Asante NaTRIUM Green-2 AM ANG2_trapped Trapped, Active ANG-2 ANG2_AM_int->ANG2_trapped Esterases Intracellular Esterases Esterases->ANG2_AM_int Cleavage of AM groups Fluorescence Increased Fluorescence ANG2_trapped->Fluorescence Na_ion Intracellular Na⁺ Na_ion->ANG2_trapped Binding Cell_Membrane->ANG2_AM_int Cell_Loading_Workflow cluster_prep Solution Preparation start Start: Prepare Reagents stock_sol 1. 1mM ANG-2 AM Stock in DMSO prep_loading_sol Prepare Loading Solution (e.g., 5 µM ANG-2 AM) remove_media Remove Culture Medium from Adherent Cells prep_loading_sol->remove_media add_loading_sol Add Loading Solution to Cells remove_media->add_loading_sol incubate Incubate Cells (e.g., 60 min at RT or 37°C) add_loading_sol->incubate wash Wash Cells 2-3x with Dye-Free Buffer (e.g., HBSS) incubate->wash ready Ready for Imaging and Measurement wash->ready pluronic_mix 2. Mix with 20% Pluronic F-127 (1:1 v/v) stock_sol->pluronic_mix disperse 3. Disperse in Serum-Free Medium to final concentration pluronic_mix->disperse disperse->prep_loading_sol Calibration_Workflow start Start with ANG-2 Loaded Cells add_ionophores Add Ionophores (e.g., Gramicidin, Amphotericin B) start->add_ionophores perfuse_zero Perfuse with 'Zero Na⁺' Calibration Buffer add_ionophores->perfuse_zero record_fmin Record F_min perfuse_zero->record_fmin perfuse_saturate Perfuse with 'Saturating Na⁺' Calibration Buffer record_fmin->perfuse_saturate record_fmax Record F_max perfuse_saturate->record_fmax generate_curve Generate Calibration Curve (Fluorescence vs. [Na⁺]) record_fmax->generate_curve NaK_ATPase_Pathway NaK_ATPase Na⁺/K⁺-ATPase Na_efflux Na⁺ Efflux NaK_ATPase->Na_efflux drives Low_Na_i Low Intracellular [Na⁺] Na_efflux->Low_Na_i maintains Ouabain Inhibitor (e.g., Ouabain) Block Block Ouabain->Block Block->Na_efflux inhibits High_Na_i Intracellular [Na⁺] Accumulates Block->High_Na_i leads to ANG2_signal ANG-2 Fluorescence Increases High_Na_i->ANG2_signal causes

References

An In-depth Technical Guide to Asante NaTRIUM Green-2 AM Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular sodium concentration ([Na⁺]i) is crucial for understanding a multitude of cellular processes and for the development of novel therapeutics targeting ion channels and transporters. Asante NaTRIUM Green-2 AM (also known as ANG-2 AM or ING-2 AM) is a high-performance, fluorescent indicator designed for the quantitative determination of intracellular sodium ions. This guide provides a comprehensive overview of its key features, benefits, and detailed methodologies for its application.

Core Features and Benefits

This compound is a cell-permeable dye that, once inside the cell, is hydrolyzed by intracellular esterases, trapping the active indicator. Upon binding to Na⁺, its fluorescence intensity increases significantly, allowing for the sensitive detection of changes in intracellular sodium concentration.

Key benefits include:

  • High Fluorescence Signal: Offers significantly higher brightness compared to older sodium indicators like SBFI, enabling more sensitive detection.[1][2]

  • Improved Cellular Loading: The acetoxymethyl (AM) ester formulation facilitates efficient loading into a wide variety of cell types.[1][2]

  • Visible Light Excitation: Compatible with standard fluorescence microscopy setups using common fluorescein (B123965) (FITC), GFP, or YFP filter sets, avoiding the phototoxicity associated with UV-excitable dyes.[1][3]

  • Physiologically Relevant Affinity: Possesses a dissociation constant (Kd) for Na⁺ that is well-suited for measuring physiological and pathological intracellular sodium concentrations.[1][4][5]

  • Suitability for High-Throughput Screening (HTS): Its large dynamic range and robust performance make it an ideal choice for HTS applications targeting Na⁺ channels and transporters.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its active form.

PropertyValueReference(s)
Chemical Formula C₅₃H₆₀Cl₂N₂O₁₈[5]
Molecular Weight ~1084 g/mol [4][5]
Form Solid[3][4]
Solubility Soluble in DMSO (to 1 mg/ml) and Methanol[5]
Storage Conditions -20°C, protect from light and moisture[4][6]
Stability ≥ 4 years at -20°C[4][5]

Table 1: Physicochemical Properties of this compound

ParameterValueNotesReference(s)
Excitation Maximum ~525 nmCan also be excited at 488 nm[1][4][5]
Emission Maximum ~545 nm[1][4][5]
Dissociation Constant (Kd) for Na⁺ 20 mMIn the absence of K⁺[1][4][5]
Dissociation Constant (Kd) for Na⁺ 34 mMIn the presence of K⁺
Dissociation Constant (Kd) for Na⁺ 39 mMIn astrocytes

Table 2: Spectroscopic and Binding Properties

Principle of Action and Cellular Loading

The mechanism of this compound relies on its chemical structure, which allows it to passively diffuse across the cell membrane. Once in the cytoplasm, intracellular esterases cleave the acetoxymethyl (AM) ester groups, rendering the molecule membrane-impermeable and trapping it within the cell. This active form of the indicator exhibits a low basal fluorescence that increases significantly upon binding to intracellular sodium ions.

G Principle of Action and Cellular Loading cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) ANG2_AM_ext Asante NaTRIUM Green-2 AM (Membrane Permeable) ANG2_AM_int Asante NaTRIUM Green-2 AM ANG2_AM_ext->ANG2_AM_int Passive Diffusion ANG2_active Active Asante NaTRIUM Green-2 (Membrane Impermeable) ANG2_AM_int->ANG2_active Cleavage of AM esters by Esterases Intracellular Esterases Esterases->ANG2_active Fluorescence Increased Fluorescence ANG2_active->Fluorescence Binds to Na_ion Na⁺ Na_ion->Fluorescence

Caption: Mechanism of cellular loading and activation of Asante NaTRIUM Green-2.

Experimental Protocols

General Cell Loading Protocol

This protocol provides a general guideline for loading cells with this compound. Optimization of dye concentration, incubation time, and temperature may be required for different cell types and experimental conditions.[2]

  • Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous dimethylsulfoxide (DMSO).

  • Prepare Loading Buffer: Dilute the stock solution into a suitable buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, HBSS) to the final working concentration (typically 1-5 µM). The loading buffer should also contain 0.02-0.04% Pluronic® F-127 to aid in dye dispersal.[7] An anion transport inhibitor such as probenecid (B1678239) (1-2.5 mM) can be included to prevent dye leakage.[4]

  • Cell Loading: Replace the cell culture medium with the loading buffer and incubate for 30-60 minutes at room temperature or 37°C.[4]

  • Wash: Remove the loading buffer and wash the cells 2-3 times with fresh, dye-free buffer to remove any extracellular indicator.

  • Imaging: The cells are now ready for fluorescence imaging.

G General Cell Loading Workflow prep_stock Prepare 1 mM Stock Solution in DMSO prep_load Prepare Loading Buffer (1-5 µM ANG-2 AM, Pluronic F-127, +/- Probenecid in HBSS) prep_stock->prep_load load_cells Incubate Cells (30-60 min at RT or 37°C) prep_load->load_cells wash_cells Wash Cells 2-3x with Dye-Free Buffer load_cells->wash_cells image_cells Fluorescence Imaging wash_cells->image_cells

Caption: A typical workflow for loading cells with this compound.

In Situ Calibration of Intracellular Sodium

For quantitative measurements of [Na⁺]i, an in situ calibration is often necessary. This protocol describes a method using the ionophore amphotericin B to equilibrate intracellular and extracellular Na⁺ concentrations.[7]

  • Load Cells: Load cells with this compound as described in the general loading protocol.

  • Prepare Calibration Buffers: Prepare a series of calibration buffers with known Na⁺ concentrations (e.g., 0, 5, 10, 20, 50, 100, 145 mM NaCl). To maintain osmolarity and ionic strength, replace NaCl with KCl or N-methyl-D-glucamine (NMG).[7] Each buffer should also contain an ionophore, such as amphotericin B (e.g., 50 µM), to permeabilize the cell membrane to monovalent cations.

  • Equilibration and Measurement: Sequentially perfuse the cells with the calibration buffers, starting with the lowest Na⁺ concentration. Allow the fluorescence signal to stabilize at each concentration before recording the fluorescence intensity.

  • Generate Calibration Curve: Plot the fluorescence intensity against the corresponding Na⁺ concentration to generate a calibration curve. This curve can then be used to convert the fluorescence signals from experimental cells into absolute [Na⁺]i values.

G In Situ [Na⁺]i Calibration Workflow load_cells Load Cells with This compound perfuse_measure Sequentially Perfuse Cells and Record Fluorescence Intensity at Each [Na⁺] load_cells->perfuse_measure prep_buffers Prepare Calibration Buffers (Varying [Na⁺], constant ionic strength, containing Amphotericin B) prep_buffers->perfuse_measure plot_curve Plot Fluorescence vs. [Na⁺] to Generate Calibration Curve perfuse_measure->plot_curve quantify Quantify Experimental [Na⁺]i plot_curve->quantify

Caption: Workflow for the in situ calibration of this compound fluorescence.

Applications in Research and Drug Development

This compound is a versatile tool for investigating the role of sodium in cellular physiology and pathology. Its high sensitivity and compatibility with automated fluorescence plate readers make it particularly valuable for:

  • Drug discovery: Screening compound libraries for modulators of voltage-gated and ligand-gated sodium channels, as well as Na⁺/K⁺-ATPase and other sodium transporters.[1]

  • Neuroscience: Studying the dynamics of sodium influx during neuronal firing and excitotoxicity.

  • Cardiovascular research: Investigating the role of sodium overload in cardiac myocytes during ischemia-reperfusion injury.[7]

  • Cell biology: Elucidating the role of sodium in a wide range of cellular processes, including cell volume regulation, apoptosis, and proliferation.[8][9]

  • Platelet activation: Monitoring dynamic cytosolic sodium fluxes following platelet activation using flow cytometry.[4][5]

Conclusion

This compound represents a significant advancement in the fluorescent detection of intracellular sodium. Its superior brightness, improved loading characteristics, and physiologically relevant affinity provide researchers with a powerful and reliable tool to dissect the complex roles of sodium in health and disease. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this indicator in a variety of research and drug development applications.

References

Asante NaTRIUM Green-2 AM dye spectral properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Asante NaTRIUM Green-2 AM (ANG-2 AM) is a high-performance, cell-permeable fluorescent indicator designed for the detection and quantification of intracellular sodium ions (Na⁺). Developed as a successor to earlier sodium dyes like SBFI, ANG-2 offers significant improvements in brightness, cellular loading, and signal-to-noise ratio, making it a superior choice for a wide range of applications, including high-throughput screening (HTS) and fluorescence microscopy.[1][2][3] Its spectral properties are compatible with common filter sets such as FITC, GFP, and YFP.[1][2]

Core Characteristics and Spectral Properties

ANG-2 is a visible spectrum indicator, a key advantage that minimizes cellular autofluorescence and potential phototoxicity associated with UV-excitable dyes.[4][5] The acetoxymethyl (AM) ester modification renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cell. Once inside the cytosol, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant active form of the dye (ANG-2) inside the cell.[6] The fluorescence of ANG-2 is significantly quenched in its Na⁺-free state and exhibits a substantial increase in quantum yield upon binding to sodium ions.[3][4]

The key quantitative properties of Asante NaTRIUM Green-2 are summarized in the table below.

PropertyValueSource(s)
Excitation Maximum (λex) ~517-525 nm (in vitro), ~532 nm (intracellular)[1][7][8][9]
Emission Maximum (λem) ~540-545 nm (in vitro), ~548 nm (intracellular)[1][7][8][9]
Two-Photon Excitation Max ~790 nm[4]
Dissociation Constant (Kd) ~20 mM (in absence of K⁺)[1][2][7][8]
~34 mM (in presence of K⁺)[7]
~39 mM (in astrocytes)[7]
Fluorescence Enhancement ~13 to >20-fold increase upon Na⁺ binding[4][9]
Quantum Yield (ΦF) Na⁺-free: 0.014 ± 0.001[4]
Na⁺-bound: 0.20 ± 0.01[4]
Molecular Formula C₅₃H₆₀Cl₂N₂O₁₈[7][8][10]
Molecular Weight ~1084 g/mol [7][8][10]
Solubility DMSO, Methanol[1][7][8]

Mechanism of Action and Cellular Processing

The utility of ANG-2 AM as an intracellular Na⁺ probe relies on a two-stage process: cellular loading and ion-dependent fluorescence. The following diagram illustrates this workflow.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) ANG2_AM_ext Asante NaTRIUM Green-2 AM (Lipophilic) ANG2_AM_int Asante NaTRIUM Green-2 AM ANG2_AM_ext->ANG2_AM_int Passive Diffusion Membrane Esterases Intracellular Esterases ANG2_AM_int->Esterases Hydrolysis ANG2_active Asante NaTRIUM Green-2 (Active, Trapped) Esterases->ANG2_active Cleavage of AM esters Sodium Na⁺ Ions ANG2_active->Sodium Fluorescence Increased Fluorescence Sodium->Fluorescence Binding

Diagram 1: Cellular loading and activation mechanism of ANG-2 AM.

Experimental Protocols

Successful measurement of intracellular Na⁺ requires optimized protocols for dye loading. The following sections provide a detailed methodology based on manufacturer recommendations and published studies.[2][11] Note that optimal conditions (e.g., dye concentration, incubation time, temperature) may vary depending on the cell type and experimental setup.

  • ANG-2 AM Stock (1 mM): Prepare a 1 mM stock solution in anhydrous dimethylsulfoxide (DMSO). For example, dissolve a 50 µg vial of ANG-2 AM in 46 µL of anhydrous DMSO.

  • Pluronic™ F-127 Stock (20% w/v): Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This non-ionic surfactant aids in the dispersion of the water-insoluble AM ester in aqueous media.[4]

  • Storage: Divide the stock solutions into single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to hydrolysis of the AM esters. Store aliquots at -20°C, protected from light and moisture.[2]

  • Begin with a serum-free physiological buffer appropriate for your cells, such as Hank's Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution (pH 7.2-7.4).[11]

  • To create the final loading solution, dilute the ANG-2 AM stock solution to a final concentration of 1-10 µM (a starting concentration of 5 µM is often recommended).[12]

  • Add Pluronic™ F-127 to the loading buffer to a final concentration of 0.02-0.1% to prevent dye aggregation.[2]

  • (Optional): To improve intracellular dye retention, especially in cell types that actively extrude organic anions, consider adding an anion-exchange transport inhibitor like probenecid (B1678239) to the loading buffer (final concentration typically 1-2.5 mM).[2][11]

The general procedure for loading cells with ANG-2 AM is outlined below.

prep Prepare 1 mM ANG-2 AM and 20% Pluronic F-127 stock solutions in DMSO load_buffer Prepare fresh Loading Buffer: - Serum-free medium - 5 µM ANG-2 AM - 0.1% Pluronic F-127 - (Optional) Probenecid prep->load_buffer culture Culture cells to desired confluence (e.g., 80-100%) wash1 Remove cell culture medium and wash with dye-free buffer culture->wash1 incubate Add Loading Buffer and incubate for 30-60 min at RT or 37°C in the dark load_buffer->incubate wash1->incubate wash2 Remove Loading Buffer and wash cells 1-2 times with dye-free buffer incubate->wash2 image Proceed with fluorescence microscopy or plate reader assay (Ex: ~520 nm, Em: ~545 nm) wash2->image

Diagram 2: Standard experimental workflow for cell loading with ANG-2 AM.

Data Interpretation: Fluorescence Response

The fundamental principle of ANG-2 as a sodium indicator is the direct relationship between the intracellular Na⁺ concentration and the dye's fluorescence intensity. As the concentration of cytosolic Na⁺ rises, more ANG-2 molecules bind to the ion, leading to a proportional increase in the measured fluorescence signal. This relationship allows for both qualitative visualization and quantitative measurement of changes in intracellular sodium levels.

cluster_cause Cellular State cluster_effect Indicator Response low_na Low Intracellular [Na⁺] high_na High Intracellular [Na⁺] low_f Low ANG-2 Fluorescence (Quenched State) low_na->low_f results in high_f High ANG-2 Fluorescence (Bright State) high_na->high_f results in

References

Asante NaTRIUM Green-2 AM: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Asante NaTRIUM Green-2 AM (ANG-2 AM) has emerged as a powerful fluorescent indicator for the quantitative imaging of intracellular sodium (Na⁺) dynamics in neuroscience research.[1][2] Its utility spans a wide range of applications, from monitoring Na⁺ transients in single cells to high-throughput screening assays for ion channel modulators.[1][3] This technical guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols for its application, and visualizations of key experimental workflows.

Core Properties and Data Presentation

This compound is a cell-permeant acetoxymethyl (AM) ester derivative of the sodium-sensitive fluorophore, Asante NaTRIUM Green-2.[4] Once inside the cell, intracellular esterases cleave the AM group, trapping the active indicator in the cytosol.[5] The fluorescence intensity of Asante NaTRIUM Green-2 exhibits a significant increase upon binding to Na⁺, allowing for the sensitive detection of changes in intracellular sodium concentration ([Na⁺]i).[2]

Spectral and Chemical Properties

A summary of the key quantitative properties of Asante NaTRIUM Green-2 is presented in the table below for easy reference and comparison.

PropertyValueReferences
Excitation Maximum (Intracellular) ~525 nm[1][4][6]
Emission Maximum (Intracellular) ~545 nm[1][4][6]
Two-Photon Excitation Maximum 790 nm
Dissociation Constant (Kd) for Na⁺ (in vitro, K⁺-free) 20 mM[4][6]
Dissociation Constant (Kd) for Na⁺ (in vitro, with K⁺) 34 mM[6]
Dissociation Constant (Kd) for Na⁺ (in astrocytes) 39 mM[6]
Molecular Weight 1083.9 Da[6][7]
Molecular Formula C₅₃H₆₀Cl₂N₂O₁₈[6][7]
Solubility Soluble in DMSO[6]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in neuroscience research, including cell loading, calibration, and imaging.

Cell Loading Protocol

This protocol provides a general guideline for loading this compound into cultured cells. Optimization of dye concentration, incubation time, and temperature may be required for different cell types and experimental conditions.[8]

Materials:

  • This compound (ANG-2 AM)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • Serum-free culture medium or appropriate physiological buffer (e.g., Hank's Balanced Salt Solution, HBSS)

Procedure:

  • Prepare a 1 mM stock solution of ANG-2 AM in anhydrous DMSO. For a 50 µg vial, this can be achieved by dissolving the contents in 46 µL of DMSO.

  • Prepare the loading solution. Dilute the 1 mM ANG-2 AM stock solution with a solution of 20% Pluronic F-127 in DMSO. A common next step is to disperse this mixture into serum-free culture medium to achieve a final ANG-2 AM concentration of 5 µM and a final Pluronic F-127 concentration of 0.1%. The surfactant Pluronic F-127 aids in the dispersion of the nonpolar AM ester in aqueous media.[5][8]

  • Load the cells. Replace the culture medium with the loading solution and incubate for 30-60 minutes at room temperature or 37°C.[9] Incubation time and temperature are critical parameters that may require optimization.

  • Wash the cells. Remove the loading solution and wash the cells with serum-free, dye-free medium to remove any extracellular indicator.

  • Ready for imaging. The cells are now loaded with Asante NaTRIUM Green-2 and are ready for fluorescence imaging experiments.

G This compound Cell Loading Workflow cluster_0 Preparation cluster_1 Cell Loading cluster_2 Imaging A Prepare 1 mM ANG-2 AM in DMSO B Mix with 20% Pluronic F-127 in DMSO A->B C Disperse in Serum-Free Medium (Final Conc: 5 µM ANG-2 AM, 0.1% Pluronic) B->C D Incubate Cells with Loading Solution (30-60 min at RT or 37°C) C->D E Wash Cells with Dye-Free Medium D->E F Proceed with Fluorescence Imaging E->F

Caption: Workflow for loading cells with this compound.

In Situ Calibration of Intracellular Sodium

To quantify intracellular Na⁺ concentrations, an in situ calibration is necessary. This typically involves using ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

Materials:

  • Cells loaded with Asante NaTRIUM Green-2

  • Calibration buffer (e.g., a solution containing varying concentrations of NaCl and KCl, with the sum of [Na⁺] and [K⁺] kept constant)

  • Ionophores (e.g., a combination of gramicidin (B1672133) and monensin, or amphotericin B)[9]

Procedure:

  • Prepare a series of calibration buffers with known Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM).

  • Expose the loaded cells to the calibration buffers containing the ionophores. This will permeabilize the cell membrane to Na⁺, allowing the intracellular Na⁺ concentration to equilibrate with the extracellular concentration.

  • Measure the fluorescence intensity (F) at each Na⁺ concentration.

  • Determine the minimum (F_min) and maximum (F_max) fluorescence intensities from the calibration curve.

  • Calculate the intracellular Na⁺ concentration in experimental conditions using the following equation: [Na⁺]i = Kd * [(F - F_min) / (F_max - F)]

G In Situ Calibration of Intracellular Sodium cluster_0 Preparation cluster_1 Calibration cluster_2 Calculation A Prepare Calibration Buffers (Varying [Na⁺]) B Add Ionophores to Buffers A->B C Expose Loaded Cells to Buffers B->C D Measure Fluorescence (F) at each [Na⁺] C->D E Determine F_min and F_max D->E F Calculate [Na⁺]i using the formula: [Na⁺]i = Kd * [(F - F_min) / (F_max - F)] E->F

Caption: Workflow for in situ calibration of Asante NaTRIUM Green-2.

Applications in Neuroscience Research

This compound has proven to be a versatile tool for investigating a variety of neuroscience-related questions.

Imaging Sodium Dynamics in Neurons and Astrocytes

The indicator allows for the visualization of Na⁺ influx through voltage-gated sodium channels, ionotropic glutamate (B1630785) receptors, and other transporters in both neurons and astrocytes.[10] This enables the study of action potential firing, synaptic transmission, and glial cell signaling.

High-Throughput Screening (HTS) for Ion Channel Modulators

The robust signal and favorable spectral properties of Asante NaTRIUM Green-2 make it well-suited for HTS assays to identify novel drugs targeting sodium channels and transporters.[2][3]

G Signaling Pathway for Na+ Influx and Detection cluster_0 Stimulus cluster_1 Cellular Response cluster_2 Detection A Neuronal Activation (e.g., Action Potential, Neurotransmitter) B Opening of Voltage-Gated Na+ Channels or Ligand-Gated Ion Channels A->B C Na+ Influx into the Cell B->C D Increase in Intracellular [Na+] C->D E Asante NaTRIUM Green-2 binds to Na+ D->E F Increase in Fluorescence E->F

Caption: Simplified signaling pathway of Na⁺ influx and detection.

Conclusion

This compound is a highly effective and versatile fluorescent indicator for monitoring intracellular sodium dynamics in neuroscience research. Its favorable spectral properties, high sensitivity, and applicability in both standard and two-photon microscopy make it an invaluable tool for researchers and drug development professionals. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this powerful probe in a wide range of experimental paradigms.

References

Asante NaTRIUM Green-2 AM: A Technical Guide for Studying Ion Channel Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Asante NaTRIUM Green-2 AM is a high-performance, cell-permeable fluorescent indicator for intracellular sodium ions (Na⁺). Its robust brightness and sensitivity make it an invaluable tool for researchers studying Na⁺ dynamics and ion channel activity, particularly in high-throughput screening (HTS) applications. This guide provides an in-depth technical overview of this compound, including its core properties, detailed experimental protocols, and data interpretation.

Core Properties and Specifications

This compound, also known as ION NaTRIUM Green™-2 AM (ING-2 AM), is designed for sensitive detection of changes in cytosolic Na⁺ concentrations.[1] Its acetoxymethyl (AM) ester form allows it to readily cross cell membranes, whereupon intracellular esterases cleave the AM groups, trapping the fluorescent indicator within the cell.[2] This ensures a localized and robust signal directly proportional to the intracellular Na⁺ concentration.

Physicochemical and Spectral Properties

The key characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and setup.

PropertyValueSource
Synonyms ANG-2 AM, ING-2 AM[3]
Molecular Formula C₅₃H₆₀Cl₂N₂O₁₈[4][5]
Molecular Weight 1083.9 g/mol [4][5]
Excitation Maximum (Ex) ~525 nm[1][3][4]
Emission Maximum (Em) ~545 nm[1][3][4]
Dissociation Constant (Kd) for Na⁺ ~20 mM[3][4]
Solubility Soluble in DMSO (up to 1 mg/mL)[4]
Form Solid[4]

Mechanism of Action and Cellular Loading

The workflow for using this compound involves several key steps, from initial cell loading to fluorescence measurement. The following diagram illustrates the general process.

G cluster_loading Cell Loading cluster_experiment Experiment cluster_mechanism Intracellular Mechanism Prepare_Stock Prepare 1 mM Stock in DMSO Dilute Dilute with Pluronic F-127 and Serum-Free Medium Prepare_Stock->Dilute Incubate Incubate Cells (e.g., 1 hour at RT or 37°C) Dilute->Incubate Wash Wash Cells with Dye-Free Medium Incubate->Wash Stimulate Induce Na+ Influx (e.g., Veratridine, Ionophore) Wash->Stimulate Record Record Fluorescence (Ex: ~525 nm, Em: ~545 nm) Stimulate->Record ANG2_AM This compound (Membrane Permeable) Esterase Intracellular Esterases ANG2_AM->Esterase Enters Cell ANG2 Asante NaTRIUM Green-2 (Trapped Form) Esterase->ANG2 Cleavage of AM esters Sodium Na+ Fluorescence Fluorescence Signal ANG2Sodium ANG2Sodium ANG2Sodium->Fluorescence Binding

Caption: Workflow for cellular loading and experimental use of this compound.

Experimental Protocols

Successful application of this compound requires careful optimization of loading conditions for the specific cell type and experimental setup. The following protocols provide a starting point for common applications.

Standard Cell Loading Protocol

This protocol is a general guideline for loading adherent cells with this compound.

  • Prepare a 1 mM Stock Solution: Dissolve the this compound in anhydrous dimethylsulfoxide (DMSO). For a 500 µg vial, this would typically involve adding 460 µL of DMSO.

  • Prepare Loading Solution:

    • Dilute the 1 mM stock solution with a 20% solution of Pluronic F-127 in DMSO to a 2x working concentration. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the dye in aqueous media.[6]

    • Disperse this mixture into a serum-free culture medium to achieve a final this compound concentration of approximately 5 µM and a final Pluronic F-127 concentration of 0.1%. Note that these concentrations may require optimization for your specific cell line.

  • Cell Incubation: Remove the culture medium from the cells and add the dye-loading solution. Incubate for approximately one hour at room temperature or 37°C. Incubation time and temperature are key parameters for optimization.

  • Washing: After incubation, remove the loading solution and wash the cells with serum-free, dye-free medium to remove any extracellular dye. The cells are now loaded and ready for the experiment.

High-Throughput Screening (HTS) Assay for Sodium Channel Antagonists

This compound is well-suited for HTS of voltage-gated sodium channels.[7] This protocol describes a 1536-well plate-based assay using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

  • Cell Plating: Seed HEK-293 cells expressing the voltage-gated sodium channel of interest into 1536-well plates.

  • Cell Loading: Load the cells with this compound as described in the standard protocol, optimizing for the automated plate handling system.

  • Compound Addition: Add test compounds (potential channel blockers) to the wells. Include controls such as a known inhibitor (e.g., tetracaine) for IC₁₀₀ and a vehicle control.[7]

  • Stimulation and Measurement:

    • Use a FLIPR instrument to add a sodium channel agonist, such as 60 µM veratridine, to all wells simultaneously to induce Na⁺ influx.[7]

    • Measure the fluorescence intensity before and after the addition of the agonist. A decrease in the fluorescence signal in the presence of a test compound indicates potential inhibition of the sodium channel.

  • Data Analysis: Calculate the signal-to-background ratio and the IC₅₀ for active compounds. In a typical assay, a signal-to-background ratio of 1.3 to 1.6 can be achieved.[7] The assay has shown robust performance with Z' values averaging 0.71.[7]

The following diagram illustrates the logical flow of an HTS experiment for identifying sodium channel antagonists.

G Start Start Load_Cells Load Cells with This compound Start->Load_Cells End End Add_Compounds Add Test Compounds and Controls Load_Cells->Add_Compounds Measure_Baseline Measure Baseline Fluorescence Add_Compounds->Measure_Baseline Add_Agonist Add Na+ Channel Agonist (e.g., Veratridine) Measure_Baseline->Add_Agonist Measure_Response Measure Post-Stimulation Fluorescence Add_Agonist->Measure_Response Analyze_Data Analyze Data (Calculate IC50) Measure_Response->Analyze_Data Identify_Hits Identify Antagonist Hits Analyze_Data->Identify_Hits Identify_Hits->End

Caption: Logical workflow for a high-throughput screening assay to identify sodium channel antagonists.

Intracellular Na⁺ Titration using Ionophores

To confirm the dye's response to intracellular Na⁺, a titration experiment can be performed using ionophores that facilitate Na⁺ entry into the cell.

  • Cell Loading: Load REF52 fibroblasts or another suitable cell line with this compound as per the standard protocol.

  • Initial Measurement: Place the cells in a buffer such as Hank's Balanced Salt Solution (HBSS) and measure the baseline fluorescence.

  • Induce Na⁺ Influx: Add a Na⁺ ionophore, such as 40 µM SQI-Pr, which promotes Na⁺/H⁺ exchange across the cell membrane. This will cause a steady increase in intracellular Na⁺, reflected by a rise in the fluorescence of Asante NaTRIUM Green-2.

  • Permeabilization (Optional): To further validate the response, add 20 µM amphotericin B, a pore-forming agent that increases membrane permeability to monovalent ions, allowing for equilibration of intracellular and extracellular Na⁺. This should result in a small additional increase in fluorescence.

This experiment is depicted in the pathway diagram below.

G cluster_cell Cell Na_in Intracellular Na+ ANG2 Asante NaTRIUM Green-2 SQI_Pr SQI-Pr (Na+/H+ Ionophore) SQI_Pr->Na_in facilitates influx Na_out Extracellular Na+ Na_out->Na_in Fluorescence Increased Fluorescence Na_inANG2 Na_inANG2 Na_inANG2->Fluorescence Binding leads to

Caption: Signaling pathway for ionophore-induced increase in intracellular sodium and fluorescence.

Data and Performance

This compound has demonstrated its utility and robustness in various experimental settings.

Performance in HTS

In a screen of 27,978 small molecules, the this compound assay showed strong performance statistics:

  • Z' values: Averaging 0.71[7]

  • Signal-to-Background (S/B): Averaging 1.58-fold[7]

  • Internal Consistency (R²): 0.80 when plotting duplicate data[7]

These metrics indicate a reliable and reproducible assay suitable for large-scale screening campaigns.

Comparison with Other Methods

Historically, high-throughput screening of sodium channels relied on indirect methods such as membrane potential dyes or atomic absorption spectroscopy using surrogate ions like lithium.[7] this compound allows for the direct measurement of Na⁺ flux, providing a more direct and potentially more physiologically relevant readout of channel activity.[7] While there can be differences in the hits identified by Na⁺ flux and membrane potential assays, both methods are valuable and can identify unique active compounds.[7]

Conclusion

This compound is a powerful fluorescent indicator for the direct and sensitive measurement of intracellular sodium concentrations. Its favorable spectral properties, robust performance in HTS, and ease of use make it an essential tool for researchers in ion channel biology and drug discovery. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively leverage this technology to advance their understanding of sodium channel function and modulation.

References

An In-depth Technical Guide to Asante NaTRIUM Green-2 AM and its Comparison with Other Sodium Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of the fluorescent sodium indicator, Asante NaTRIUM Green-2 AM (also known as ANG-2 or ING-2), with other widely used sodium indicators, namely SBFI and CoroNa Green. This document is intended to assist researchers in selecting the appropriate tool for monitoring intracellular sodium dynamics in various experimental settings.

Introduction to Fluorescent Sodium Indicators

The measurement of intracellular sodium concentration ([Na⁺]i) is critical for understanding a multitude of physiological and pathological processes, including neuronal excitability, muscle contraction, and cellular homeostasis. Fluorescent indicators have become indispensable tools for real-time monitoring of [Na⁺]i dynamics in living cells. These indicators are molecules that exhibit a change in their fluorescent properties upon binding to sodium ions. The ideal sodium indicator should possess high selectivity for Na⁺ over other cations, a dissociation constant (Kd) within the physiological range of [Na⁺]i, high quantum yield for a bright signal, significant fluorescence enhancement upon Na⁺ binding, photostability, and minimal sensitivity to pH changes.

This guide focuses on a comparative analysis of three prominent sodium indicators:

  • This compound (ANG-2/ING-2): A newer generation, visible-light excitable indicator known for its high brightness.

  • Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI): A traditional, ratiometric, UV-excitable indicator.

  • CoroNa Green: A visible-light excitable indicator.

Quantitative Data Summary

The selection of a sodium indicator is heavily dependent on its specific photophysical and chemical properties. The following table summarizes the key quantitative parameters for this compound, SBFI, and CoroNa Green. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.

PropertyThis compound (ANG-2/ING-2)SBFI (Sodium-binding benzofuran isophthalate)CoroNa Green
Indicator Type Intensity-basedRatiometricIntensity-based
Excitation Wavelength (nm) ~517-525[1][2]~340 (Na⁺-bound) / ~380 (Na⁺-free)[3]~492[1][4][5]
Emission Wavelength (nm) ~540-545[1][2]~505[3]~516[1][4][5]
Dissociation Constant (Kd) for Na⁺ 20 mM (in absence of K⁺) / 34 mM (in presence of K⁺)[6]11.3 - 20 mM (in 135 mM [Na⁺] + [K⁺])[7]~80 mM[8]
Fluorescence Enhancement F/F₀ of ~20Not applicable (ratiometric)Not explicitly stated
Quantum Yield (Φ) Data not readily available~0.08 in Na⁺-containing solutions[1]Data not readily available
Selectivity (Na⁺ vs. K⁺) Notable sensitivity to K⁺[8]~18-fold more selective for Na⁺[9]Negligible sensitivity to K⁺ under typical experimental conditions[10]
pH Sensitivity Notable sensitivity to pH[8]Fluorescence is sensitive to pH changes[10][11]Largely independent of pH in the range of 6.0-8.0[8]
Photostability Good retention and resistant to photobleachingRatiometric nature reduces effects of photobleaching[9]Substantial transmembrane dye leakage observed in some studies[5]

Experimental Protocols

Accurate and reproducible data acquisition relies on meticulous experimental procedures. Below are detailed methodologies for cell loading and in situ calibration for this compound, SBFI, and CoroNa Green.

Cell Loading Protocols

This compound (ANG-2/ING-2) Loading Protocol

  • Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Prepare Loading Solution: Dilute the stock solution to a final concentration of 5 µM in a serum-free culture medium. To aid in dye solubilization, a solution of 20% Pluronic F-127 in DMSO can be mixed with the stock solution before dilution in the medium. The final concentration of Pluronic F-127 is typically around 0.02-0.1%.

  • Cell Incubation: Remove the culture medium from the cells and add the loading solution. Incubate the cells for 30-60 minutes at 37°C.[2] Optimal loading time and temperature may need to be determined empirically for each cell type.

  • Wash: After incubation, wash the cells twice with a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes in a fresh physiological buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

SBFI-AM Loading Protocol

  • Prepare Stock Solution: Prepare a 1-10 mM stock solution of SBFI-AM in anhydrous DMSO.[12]

  • Prepare Loading Solution: Dilute the stock solution to a final concentration of 5-10 µM in a physiological buffer. Add Pluronic F-127 to a final concentration of approximately 0.02% to aid in dye loading.[12]

  • Cell Incubation: Remove the culture medium, wash the cells once with the physiological buffer, and then incubate the cells in the SBFI-AM loading solution at 37°C for 40 minutes to 5 hours.[12] The optimal incubation time should be determined for each cell type.

  • Wash: After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.[12]

  • De-esterification: Incubate the cells for an additional 30-60 minutes in fresh physiological buffer to allow for complete de-esterification.[12]

CoroNa Green AM Loading Protocol

  • Prepare Stock Solution: Reconstitute CoroNa Green AM in high-quality, anhydrous DMSO to create a stock solution.[4]

  • Prepare Loading Solution: Dilute the stock solution in a physiological saline medium to a final concentration of 0.5-10 µM.[4]

  • Cell Incubation: Add the loading solution to the cells and incubate for 10-45 minutes at 37°C.[4]

  • Wash: Wash the loaded cells twice with a physiological buffer (e.g., HBSS) before measuring fluorescence.[4]

In Situ Calibration Protocols

To convert fluorescence signals into absolute intracellular Na⁺ concentrations, an in situ calibration is essential. The general principle involves using ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

General In Situ Calibration Protocol (using Gramicidin)

  • Prepare Calibration Buffers: Prepare a set of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). To maintain constant ionic strength, Na⁺ is typically replaced with K⁺ or N-methyl-D-glucamine (NMDG).[12]

  • Load Cells: Load the cells with the desired sodium indicator as described in the protocols above.

  • Equilibration: At the end of the experiment, expose the cells to the series of calibration buffers containing a combination of ionophores. A common combination includes:

    • Gramicidin (1-5 µM): A channel-forming ionophore that permeabilizes the cell membrane to monovalent cations like Na⁺ and K⁺.[13]

    • Monensin (10 µM): A Na⁺/H⁺ exchanger.[8]

    • Nigericin: A K⁺/H⁺ exchanger.[12]

    • Ouabain (1 mM): An inhibitor of the Na⁺/K⁺-ATPase to prevent active transport of sodium.[8]

  • Data Acquisition: Measure the fluorescence intensity (or ratio for SBFI) at each Na⁺ concentration.

  • Calibration Curve: Plot the fluorescence signal against the known Na⁺ concentrations to generate a calibration curve. This curve can then be used to convert the experimental fluorescence data into [Na⁺]i. For non-ratiometric dyes, the data can be fitted to the following equation: [Na⁺] = Kd * [(F - Fmin) / (Fmax - F)], where F is the fluorescence at a given Na⁺ concentration, Fmin is the fluorescence at zero Na⁺, and Fmax is the fluorescence at saturating Na⁺.[4] For the ratiometric dye SBFI, a more complex equation is used to relate the fluorescence ratio to [Na⁺]i.[10]

Mandatory Visualizations

Signaling Pathway Involving Sodium Influx

The following diagram illustrates a simplified signaling pathway of an action potential in a neuron, a process critically dependent on sodium influx.

action_potential cluster_0 Resting State cluster_1 Depolarization cluster_2 Repolarization & Hyperpolarization Rest Resting Membrane Potential (-70mV) Na_channel_closed Voltage-gated Na+ Channel (Closed) Stimulus Stimulus K_channel_closed Voltage-gated K+ Channel (Closed) Threshold Threshold Potential (-55mV) Stimulus->Threshold Na_channel_open Voltage-gated Na+ Channel (Open) Threshold->Na_channel_open Na_influx Rapid Na+ Influx Na_channel_open->Na_influx Membrane_potential_rise Membrane Potential Rises to +40mV Na_influx->Membrane_potential_rise Na_channel_inactive Voltage-gated Na+ Channel (Inactivated) K_channel_open Voltage-gated K+ Channel (Open) Na_channel_inactive->K_channel_open K_efflux K+ Efflux K_channel_open->K_efflux Membrane_potential_fall Membrane Potential Falls K_efflux->Membrane_potential_fall Hyperpolarization Hyperpolarization Membrane_potential_fall->Hyperpolarization Na_K_pump Na+/K+ Pump Restores Resting Potential Hyperpolarization->Na_K_pump

Caption: Simplified signaling pathway of a neuronal action potential.

Experimental Workflow for [Na⁺]i Measurement

The following diagram outlines the general experimental workflow for measuring intracellular sodium concentration using a fluorescent indicator.

experimental_workflow cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Imaging & Data Acquisition cluster_analysis Calibration & Analysis cell_culture 1. Cell Culture prepare_solutions 2. Prepare Stock & Loading Solutions cell_culture->prepare_solutions dye_loading 3. Incubate Cells with Indicator AM Ester wash 4. Wash to Remove Extracellular Dye dye_loading->wash deesterification 5. Allow for De-esterification wash->deesterification setup_microscope 6. Set up Fluorescence Microscope acquire_baseline 7. Acquire Baseline Fluorescence setup_microscope->acquire_baseline apply_stimulus 8. Apply Experimental Stimulus acquire_baseline->apply_stimulus record_fluorescence 9. Record Fluorescence Changes apply_stimulus->record_fluorescence in_situ_calibration 10. Perform In Situ Calibration generate_curve 11. Generate Calibration Curve in_situ_calibration->generate_curve calculate_concentration 12. Calculate [Na+]i generate_curve->calculate_concentration

Caption: General experimental workflow for intracellular sodium imaging.

Logical Comparison of Sodium Indicators

This diagram provides a logical comparison of the key features of this compound, SBFI, and CoroNa Green.

indicator_comparison cluster_ang2 Asante NaTRIUM Green-2 (ANG-2) cluster_sbfi SBFI cluster_corona CoroNa Green ang2_pros Pros: - Visible light excitation - High brightness - Good photostability - Large fluorescence enhancement ang2_cons Cons: - Intensity-based - Sensitive to K+ and pH choice Indicator Choice Depends On: ang2_pros->choice High Signal Needed sbfi_pros Pros: - Ratiometric (less prone to artifacts) - Good selectivity for Na+ over K+ sbfi_cons Cons: - UV excitation (potential phototoxicity) - Lower brightness - Sensitive to pH sbfi_pros->choice Quantitative Accuracy corona_pros Pros: - Visible light excitation - Low pH sensitivity (pH 6-8) corona_cons Cons: - Intensity-based - High Kd (less sensitive to small changes) - Potential for dye leakage corona_pros->choice Large [Na+] Transients choice->ang2_cons If K+/pH changes are minimal choice->sbfi_cons If UV damage is a concern choice->corona_cons If small [Na+] changes are key

Caption: Logical comparison of key features of sodium indicators.

References

Initial Setup for Experiments Using Asante NaTRIUM Green-2 AM: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Asante NaTRIUM Green-2 AM is a fluorescent indicator used for measuring intracellular sodium concentrations, proving to be a valuable tool in cellular physiology and drug discovery. This guide provides a comprehensive overview of the initial setup for experiments utilizing this dye, from fundamental properties to detailed experimental protocols and data presentation.

Core Properties and Spectral Characteristics

This compound is the acetoxymethyl (AM) ester form of the Asante NaTRIUM Green-2 dye. The AM ester group renders the molecule cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, sodium-sensitive form of the dye in the cytosol. This intracellular form exhibits a significant increase in fluorescence intensity upon binding to sodium ions.

Quantitative Data Summary

For ease of comparison, the key quantitative parameters for Asante NaTRIUM Green-2 are summarized in the tables below.

Parameter Value Notes Source
Excitation Maximum (Exmax) 517 nm (in vitro), 525 nm, 532 nm (intracellular)Optimal excitation wavelength.[1][2]
Emission Maximum (Emmax) 540 nm (in vitro), 545 nm, 548 nm (intracellular)Optimal emission wavelength.[1][2]
Dissociation Constant (Kd) for Na+ 20 mM (in the presence of K+), 34 mM (in the absence of K+), 39 mM (in astrocytes)Reflects the affinity of the dye for sodium ions. A lower Kd indicates higher affinity.[1][2][3]
Fluorescence Enhancement (F/F0) ~20-fold from zero to saturated sodiumIndicates the dynamic range of the indicator.
Two-Photon Excitation Maximum 790 nmFor two-photon microscopy applications.
Molecular Weight ~1084 g/mol [2]
Solubility Soluble in DMSODimethyl sulfoxide (B87167) is the recommended solvent for stock solutions.
Recommended Filter Sets
Eosin or JOE filter sets are recommended.
Compatible with common fluorescein, GFP, or YFP filters.[1]

Experimental Protocols

The following protocols provide detailed methodologies for cell loading and fluorescence measurement using this compound. Optimization for specific cell types and experimental conditions is highly recommended.

Stock Solution Preparation

A concentrated stock solution of this compound in anhydrous dimethylsulfoxide (DMSO) is the first step.

Step Procedure Notes Source
1 Prepare a 1 mM stock solution of this compound in anhydrous DMSO.For a 500 µg vial, dissolve in 460 µL of DMSO. For a 50 µg vial, use 46 µL of DMSO.
2 For flow cytometry applications, a 2.5 mM stock solution in DMSO with 10% Pluronic F-127 can be prepared.50 µg of ANG-AM is dissolved in 10 µL DMSO and mixed 1:1 with 20% (w/v) Pluronic F-127 in DMSO.[4]
3 Aliquot the stock solution into single-use volumes.This prevents repeated freeze-thaw cycles.
4 Store the aliquots at -20°C, protected from light and moisture.The solid form is stable for at least four years when stored properly.[2]
Cell Loading Protocol

This protocol outlines the steps for loading cells with this compound.

Step Procedure Notes Source
1 Warm all reagents to room temperature before use.[1][2]
2 Prepare the loading buffer. A common choice is HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.2-7.4.Serum-free culture medium can also be used.[1][2]
3 Prepare the dye loading solution. Dilute the this compound stock solution into the loading buffer to a final concentration of 5 µM.The optimal concentration may vary between 1-10 µM depending on the cell type.[5]
4 Add Pluronic F-127 to the dye loading solution to a final concentration of 0.02% - 0.1%.Pluronic F-127 is a non-ionic surfactant that aids in dispersing the water-insoluble AM ester in aqueous media.[4][5]
5 (Optional) Add Probenecid to the dye loading solution.Probenecid is an anion-transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[1][2]
6 Replace the cell culture medium with the dye loading solution.
7 Incubate the cells for 30-60 minutes.Incubation can be done at room temperature or 37°C. Optimal time and temperature should be determined empirically.[1][2][5]
8 Remove the loading solution and wash the cells 2-3 times with dye-free and serum-free medium.This step removes extracellular dye.
9 The cells are now loaded and ready for sodium imaging experiments.
Fluorescence Measurement

The following are general guidelines for fluorescence microscopy and flow cytometry.

Instrument Excitation Wavelength Emission Wavelength Source
Fluorescence Microscope 517 nm (optimal) or standard FITC/GFP filter sets (e.g., 488 nm)540 nm (optimal) or standard FITC/GFP filter sets (e.g., 510-545 nm)[6]
Flow Cytometer 488 nm laser~530/30 nm bandpass filter (e.g., FITC channel)[4]
Plate Reader 525 nm545 nm[2]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships involved in using this compound.

experimental_workflow cluster_prep Preparation cluster_loading Cell Loading cluster_measurement Measurement stock_solution Prepare 1 mM Stock Solution in Anhydrous DMSO dye_solution Prepare Dye Loading Solution (5 µM ANG-2 AM, 0.1% Pluronic F-127) stock_solution->dye_solution loading_buffer Prepare Loading Buffer (e.g., HBSS) loading_buffer->dye_solution incubation Incubate Cells (30-60 min at RT or 37°C) dye_solution->incubation wash Wash Cells 2-3x with Dye-Free Medium incubation->wash imaging Fluorescence Imaging (Ex: ~517 nm, Em: ~540 nm) wash->imaging data_analysis Data Analysis imaging->data_analysis

Caption: General experimental workflow for using this compound.

logical_relationship cluster_extracellular Extracellular cluster_intracellular Intracellular ang_am_ext This compound (Cell-Permeable) ang_am_int This compound ang_am_ext->ang_am_int Passive Diffusion ang_int Asante NaTRIUM Green-2 (Cell-Impermeable, Active) ang_am_int->ang_int Cleavage by esterases Esterases fluorescence Fluorescence ang_int->fluorescence Binds to na_ion Na+

Caption: Mechanism of action for this compound.

signaling_pathway_example cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_detection Detection stimulus Experimental Stimulus (e.g., Veratridine, Ionophore) na_channel Voltage-Gated Na+ Channel or Na+ Transporter stimulus->na_channel Activates na_influx Na+ Influx na_channel->na_influx Mediates intracellular_na Increased Intracellular [Na+] na_influx->intracellular_na ang_binding Asante NaTRIUM Green-2 Binds to Na+ intracellular_na->ang_binding fluorescence_increase Increased Fluorescence ang_binding->fluorescence_increase

Caption: Example signaling pathway leading to a detectable fluorescence change.

References

Methodological & Application

Application Notes for Asante NaTRIUM Green-2 AM: A Fluorescent Indicator for Intracellular Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Asante NaTRIUM Green-2 AM is a cell-permeant fluorescent dye designed for the quantitative measurement of intracellular sodium concentrations ([Na⁺]i).[1][2][3] As an acetoxymethyl (AM) ester, it can passively diffuse across the cell membrane.[4][5][6] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now polar, fluorescent indicator in the cytosol.[4] This allows for the monitoring of [Na⁺]i changes in real-time, which is crucial for studying various cellular processes, including ion channel and transporter activity, signal transduction, and cellular homeostasis.[3] The dye exhibits excitation and emission maxima of approximately 525 nm and 545 nm, respectively, and is compatible with common filter sets such as those for GFP and YFP.[1][2][7][8]

Key Features:
  • High Sensitivity: this compound provides a robust fluorescent response to changes in intracellular sodium concentrations.

  • Cell Permeability: The AM ester form allows for efficient loading into live cells without the need for invasive techniques.

  • Good Intracellular Retention: Following enzymatic cleavage, the dye is well-retained within the cytoplasm.

  • Compatibility: It can be used with various fluorescence microscopy and high-throughput screening platforms.[1][2][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, compiled from various sources. Optimal conditions may vary depending on the cell type and experimental setup.[7]

ParameterRecommended ValueNotesSource
Stock Solution Concentration 1 mM in anhydrous DMSOAliquot and store at -20°C, protected from light and moisture.
Final Loading Concentration 5 µMOptimization may be required for different cell types.[3]
Pluronic F-127 Concentration 0.02% - 0.1%Aids in dye solubilization and dispersion.[3]
Incubation Time 60 minutesMay require optimization (e.g., 30-60 minutes).[4][8]
Incubation Temperature Room temperature or 37°CCell type dependent; optimization is recommended.[4][7][8]
Excitation Maximum ~525 nmIntracellular Exmax is ~532 nm.[1][2][8]
Emission Maximum ~545 nmIntracellular Emmax is ~548 nm.[1][2][8]
Dissociation Constant (Kd) for Na⁺ ~20 mM (in the absence of K⁺)Can be influenced by the intracellular environment.[1][2][8][9][10]

Experimental Protocol: Step-by-Step Loading of Cells

This protocol provides a general guideline for loading adherent cells with this compound. For suspension cells, the protocol can be adapted by centrifuging the cells between steps to facilitate solution changes.

Reagents and Materials:
  • This compound (ANG-2 AM)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Serum-free culture medium or physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Adherent or suspension cells

  • Standard cell culture equipment (e.g., incubator, centrifuge)

Protocol:
  • Prepare a 1 mM ANG-2 AM Stock Solution:

    • Allow the vial of ANG-2 AM to equilibrate to room temperature before opening.

    • Dissolve the contents of the vial in anhydrous DMSO to a final concentration of 1 mM. For example, for a 50 µg vial (MW ~1084 g/mol ), add approximately 46 µL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Divide the stock solution into small, single-use aliquots and store at -20°C, protected from light and moisture.

  • Prepare the Loading Solution:

    • On the day of the experiment, allow an aliquot of the 1 mM ANG-2 AM stock solution to thaw to room temperature.

    • For a final loading concentration of 5 µM, first prepare an intermediate solution by diluting the 1 mM stock solution. A common approach involves mixing the dye with Pluronic F-127 to aid in dispersion.

    • Dilute the 1 mM stock solution with a 20% Pluronic F-127 solution in DMSO. For example, mix equal volumes of the 1 mM dye stock and 20% Pluronic F-127.

    • Disperse this intermediate solution into serum-free culture medium to achieve the final desired concentration of 5 µM ANG-2 AM and 0.1% Pluronic F-127. For example, add 10 µL of the intermediate mixture to 1 mL of serum-free medium.

  • Cell Loading:

    • For adherent cells, remove the culture medium from the wells. For suspension cells, pellet the cells by centrifugation and remove the supernatant.

    • Add the prepared loading solution to the cells.

    • Incubate the cells for 60 minutes at either room temperature or 37°C. The optimal time and temperature should be determined empirically for your specific cell type.[7][8] Protect the cells from light during this incubation step.

  • Washing:

    • Remove the loading solution.

    • Wash the cells two to three times with a warm, serum-free, and dye-free physiological buffer (e.g., HBSS) to remove any extracellular dye.[4]

  • De-esterification:

    • Add fresh, pre-warmed complete culture medium to the cells.

    • Incubate the cells for an additional 30 minutes at 37°C.[4] This step allows for the complete cleavage of the AM esters by intracellular esterases, ensuring a maximal and stable fluorescent signal.[4]

  • Imaging:

    • The cells are now ready for fluorescence imaging.

    • Measure the fluorescence using a microscope or plate reader with appropriate filters for excitation and emission (e.g., Ex: 525 nm, Em: 545 nm).[8]

Experimental Workflow

The following diagram illustrates the key steps in the cell loading protocol for this compound.

G cluster_prep Reagent Preparation cluster_cell Cell Loading & Washing cluster_analysis Analysis prep_stock Prepare 1 mM ANG-2 AM Stock Solution in DMSO prep_loading Prepare Loading Solution (5 µM ANG-2 AM, 0.1% Pluronic F-127) in Serum-Free Medium prep_stock->prep_loading Dilute add_loading Add Loading Solution to Cells prep_loading->add_loading Transfer cell_prep Prepare Cells (Adherent or Suspension) cell_prep->add_loading incubate Incubate for 60 min (RT or 37°C, protected from light) add_loading->incubate wash Wash Cells 2-3x with Dye-Free Buffer incubate->wash deesterify Incubate for 30 min in Complete Medium for De-esterification wash->deesterify image Fluorescence Imaging (Ex: 525 nm, Em: 545 nm) deesterify->image Proceed to

Caption: Workflow for loading cells with this compound.

Mechanism of AM Ester Loading and Activation

The following diagram illustrates the process by which the non-fluorescent, cell-permeant this compound enters the cell and is converted into its fluorescent, sodium-sensitive form.

G cluster_membrane Cell Membrane cluster_process extracellular Extracellular Space intracellular Intracellular Space (Cytosol) am_dye This compound (Membrane-Permeant, Non-fluorescent) active_dye Asante NaTRIUM Green-2 (Membrane-Impermeant, Fluorescent) am_dye->active_dye Passive Diffusion esterases Intracellular Esterases esterases->active_dye Cleavage of AM groups fluorescence Fluorescence Signal active_dye->fluorescence Binding sodium Na⁺ sodium->active_dye

Caption: Mechanism of this compound cell loading and activation.

References

Application Notes and Protocols for Asante NaTRIUM Green-2 AM Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Asante NaTRIUM Green-2 AM (also known as ING-2 AM) for the fluorescent labeling of intracellular sodium (Na⁺) in living cells. Optimal staining concentrations and protocols are critical for achieving accurate and reproducible results in research and drug development applications.

Introduction

This compound is a cell-permeant fluorescent indicator used for measuring intracellular sodium concentrations.[1][2][3] Upon entry into the cell, the acetoxymethyl (AM) ester groups are cleaved by intracellular esterases, trapping the fluorescent dye inside. The fluorescence intensity of the dye is directly proportional to the intracellular sodium concentration, with excitation and emission maxima around 525 nm and 545 nm, respectively.[1][2][3][4][5] This dye is a valuable tool for studying sodium signaling in various cellular processes and for high-throughput screening of ion channel and transporter activity.[1][6][7]

Key Experimental Parameters

Successful cell staining with this compound depends on several critical parameters that often require optimization for different cell types and experimental conditions.[8][9] The following table summarizes the key quantitative data for consideration:

ParameterRecommended RangeStarting PointNotesReference
ANG-2 AM Concentration 1 - 10 µM5 µMThe optimal concentration is cell-type dependent and should be determined empirically to maximize signal-to-noise ratio while minimizing potential cytotoxicity.[6]
Incubation Time 30 - 60 minutes60 minutesLonger incubation times may be necessary for some cell types, but can also lead to dye compartmentalization.[4][8][9]
Incubation Temperature Room Temperature (RT) or 37°C37°CLoading at 37°C generally facilitates faster dye uptake but may require shorter incubation times.[4][8][9]
Pluronic F-127 Concentration 0.02% - 0.1%0.1%A non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media, improving dye loading.[6][10]
Probenecid Optional-An anion-exchange inhibitor that can reduce dye leakage from the cells, particularly in long-term experiments.[4][8][9]

Experimental Protocols

This section provides a detailed, step-by-step protocol for staining cells with this compound.

Reagent Preparation
  • This compound Stock Solution (1 mM):

    • Dissolve the contents of a 50 µg vial in 46 µL of anhydrous dimethylsulfoxide (DMSO).

    • For a 500 µg vial, dissolve in 460 µL of DMSO.

    • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Pluronic F-127 Stock Solution (20% w/v in DMSO):

    • Prepare a 20% solution of Pluronic F-127 in anhydrous DMSO. This solution can be stored at room temperature.

Staining Protocol for Adherent Cells

This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.

  • Cell Plating: Plate cells on a suitable culture vessel (e.g., coverslips, 96-well plate) and allow them to adhere and reach the desired confluency.

  • Preparation of Loading Buffer:

    • Prepare a fresh loading buffer by diluting the 1 mM this compound stock solution and 20% Pluronic F-127 stock solution into a serum-free culture medium or a buffered salt solution (e.g., HBSS).

    • For a final concentration of 5 µM ANG-2 AM and 0.1% Pluronic F-127, dilute the stock solutions accordingly. For example, for 1 mL of loading buffer, add 5 µL of 1 mM ANG-2 AM and 5 µL of 20% Pluronic F-127.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with serum-free medium.

    • Add the prepared loading buffer to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.[4][8][9] The optimal time and temperature should be determined experimentally.

  • Washing:

    • Remove the loading buffer.

    • Wash the cells twice with warm (37°C), serum-free, and dye-free medium to remove any extracellular dye.

  • Imaging: The cells are now ready for fluorescence imaging. Maintain the cells in a suitable buffer for the duration of the experiment.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for staining cells with this compound.

experimental_workflow This compound Cell Staining Workflow cluster_prep Reagent Preparation cluster_staining Cell Staining Protocol prep_dye Prepare 1 mM ANG-2 AM stock solution in DMSO prepare_buffer Prepare fresh loading buffer (ANG-2 AM + Pluronic F-127 in serum-free medium) prep_dye->prepare_buffer prep_pluronic Prepare 20% Pluronic F-127 stock solution in DMSO prep_pluronic->prepare_buffer plate_cells Plate cells and culture to desired confluency plate_cells->prepare_buffer load_cells Remove culture medium and add loading buffer to cells prepare_buffer->load_cells incubate Incubate for 30-60 min at 37°C or RT load_cells->incubate wash_cells Wash cells twice with dye-free medium incubate->wash_cells image_cells Image cells using fluorescence microscopy wash_cells->image_cells

Caption: Workflow for staining cells with this compound.

Signaling Pathway Considerations

This compound is a tool to measure changes in intracellular sodium, which is a key ion in numerous signaling pathways. These include:

  • Action Potential Propagation: In excitable cells like neurons and muscle cells, rapid influx of Na⁺ through voltage-gated sodium channels is the basis of the action potential.

  • Sodium-Calcium Exchange: The Na⁺/Ca²⁺ exchanger (NCX) plays a critical role in maintaining calcium homeostasis, using the sodium gradient to extrude calcium from the cell.

  • Sodium-Potassium Pump (Na⁺/K⁺-ATPase): This pump actively transports Na⁺ out of the cell and K⁺ into the cell, maintaining the electrochemical gradients essential for cellular function.

  • Cotransporters: Various symporters and antiporters utilize the sodium gradient to transport other ions, nutrients, and neurotransmitters across the cell membrane.

The following diagram illustrates the central role of intracellular sodium in these key cellular processes.

sodium_signaling Role of Intracellular Sodium in Cellular Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Na_channel Voltage-Gated Na+ Channel Na_in [Na+]in Na_channel->Na_in NCX Na+/Ca2+ Exchanger NCX->Na_in Ca_out [Ca2+]out NCX->Ca_out NaK_pump Na+/K+-ATPase Na_out [Na+]out NaK_pump->Na_out K_in [K+]in NaK_pump->K_in Cotransporter Na+-Coupled Cotransporter Cotransporter->Na_in Solute_in Solute (in) Cotransporter->Solute_in Na_in->NaK_pump Action_Potential Action Potential Na_in->Action_Potential Na_out->Na_channel Na_out->NCX Na_out->Cotransporter K_out [K+]out K_out->NaK_pump Solute_out Solute (out) Solute_out->Cotransporter Ca_in [Ca2+]in Ca_in->NCX

Caption: Key cellular pathways involving intracellular sodium.

References

Asante NaTRIUM Green-2 AM loading buffer preparation and composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asante NaTRIUM Green-2 AM (also known as ANG-2 AM or ING-2 AM) is a fluorescent indicator dye used for the measurement of intracellular sodium (Na⁺) concentrations.[1][2][3][4] As a cell-permeant acetoxymethyl (AM) ester, it can be passively loaded into live cells. Once inside, cytosolic esterases cleave the AM group, trapping the active, Na⁺-sensitive form of the dye in the cytoplasm.[4][5][6] This indicator is valuable for studying sodium channel and transporter activity, making it suitable for applications in high-throughput screening and fluorescence microscopy.[1][3][4] Asante NaTRIUM Green-2 exhibits excitation and emission maxima at approximately 525 nm and 545 nm, respectively, and has a dissociation constant (Kd) for Na⁺ of around 20 mM.[2][3][7][8]

Composition and Preparation of Loading Buffer

The successful loading of cells with this compound is critically dependent on the proper preparation of the loading buffer. The primary components include a physiological buffer, the AM ester dye, and a non-ionic surfactant to aid in dispersion.

Core Components:

  • This compound: The fluorescent indicator.

  • Anhydrous Dimethyl Sulfoxide (DMSO): Used to prepare a concentrated stock solution of the dye.[5][6] It is crucial to use high-quality, anhydrous DMSO to prevent hydrolysis of the AM ester.[5][6]

  • Pluronic® F-127: A non-ionic surfactant that enhances the aqueous solubility of the hydrophobic AM ester, preventing its precipitation in the aqueous loading buffer.[1][5][6][9]

  • Physiological Buffer: A serum-free culture medium or a balanced salt solution such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES is typically used.[1][7]

Optional Components:

  • Probenecid: An anion transport inhibitor that can be added to the loading buffer to reduce the leakage of the de-esterified dye from the cells, thereby improving intracellular retention.[1][7]

Quantitative Data Summary

The following table summarizes the typical concentrations and conditions used for preparing the loading buffer and loading cells with this compound. Note that optimal conditions may vary depending on the cell type and experimental setup.[1]

ParameterRecommended Range/ValueNotes
Stock Solution Preparation
This compound Concentration1 mM - 10 mMA 1 mM stock solution is a common starting point.[5][6]
Solvent for Stock SolutionAnhydrous DMSOEssential to prevent hydrolysis of the AM ester.[5][6]
Pluronic F-127 Stock Solution20% in DMSOOften mixed with the dye stock solution before dilution in the final buffer.[5][6]
Loading Buffer Composition
Final Dye Concentration1 µM - 10 µMA final concentration of 5 µM is frequently recommended.[5][6][10]
Final Pluronic F-127 Concentration~0.02% - 0.1%Helps to keep the dye in solution.[5][6]
Final DMSO Concentration< 0.5%High concentrations of DMSO can be toxic to cells.[9][11]
Loading Conditions
Incubation TemperatureRoom Temperature or 37°CCell type dependent; 37°C is common for many mammalian cell lines.[1][7]
Incubation Time30 - 60 minutesOptimization is often necessary.[1][7]

Experimental Protocols

1. Preparation of Stock Solutions

  • 1 mM this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM concentration. For a 50 µg vial, this would be approximately 46 µL.

    • Vortex briefly to ensure the dye is fully dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.[5][6] Avoid repeated freeze-thaw cycles.

  • 20% Pluronic F-127 Stock Solution:

    • Dissolve Pluronic F-127 in anhydrous DMSO to a final concentration of 20% (w/v).

    • This solution can be stored at room temperature.

2. Preparation of the Loading Buffer

This protocol is for the preparation of a loading buffer with a final dye concentration of 5 µM.

  • Begin with a volume of serum-free culture medium or physiological buffer (e.g., HEPES-buffered HBSS) that is appropriate for your experiment.

  • To facilitate the dispersion of the dye, first mix equal volumes of the 1 mM this compound stock solution and the 20% Pluronic F-127 stock solution.

  • Vortex this mixture briefly.

  • Disperse the dye/Pluronic F-127 mixture into the serum-free culture medium or physiological buffer to achieve the desired final concentration of 5 µM. For example, to make 10 mL of loading buffer, you would typically add 100 µL of the dye/Pluronic F-127 mixture to 9.9 mL of the buffer.

  • The final loading buffer should be used within a few hours of preparation for the best results.[7]

3. Cell Loading Protocol

  • Culture cells on a suitable imaging plate or coverslip.

  • Remove the culture medium from the cells.

  • Wash the cells once with the serum-free culture medium or physiological buffer that was used to prepare the loading buffer.

  • Add the prepared loading buffer to the cells.

  • Incubate the cells for 30-60 minutes at either room temperature or 37°C.[1][7] The optimal time and temperature should be determined empirically for your specific cell type.

  • After incubation, remove the loading buffer.

  • Wash the cells two to three times with the dye-free, serum-free medium or physiological buffer to remove any extracellular dye.

  • The cells are now loaded with Asante NaTRIUM Green-2 and are ready for fluorescence imaging experiments to measure intracellular sodium.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_loading_buffer Loading Buffer Preparation cluster_cell_loading Cell Loading Protocol stock_dye 1 mM Asante NaTRIUM Green-2 AM in DMSO mix_stocks Mix Dye and Pluronic Stocks stock_dye->mix_stocks stock_pluronic 20% Pluronic F-127 in DMSO stock_pluronic->mix_stocks disperse Disperse in Serum-Free Medium/Buffer mix_stocks->disperse final_buffer Final Loading Buffer (e.g., 5 µM Dye) disperse->final_buffer add_buffer Add Loading Buffer final_buffer->add_buffer prepare_cells Prepare and Wash Cells prepare_cells->add_buffer incubate Incubate (30-60 min) add_buffer->incubate wash_cells Wash to Remove Excess Dye incubate->wash_cells ready Cells Ready for Imaging wash_cells->ready

Caption: Workflow for this compound Loading.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) ANG2_AM This compound (Membrane Permeant) ANG2_AM_inside This compound ANG2_AM->ANG2_AM_inside Passive Diffusion ANG2_Active Asante NaTRIUM Green-2 (Active, Membrane Impermeant) ANG2_AM_inside->ANG2_Active Esterases Cytosolic Esterases Esterases->ANG2_Active Hydrolysis Fluorescence Fluorescence Signal ANG2_Active->Fluorescence Generates Sodium Na⁺ Sodium->ANG2_Active Binding

Caption: Mechanism of this compound Loading.

References

Asante NaTRIUM Green-2 AM: Application Notes and Protocols for Intracellular Sodium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Asante NaTRIUM Green-2 AM is a fluorescent indicator for measuring intracellular sodium concentrations, offering a valuable tool for studying cellular processes and the effects of pharmacological agents. Proper loading of the acetoxymethyl (AM) ester form of the dye is critical for accurate and reproducible results. These application notes provide a comprehensive guide to the incubation time, temperature, and other critical parameters for successful loading of this compound into live cells.

Key Experimental Parameters

Successful intracellular loading of this compound is dependent on several factors that often require optimization based on the specific cell type and experimental conditions. The following table summarizes the typical ranges for these parameters.

ParameterRecommended Starting ConditionRange for OptimizationNotes
Final ANG-2 AM Concentration 5 µM[1]1 - 10 µMHigher concentrations may lead to cytotoxicity or compartmentalization.
Incubation Temperature Room Temperature or 37°C[2][3]Room Temperature to 37°CCell type dependent. Start with the recommended temperature for your specific cells.
Incubation Time 60 minutes[1][2][3]30 - 60 minutes[4]Longer incubation times do not always result in better loading and can increase cytotoxicity.
Pluronic F-127 Concentration 0.1%0.02% - 0.1%A non-ionic surfactant that aids in dispersing the nonpolar AM ester in aqueous media.
Probenecid Optional1 - 2.5 mMAn anion-exchange inhibitor that can reduce dye leakage from the cell. May not be necessary for all cell types.[2][5]

Experimental Workflow

The following diagram outlines the key steps for loading this compound into live cells for intracellular sodium measurement.

experimental_workflow cluster_prep Preparation cluster_loading Cell Loading cluster_measurement Measurement prep_stock Prepare 1 mM ANG-2 AM stock in anhydrous DMSO prep_loading Prepare Loading Solution (ANG-2 AM, Pluronic F-127 in serum-free medium) prep_stock->prep_loading wash_cells Wash cells with serum-free medium add_loading Add Loading Solution to cells wash_cells->add_loading incubate Incubate at RT or 37°C for 30-60 min add_loading->incubate final_wash Wash cells with dye-free medium incubate->final_wash imaging Perform Sodium Imaging Experiment final_wash->imaging

Caption: Experimental workflow for this compound loading.

Detailed Loading Protocol

This protocol provides a starting point for loading this compound into adherent cells. Optimization will be required for different cell types and experimental setups.

Materials:

  • This compound (ANG-2 AM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (e.g., 20% w/v solution in DMSO)

  • Serum-free cell culture medium or appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Probenecid (optional)

Stock Solution Preparation:

  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO. For example, to a 50 µg vial of ANG-2 AM, add 46 µL of anhydrous DMSO.

  • Vortex briefly to ensure the dye is fully dissolved.

  • For ease of use, the stock solution can be aliquoted and stored at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Loading Solution Preparation (for a final concentration of 5 µM):

  • To an appropriate volume of serum-free medium, add Pluronic F-127 to a final concentration of 0.1%. For example, add 5 µL of a 20% Pluronic F-127 stock solution to 10 mL of medium.

  • Vortex the solution to ensure the Pluronic F-127 is well dispersed.

  • Add the 1 mM ANG-2 AM stock solution to the medium containing Pluronic F-127 to achieve the desired final concentration (e.g., 5 µM). For 10 mL of loading solution, add 50 µL of the 1 mM stock.

  • (Optional) If using probenecid, add it to the loading solution at this stage to the desired final concentration.

  • Vortex the final loading solution briefly. It is recommended to use the loading solution within 2 hours of preparation.[5]

Cell Loading Procedure:

  • Culture cells on a suitable imaging plate or coverslip.

  • Aspirate the cell culture medium.

  • Wash the cells once with serum-free medium.

  • Add the prepared loading solution to the cells.

  • Incubate the cells for 30-60 minutes at either room temperature or 37°C.[2][3] The optimal time and temperature should be determined empirically for each cell type.

  • After incubation, aspirate the loading solution.

  • Wash the cells twice with dye-free and serum-free medium to remove any extracellular dye.

  • The cells are now loaded with Asante NaTRIUM Green-2 and are ready for intracellular sodium imaging experiments.

Signaling Pathway and Mechanism of Action

The acetoxymethyl (AM) ester form of Asante NaTRIUM Green-2 is a non-polar molecule that can readily diffuse across the plasma membrane into the cell. Once inside, intracellular esterases cleave the AM ester groups, rendering the molecule polar and trapping it within the cytosol. This active form of the dye can then bind to sodium ions, resulting in a significant increase in its fluorescence intensity upon excitation at its optimal wavelength.

signaling_pathway cluster_entry Cellular Uptake cluster_activation Activation cluster_detection Sodium Detection extracellular ANG-2 AM (Extracellular) membrane_pass Passive Diffusion across Plasma Membrane extracellular->membrane_pass intracellular_am ANG-2 AM (Intracellular) membrane_pass->intracellular_am esterase Intracellular Esterases intracellular_am->esterase active_dye Active ANG-2 (Trapped in Cytosol) esterase->active_dye sodium_ion Na+ active_dye->sodium_ion fluorescence Increased Fluorescence sodium_ion->fluorescence

Caption: Mechanism of this compound loading and activation.

References

Application Notes and Protocols for Live-Cell Imaging of Intracellular Sodium Using Asante NaTRIUM Green-2 AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asante NaTRIUM Green-2 AM is a fluorescent indicator designed for the quantitative measurement of intracellular sodium (Na⁺) concentrations in living cells.[1][2][3] As a cell-permeant acetoxymethyl (AM) ester, it readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, Na⁺-sensitive form of the dye within the cytoplasm.[4][5][6] This indicator exhibits a significant increase in fluorescence intensity upon binding to Na⁺, making it a valuable tool for studying sodium signaling in various cellular processes, including the activity of ion channels and transporters.[2] Its spectral properties are compatible with common filter sets, such as those for FITC and YFP.[3][7]

Properties of this compound

This compound, also referred to as ING-2 AM, is characterized by its sensitivity and spectral properties suitable for live-cell imaging.[1][8][9]

PropertyValueReference
Molecular Formula C₅₃H₆₀Cl₂N₂O₁₈[8][10]
Molecular Weight 1083.9 g/mol [8][10]
Excitation Maximum (Ex) ~525 nm[1][3][9]
Emission Maximum (Em) ~545 nm[1][3][9]
Dissociation Constant (Kd) for Na⁺ ~20 mM (in the absence of K⁺)[1][8][9]
Solubility Soluble in DMSO[8]
Storage -20°C, protected from light and moisture[4][8]

Experimental Workflow

The general workflow for using this compound in live-cell imaging involves several key steps from cell preparation to data acquisition.

G A Cell Preparation B Prepare Dye Loading Solution A->B Culture cells to desired confluency C Cell Loading B->C Add loading solution to cells D Wash Cells C->D Incubate to allow dye uptake E De-esterification D->E Remove extracellular dye F Image Acquisition E->F Allow for complete AM ester cleavage G Data Analysis F->G Record fluorescence changes

Caption: General experimental workflow for live-cell sodium imaging with this compound.

Detailed Protocol for Live-Cell Imaging

This protocol provides a general guideline for loading this compound into cultured cells. Optimization may be required for specific cell types and experimental conditions.[7][11][12]

Materials:

  • This compound (ING-2 AM)[8][9]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[4]

  • Pluronic® F-127[4]

  • HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer (pH 7.2-7.4)[3][13]

  • Probenecid (B1678239) (optional)[2][11]

  • Cultured cells on glass-bottom dishes or microplates[12]

Reagent Preparation:

  • 1 mM this compound Stock Solution: Dissolve 50 µg of this compound in 46 µL of anhydrous DMSO. Store aliquots at -20°C, protected from light and moisture.[4] Avoid repeated freeze-thaw cycles.

  • 10% (w/v) Pluronic® F-127 Stock Solution: Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.[11] Gentle heating may be required. Store at 4°C.

  • 100X Probenecid Stock Solution (Optional): Prepare a concentrated stock solution of probenecid in a suitable buffer. Probenecid can help to prevent dye leakage from some cell types by inhibiting organic anion transporters.[2]

Cell Loading Procedure:

  • Cell Preparation: Culture cells on a suitable imaging plate (e.g., black-walled, clear-bottom 96-well plates or glass-bottom dishes) to the desired confluency (typically 70-90%).[12]

  • Prepare Dye Loading Solution:

    • Warm all reagents to room temperature before use.[3]

    • For a final concentration of 5 µM this compound, first dilute the 1 mM stock solution with a 10% Pluronic® F-127 solution.

    • Then, dilute this mixture into serum-free culture medium or HBSS to achieve the final desired concentration. The final concentration of Pluronic® F-127 should be around 0.02-0.1%.[4]

    • If using, add Probenecid to the loading buffer at a final concentration of 1-2.5 mM.[12]

    • Use the dye loading solution within 2 hours of preparation.[3][7]

  • Cell Loading:

    • Remove the cell culture medium.[12]

    • Wash the cells once with warm physiological buffer (e.g., HBSS).[12]

    • Add the prepared dye loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[3][12] Optimal loading time and temperature may vary depending on the cell type.[12]

  • Washing:

    • Remove the dye loading solution.

    • Wash the cells 2-3 times with fresh, warm physiological buffer to remove any extracellular dye.[12]

  • De-esterification:

    • Add fresh physiological buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[12]

  • Imaging:

    • The cells are now ready for imaging.

    • Acquire fluorescence images using a fluorescence microscope, plate reader, or flow cytometer with appropriate filter sets (Excitation ~525 nm, Emission ~545 nm).[1][3][9]

Data Analysis

For non-ratiometric dyes like Asante NaTRIUM Green-2, changes in intracellular sodium concentration are reflected by changes in fluorescence intensity. Data is often presented as a change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀. For quantitative measurements of intracellular sodium concentration ([Na⁺]i), an in situ calibration is required.[13]

In Situ Calibration Workflow:

G A Load Cells with Dye B Equilibrate with Ionophores A->B Gramicidin & Monensin C Sequential Addition of Na+ B->C Varying [Na+] buffers D Record Fluorescence (F) C->D E Determine F_min and F_max D->E 0 mM and saturating [Na+] F Generate Calibration Curve E->F G Calculate [Na+]i F->G [Na+]i = Kd * [(F - F_min) / (F_max - F)]

Caption: Workflow for in situ calibration of this compound.

The intracellular sodium concentration can be calculated using the following equation:[13]

[Na⁺]i = Kd * [(F - Fmin) / (Fmax - F)]

Where:

  • [Na⁺]i is the intracellular sodium concentration.

  • Kd is the apparent dissociation constant of the dye.[13]

  • F is the measured fluorescence intensity of the sample.[13]

  • Fmin is the minimum fluorescence intensity at zero Na⁺.[13]

  • Fmax is the maximum fluorescence intensity at saturating Na⁺.[13]

Signaling Pathway Example: Sodium Influx via Voltage-Gated Sodium Channels

This compound can be used to monitor the activity of voltage-gated sodium channels (VGSCs), which play a crucial role in cellular excitability.

G cluster_0 Cell Membrane cluster_1 Cytosol A Membrane Depolarization B VGSC Activation A->B C Na+ Influx B->C D Increase in [Na+]i C->D E Fluorescence Increase D->E Asante NaTRIUM Green-2

Caption: Signaling pathway illustrating the detection of Na+ influx through VGSCs.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Fluorescence Signal - Incomplete dye loading- Low dye concentration- Dye leakage- Optimize loading time and temperature- Increase dye concentration- Use probenecid to inhibit dye leakage[2]
High Background Fluorescence - Incomplete removal of extracellular dye- Cell autofluorescence- Ensure thorough washing after loading- Use a phenol (B47542) red-free medium for imaging[12]- Acquire background images of unloaded cells
Cellular Compartmentalization - Dye accumulation in organelles- Lower the loading temperature[12]
Rapid Signal Loss - Phototoxicity or photobleaching- Dye leakage- Reduce excitation light intensity or exposure time- Use probenecid[2]

This document provides a comprehensive guide for utilizing this compound in live-cell imaging experiments. By following these protocols and considering the provided troubleshooting tips, researchers can effectively monitor intracellular sodium dynamics and gain valuable insights into cellular physiology and pharmacology.

References

Application Notes and Protocols for Flow Cytometry Analysis of Intracellular Sodium Levels with Asante NaTRIUM Green-2 AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular sodium (Na⁺) plays a critical role in a multitude of cellular processes, including the regulation of membrane potential, cell volume, and signal transduction. Dysregulation of intracellular Na⁺ homeostasis is implicated in various pathological conditions, making the precise measurement of cytosolic Na⁺ concentrations a key area of research. Asante NaTRIUM Green-2 AM is a fluorescent indicator designed for the detection of intracellular Na⁺, exhibiting an increase in fluorescence intensity upon binding to Na⁺. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytosol. This document provides detailed application notes and protocols for the use of this compound in the analysis of intracellular sodium levels by flow cytometry, with a specific focus on applications in platelets and other cell suspensions.

Product Information

This compound is a visible light-excitable fluorescent dye with spectral properties suitable for standard flow cytometry platforms.

PropertyValueReference
Excitation Maximum (intracellular)~525-532 nm[1][2]
Emission Maximum (intracellular)~545-550 nm[1][2]
Dissociation Constant (Kd) for Na⁺~20 mM (in the absence of K⁺)[1][2]
~34 mM (in the presence of K⁺)[1][2]
~39 mM (in astrocytes)[1][2]
SolventDMSO[3]
Storage-20°C, protected from light and moisture

Experimental Protocols

I. Reagent Preparation

1. This compound Stock Solution (1 mM):

  • Prepare a 1 mM stock solution by dissolving 50 µg of this compound in approximately 46 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

2. Pluronic™ F-127 Solution (20% w/v):

  • Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in anhydrous DMSO. This surfactant aids in the dispersion of the AM ester in aqueous loading buffers.

3. Loading Buffer:

  • For many cell types, a balanced salt solution such as Hank's Balanced Salt Solution (HBSS) or a HEPES-buffered saline (HBS) is suitable.

  • For platelets, a modified Tyrode's buffer is often used to maintain their resting state.

    • Modified Tyrode's Buffer (pH 7.4): 137 mM NaCl, 2.8 mM KCl, 1 mM MgCl₂, 12 mM NaHCO₃, 0.4 mM Na₂HPO₄, 5.5 mM glucose, 10 mM HEPES.

4. Calibration Buffers:

  • To calibrate the fluorescent signal to intracellular Na⁺ concentrations, a set of buffers with varying Na⁺ concentrations is required. The following formulation uses N-methyl-D-glucamine (NMDG) as a sodium substitute to maintain osmolarity.

  • Na⁺-free Buffer (0 mM Na⁺): 140 mM NMDG-Cl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM glucose, pH 7.4.

  • High Na⁺ Buffer (140 mM Na⁺): 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM glucose, pH 7.4.

  • Prepare intermediate Na⁺ concentration buffers by mixing the Na⁺-free and High Na⁺ buffers in appropriate ratios.

  • For calibration, ionophores are used to equilibrate intracellular and extracellular Na⁺ concentrations.

II. Cell Preparation and Staining Protocol for Platelets

1. Platelet-Rich Plasma (PRP) Preparation:

  • Collect whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose or sodium citrate).

  • Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

  • Carefully collect the upper PRP layer, avoiding contamination from the buffy coat.

2. Dye Loading:

  • Adjust the platelet count in the PRP to approximately 1-3 x 10⁸ platelets/mL with the modified Tyrode's buffer.

  • Prepare the loading solution by first diluting the 1 mM this compound stock solution with an equal volume of 20% Pluronic™ F-127 solution.

  • Add the dye-Pluronic mixture to the platelet suspension to a final concentration of 1-5 µM this compound. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.

  • Incubate the platelets for 30-60 minutes at 37°C in the dark.

3. Washing:

  • After incubation, wash the platelets to remove excess dye. Centrifuge the platelet suspension at a low speed (e.g., 300-400 x g) for 10 minutes.

  • Resuspend the platelet pellet gently in the modified Tyrode's buffer. Repeat the wash step once.

  • Resuspend the final platelet pellet in the appropriate buffer for flow cytometry analysis.

III. Flow Cytometry Analysis

1. Instrument Setup:

  • Excitation: Use a blue laser (488 nm) or a yellow-green laser (561 nm) for excitation. While the optimal excitation is around 525 nm, the 488 nm laser line can be used, although this may result in a lower signal intensity.

  • Emission: Collect the fluorescence signal using a bandpass filter appropriate for green fluorescence, typically around 530/30 nm or 550/30 nm (e.g., FITC or PE channel).

  • Gating:

    • Gate on the platelet population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.[4] Platelets are smaller and less granular than other blood cells.

    • Use a platelet-specific marker, such as CD41 or CD61, to confirm the platelet gate.

    • Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude aggregated platelets.[1]

2. Data Acquisition:

  • Acquire data for a sufficient number of events (e.g., 10,000-50,000 platelet events) for each sample.

  • Record the mean fluorescence intensity (MFI) of the Asante NaTRIUM Green-2 signal for the gated platelet population.

  • For kinetic studies, establish a stable baseline fluorescence before adding agonists or inhibitors, and record the fluorescence over time.

IV. Intracellular Sodium Calibration

1. Sample Preparation:

  • Prepare a set of tubes, each containing platelets loaded with this compound as described above.

  • Resuspend the loaded platelets in the series of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 40, 80, 140 mM).

  • Add a cocktail of ionophores (e.g., final concentration of 5 µM gramicidin and 5 µM monensin) to each tube to equilibrate the intracellular and extracellular Na⁺ concentrations.

  • Incubate for 5-10 minutes at room temperature before analysis.

2. Data Analysis:

  • Acquire the MFI of the Asante NaTRIUM Green-2 signal for each Na⁺ concentration.

  • Plot the MFI against the corresponding Na⁺ concentration to generate a calibration curve.

  • The MFI of your experimental samples can then be used to determine the intracellular Na⁺ concentration by interpolating from this calibration curve.

  • Note: The use of ionophores can affect the fluorescence of the dye, so it is important to be aware that this calibration provides an estimate of the intracellular Na⁺ concentration.[1][5][6]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Intracellular Sodium Levels in Response to Treatment

Sample IDTreatmentMean Fluorescence Intensity (MFI)Calculated [Na⁺]ᵢ (mM)Standard Deviation
ControlVehicle
Treatment A[Concentration]
Treatment B[Concentration]
Positive Control[e.g., Ouabain]

Table 2: Calibration Curve Data

[Na⁺] (mM)Mean Fluorescence Intensity (MFI)Standard Deviation
0
10
20
40
80
140

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist Receptor Receptor Agonist->Receptor Binding IonChannel Na⁺ Channel / Transporter Receptor->IonChannel Activation Na_Influx ↑ [Na⁺]ᵢ IonChannel->Na_Influx Na⁺ Influx ANG2 Asante NaTRIUM Green-2 Na_Influx->ANG2 Binding Fluorescence ↑ Fluorescence ANG2->Fluorescence

Caption: Agonist-induced sodium influx and detection.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Flow Cytometry cluster_data Data Analysis A Prepare Platelet-Rich Plasma (PRP) B Load Platelets with this compound A->B C Wash Platelets B->C D Set up Flow Cytometer (Lasers & Filters) C->D Analyze Samples E Gate on Platelet Population D->E F Acquire Fluorescence Data E->F G Generate Calibration Curve (Optional) F->G H Calculate Intracellular Na⁺ Concentration G->H I Data Reporting H->I

Caption: Flow cytometry workflow for sodium analysis.

References

Application Notes and Protocols for In Situ Calibration of Asante NaTRIUM Green-2 AM Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asante NaTRIUM Green-2 AM is a cell-permeant fluorescent indicator used for the quantitative measurement of intracellular sodium (Na⁺) concentrations. As a non-ratiometric indicator, its fluorescence intensity increases upon binding to Na⁺.[1] Accurate quantification of intracellular Na⁺ concentration ([Na⁺]i) requires a careful in situ calibration to account for variations in dye loading, cell volume, and instrument sensitivity. This document provides detailed protocols for loading this compound into live cells and performing an in situ calibration to determine [Na⁺]i.

Principle of In Situ Calibration

The in situ calibration of single-wavelength fluorescent indicators like Asante NaTRIUM Green-2 relies on equilibrating the intracellular and extracellular Na⁺ concentrations using a combination of ionophores.[2][3] By exposing the dye-loaded cells to a series of calibration buffers with known Na⁺ concentrations, a calibration curve of fluorescence intensity versus [Na⁺] can be generated. This curve is then used to convert the fluorescence intensity of the indicator in experimental cells into absolute [Na⁺]i values.

The relationship between fluorescence intensity (F) and [Na⁺] can be described by the following equation, derived from the law of mass action for the dye-ion interaction:

[Na⁺] = Kd * [(F - Fmin) / (Fmax - F)]

Where:

  • F is the measured fluorescence intensity at a given intracellular Na⁺ concentration.

  • Fmin is the fluorescence intensity in the absence of Na⁺ (at 0 mM Na⁺).

  • Fmax is the fluorescence intensity at saturating Na⁺ concentrations.

  • Kd is the dissociation constant of the indicator for Na⁺.

Properties of Asante NaTRIUM Green-2

This compound is the acetoxymethyl ester form of the indicator, which allows it to readily cross cell membranes.[4] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, ion-sensitive form of the dye in the cytosol.[4][5]

PropertyValueReference
Excitation Maximum~525 nm[6]
Emission Maximum~545 nm[6]
Dissociation Constant (Kd) for Na⁺ (in vitro, K⁺-free)~20 mM[7]
Dissociation Constant (Kd) for Na⁺ (in vitro, in the presence of K⁺)~34 mM
Dissociation Constant (Kd) for Na⁺ (in situ, astrocytes)~39 mM
Molecular Weight (AM ester)1083.9 g/mol [8]
Solubility (AM ester)Soluble in DMSO

Experimental Protocols

I. Reagent Preparation

1. This compound Stock Solution (1 mM):

  • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethylsulfoxide (DMSO).[4]

  • For example, to prepare a 1 mM solution from a 50 µg vial (MW = 1083.9), dissolve the contents in approximately 46 µL of DMSO.

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[4]

2. Pluronic™ F-127 Stock Solution (20% w/v):

  • Dissolve 2 g of Pluronic™ F-127 in 10 mL of deionized water.

  • This solution can be used to aid the dispersion of the AM ester in aqueous loading buffers.[4]

3. In Situ Calibration Buffers:

  • Prepare a set of calibration buffers with varying Na⁺ concentrations, typically ranging from 0 mM to 150 mM.

  • To maintain ionic strength, substitute Na⁺ with another cation that does not interfere with the dye, such as K⁺ or N-methyl-D-glucamine (NMDG⁺).[9]

  • A common approach is to prepare two stock solutions: a high Na⁺ buffer and a Na⁺-free (high K⁺) buffer, which are then mixed in different ratios to achieve the desired intermediate Na⁺ concentrations.

  • All calibration buffers should contain ionophores to equilibrate intracellular and extracellular Na⁺. A common combination is gramicidin (B1672133) and monensin.[9][10]

Example Calibration Buffer Composition:

ComponentHigh Na⁺ Buffer (140 mM Na⁺)Na⁺-free Buffer (0 mM Na⁺)
NaCl140 mM0 mM
KCl5 mM145 mM
CaCl₂2 mM2 mM
MgCl₂1 mM1 mM
HEPES10 mM10 mM
Glucose10 mM10 mM
Gramicidin10 µM10 µM
Monensin10 µM10 µM
pH7.4 (adjusted with NaOH)7.4 (adjusted with KOH)
II. Cell Loading with this compound

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation: Plate cells on coverslips or in microplates suitable for fluorescence microscopy. Culture cells to the desired confluency (typically 70-90%).

  • Prepare Loading Buffer:

    • Dilute the 1 mM this compound stock solution into a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 1-10 µM.[5][11] The optimal concentration must be determined empirically.

    • To aid in dye solubilization, the AM ester stock solution can be mixed with an equal volume of 20% Pluronic™ F-127 before dilution into the buffer. The final concentration of Pluronic™ F-127 should be around 0.02-0.04%.[4][12]

  • Dye Loading:

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Add the prepared loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[13] Optimal loading time and temperature may vary.

  • Washing:

    • After incubation, remove the loading buffer and wash the cells 2-3 times with fresh, warm physiological buffer to remove any extracellular dye.[13]

  • De-esterification:

    • Incubate the cells in fresh physiological buffer for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[13]

G cluster_loading Cell Loading Workflow Prepare Cells Prepare Cells Prepare Loading Buffer Prepare Loading Buffer Prepare Cells->Prepare Loading Buffer Incubate with Dye Incubate with Dye Prepare Loading Buffer->Incubate with Dye Wash Cells Wash Cells Incubate with Dye->Wash Cells De-esterify Dye De-esterify Dye Wash Cells->De-esterify Dye Ready for Imaging Ready for Imaging De-esterify Dye->Ready for Imaging

Caption: Workflow for loading cells with this compound.

III. In Situ Calibration Procedure
  • Baseline Measurement: After successful loading, acquire a baseline fluorescence image of the cells in a standard physiological buffer (without ionophores).

  • Equilibration with Calibration Buffers:

    • Perfuse the cells with the series of calibration buffers, starting with the 0 mM Na⁺ buffer to obtain Fmin.

    • Allow sufficient time for the intracellular and extracellular Na⁺ concentrations to equilibrate at each step (typically 3-5 minutes).[14]

    • Acquire fluorescence images for each Na⁺ concentration.

    • Finally, perfuse with the highest Na⁺ concentration buffer (e.g., 140 mM) to obtain Fmax.

  • Data Analysis:

    • Measure the mean fluorescence intensity from regions of interest (ROIs) drawn over individual cells for each calibration point.

    • Subtract the background fluorescence from all measurements.

    • Plot the background-corrected fluorescence intensity as a function of [Na⁺].

    • Fit the data to the calibration equation to determine the Kd.

    • Use the determined Fmin, Fmax, and Kd to convert the fluorescence intensity of your experimental samples into [Na⁺]i.

G cluster_calibration In Situ Calibration Workflow Loaded Cells Loaded Cells Perfuse 0mM Na+ (Fmin) Perfuse 0mM Na+ (Fmin) Loaded Cells->Perfuse 0mM Na+ (Fmin) Perfuse Intermediate [Na+] Perfuse Intermediate [Na+] Perfuse 0mM Na+ (Fmin)->Perfuse Intermediate [Na+] Perfuse High [Na+] (Fmax) Perfuse High [Na+] (Fmax) Perfuse Intermediate [Na+]->Perfuse High [Na+] (Fmax) Generate Calibration Curve Generate Calibration Curve Perfuse High [Na+] (Fmax)->Generate Calibration Curve Calculate [Na+]i Calculate [Na+]i Generate Calibration Curve->Calculate [Na+]i

Caption: Workflow for the in situ calibration of Asante NaTRIUM Green-2.

Signaling Pathway Context: Na⁺ Homeostasis

The accurate measurement of [Na⁺]i is crucial for understanding numerous cellular processes. A key regulator of the sodium gradient is the Na⁺/K⁺-ATPase pump, which actively transports Na⁺ out of the cell and K⁺ into the cell, maintaining a low resting [Na⁺]i. Changes in [Na⁺]i can be triggered by various stimuli that activate ion channels or transporters.

G cluster_pathway Simplified Na+ Homeostasis Pathway cluster_membrane Extracellular Space Extracellular Space Na_Channel Na+ Channel Extracellular Space->Na_Channel Na+ Influx Plasma Membrane Plasma Membrane Cytosol Cytosol NaK_Pump Na+/K+ ATPase Cytosol->NaK_Pump Na+ Efflux NaK_Pump->Extracellular Space [Na+]i Decrease Na_Channel->Cytosol [Na+]i Increase

Caption: Key proteins involved in maintaining cellular Na⁺ homeostasis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Fluorescence Signal Inefficient dye loading.Increase dye concentration or incubation time. Ensure cells are healthy.[13]
Incomplete de-esterification.Allow for a longer de-esterification period after washing.[13]
High Background Fluorescence Incomplete removal of extracellular dye.Ensure thorough washing after the loading step.[13]
Use of phenol (B47542) red-containing medium.Use a phenol red-free medium for imaging.[13]
Cell Death/Toxicity Dye concentration is too high.Reduce the final concentration of this compound.
Prolonged exposure to ionophores.Minimize the duration of exposure to calibration buffers.
Inaccurate Calibration Incomplete equilibration of ion concentrations.Increase the incubation time with each calibration buffer. Confirm ionophore activity.
Dye leakage or compartmentalization.Lower the loading temperature. Use of probenecid (B1678239) can sometimes reduce dye leakage.[12]

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful loading and in situ calibration of this compound. By carefully following these procedures and optimizing them for the specific experimental system, researchers can obtain reliable and quantitative measurements of intracellular sodium concentrations, enabling deeper insights into the role of sodium in cellular physiology and pathophysiology.

References

Enhancing Cellular Imaging: A Guide to Improved Loading of Asante NaTRIUM Green-2 AM with Pluronic F-127

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The measurement of intracellular sodium (Na⁺) concentrations is crucial for understanding a wide range of physiological and pathological processes. Asante NaTRIUM Green-2 AM is a fluorescent indicator widely used for this purpose.[1][2] Like other acetoxymethyl (AM) ester dyes, it is hydrophobic, which can lead to challenges in achieving efficient and uniform loading into live cells in aqueous culture media.[3][4] This can result in dye precipitation, low signal-to-noise ratios, and heterogeneous dye distribution.

To overcome these challenges, the nonionic surfactant Pluronic F-127 is frequently employed.[1][3][5] Pluronic F-127 acts as a dispersing agent, facilitating the solubilization of the hydrophobic this compound in physiological buffers.[5][6] This results in a more uniform dispersion of the dye, preventing aggregation and improving its delivery across the cell membrane. The use of Pluronic F-127 generally leads to enhanced dye loading, brighter and more consistent fluorescent signals, and improved overall assay performance.[1][7] While not always strictly necessary, its use is highly recommended for obtaining reliable and reproducible data in cellular sodium imaging experiments.[1]

Experimental Protocols

This section provides a detailed protocol for the preparation and use of Pluronic F-127 to improve the cellular loading of this compound.

Materials
  • This compound

  • Pluronic F-127 (provided as a 20% w/v solution in anhydrous DMSO or as a solid)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable physiological buffer

  • Cultured cells on coverslips or in microplates

Stock Solution Preparation

1. This compound Stock Solution (1-5 mM)

  • Bring the vial of this compound to room temperature before opening.

  • Prepare a 1 to 5 mM stock solution in high-quality, anhydrous DMSO.[3][4] For example, to prepare a 1 mM solution from a 50 µg vial (assuming a molecular weight of approximately 1087 g/mol ), dissolve the contents in 46 µL of anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture to prevent hydrolysis of the AM ester.[4]

2. Pluronic F-127 Stock Solution (20% w/v in DMSO)

  • If using solid Pluronic F-127, dissolve 2 g in 10 mL of anhydrous DMSO to create a 20% (w/v) stock solution. Gentle heating (around 40-50°C) may be required to fully dissolve the solid.[5]

  • If provided as a 20% solution in DMSO, it is ready for use.

  • Store the Pluronic F-127 stock solution at room temperature. Do not refrigerate or freeze , as this can cause the solution to solidify.[3][8] If solidification occurs, warm the vial to 50-65°C for 5-10 minutes and vortex until it becomes a clear liquid before use.[3][8]

Cell Loading Protocol
  • Prepare the Dye-Pluronic Mixture: Immediately before use, mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 stock solution in a microcentrifuge tube.[3][5] For example, mix 1 µL of 1 mM this compound with 1 µL of 20% Pluronic F-127.

  • Prepare the Final Loading Solution: Dilute the Dye-Pluronic mixture into the desired physiological buffer (e.g., HHBS) to achieve a final this compound concentration of 1-10 µM.[3][5] A final concentration of 5 µM is often a good starting point. The final concentration of Pluronic F-127 should be kept at or below 0.1%.[5][6]

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add the final loading solution to the cells.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C.[3] The optimal time and temperature should be determined empirically for each cell type. Incubation at room temperature may reduce dye compartmentalization.[3]

  • Wash: After incubation, gently wash the cells once or twice with fresh, dye-free physiological buffer to remove any extracellular dye.

  • De-esterification: Incubate the cells in the dye-free buffer for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the fluorescent indicator inside the cells.

  • Imaging: The cells are now ready for fluorescence imaging. Excite the cells at approximately 525 nm and measure the emission at around 545 nm.[7]

Data Presentation

The following table summarizes the key quantitative parameters for the successful use of Pluronic F-127 with this compound.

ParameterRecommended RangeNotes
This compound Stock Solution 1-5 mM in anhydrous DMSOPrepare fresh or store in small aliquots at -20°C, protected from light and moisture.[3][4]
Pluronic F-127 Stock Solution 20% (w/v) in DMSOStore at room temperature. Do not refrigerate.[3][8]
Final this compound Concentration 1-10 µMA final concentration of 5 µM is a common starting point. Use the minimal concentration that provides a sufficient signal-to-noise ratio.
Final Pluronic F-127 Concentration ≤ 0.1%Higher concentrations may affect membrane properties.
Incubation Time 30-60 minutesOptimal time may vary depending on the cell type.[3]
Incubation Temperature Room Temperature or 37°CRoom temperature may reduce dye compartmentalization.[3]
Excitation Wavelength ~525 nm
Emission Wavelength ~545 nm[7]

Visualizations

Experimental Workflow for Enhanced Dye Loading

experimental_workflow cluster_prep Solution Preparation cluster_cell_handling Cellular Loading cluster_imaging Data Acquisition dye_stock Prepare Asante NaTRIUM Green-2 AM Stock (1-5 mM in DMSO) mix Mix Dye and Pluronic F-127 (1:1) dye_stock->mix pluronic_stock Prepare Pluronic F-127 Stock (20% in DMSO) pluronic_stock->mix loading_solution Dilute Mixture in Buffer (1-10 µM Dye) mix->loading_solution add_loading Add Loading Solution to Cells loading_solution->add_loading remove_media Remove Culture Medium incubate Incubate (30-60 min) add_loading->incubate wash Wash Cells incubate->wash deesterify De-esterify (30 min) wash->deesterify image Fluorescence Imaging deesterify->image

Caption: Workflow for loading cells with this compound using Pluronic F-127.

Mechanism of Pluronic F-127 Action

pluronic_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space dye_agg Asante NaTRIUM Green-2 AM (Aggregated) micelle Dye-Loaded Micelle dye_agg->micelle Solubilization pluronic Pluronic F-127 pluronic->micelle dye_am Asante NaTRIUM Green-2 AM micelle->dye_am Membrane Permeation cell_membrane Cell Membrane dye_free Asante NaTRIUM Green-2 (Free Acid) dye_am->dye_free Hydrolysis esterase Esterases

Caption: Pluronic F-127 facilitates the solubilization and cellular uptake of this compound.

References

Measuring Sodium Dynamics in Primary Neurons with Asante NaTRIUM Green-2 AM: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asante NaTRIUM Green-2 AM is a fluorescent indicator designed for the detection of intracellular sodium ions (Na⁺). Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active, sodium-sensitive form of the dye in the cytosol. This indicator exhibits an increase in fluorescence intensity upon binding to Na⁺, making it a valuable tool for studying sodium dynamics in excitable cells such as primary neurons. Understanding the precise regulation of intracellular sodium is critical in neuroscience research and drug development, as aberrant sodium signaling is implicated in numerous neurological disorders. These application notes provide detailed protocols for the use of this compound in primary neuron cultures, guidance on data acquisition and analysis, and a summary of expected quantitative data.

Properties of Asante NaTRIUM Green-2

A comprehensive understanding of the indicator's properties is essential for successful experimental design and data interpretation.

PropertyValueReference
Excitation Maximum (in vitro)~525 nm[1]
Emission Maximum (in vitro)~545 nm[1]
Dissociation Constant (Kd) for Na⁺ (in vitro, without K⁺)~20 mM[1]
Dissociation Constant (Kd) for Na⁺ (in vitro, with K⁺)~34 mM
Dissociation Constant (Kd) for Na⁺ (in astrocytes)~39 mM
FormCell-permeant acetoxymethyl (AM) ester[1]

Experimental Protocols

Primary Neuron Culture

A healthy primary neuron culture is fundamental to obtaining reliable data. The following is a generalized protocol for cortical or hippocampal neuron culture from rodent embryos. Researchers should adapt this protocol based on their specific experimental needs and institutional guidelines.

Materials:

  • Embryonic rodent brain tissue (e.g., E18 rat or E16 mouse cortex/hippocampus)

  • Dissection medium (e.g., ice-cold Hanks' Balanced Salt Solution - HBSS)

  • Enzymatic dissociation solution (e.g., Papain or Trypsin)

  • Enzyme inhibitor (e.g., ovomucoid trypsin inhibitor)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-lysine coated culture vessels (e.g., coverslips, multi-well plates)

Workflow for Primary Neuron Culture

G cluster_0 Tissue Preparation cluster_1 Cell Dissociation cluster_2 Cell Plating & Culture Dissect Tissue Dissect Tissue Mince Tissue Mince Tissue Dissect Tissue->Mince Tissue 1 Enzymatic Digestion Enzymatic Digestion Mince Tissue->Enzymatic Digestion 2 Mechanical Trituration Mechanical Trituration Enzymatic Digestion->Mechanical Trituration 3 Cell Counting Cell Counting Mechanical Trituration->Cell Counting 4 Plate Cells Plate Cells Cell Counting->Plate Cells 5 Incubate Incubate Plate Cells->Incubate 6 G Prepare Stock Solution Prepare Stock Solution Prepare Loading Solution Prepare Loading Solution Prepare Stock Solution->Prepare Loading Solution 1. Dilute Incubate Neurons Incubate Neurons Prepare Loading Solution->Incubate Neurons 2. Apply Wash Neurons Wash Neurons Incubate Neurons->Wash Neurons 3. Remove & Rinse Ready for Imaging Ready for Imaging Wash Neurons->Ready for Imaging 4. De-esterification G cluster_0 Extracellular Space ([Na⁺] ~145 mM) cluster_1 Intracellular Space ([Na⁺] ~10 mM) EC_Na Na⁺ VGSC Voltage-Gated Na⁺ Channels EC_Na->VGSC Influx (Depolarization) LGIC Ligand-Gated Ion Channels (e.g., AMPA-R) EC_Na->LGIC Influx (Neurotransmitter Binding) NHE Na⁺/H⁺ Exchanger EC_Na->NHE Exchange NKCC1 Na⁺-K⁺-2Cl⁻ Cotransporter EC_Na->NKCC1 Influx IC_Na Na⁺ NaK_ATPase Na⁺/K⁺-ATPase IC_Na->NaK_ATPase Efflux (ATP-dependent) VGSC->IC_Na LGIC->IC_Na NaK_ATPase->EC_Na NHE->IC_Na NKCC1->IC_Na

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with Asante NaTRIUM Green-2 AM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low fluorescence signals with Asante NaTRIUM Green-2 AM.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to a weak fluorescence signal during experiments with this compound.

Question 1: Why is my fluorescence signal weak or absent after loading cells with this compound?

A low fluorescence signal can stem from several factors throughout the experimental workflow, from dye preparation to data acquisition. The most common causes include suboptimal dye loading, issues with the dye itself, cellular health problems, or incorrect instrument settings.

Troubleshooting Steps:

  • Verify Dye Integrity and Preparation: Ensure the this compound stock solution is properly prepared in anhydrous DMSO and has been stored correctly at -20°C, protected from light and moisture.[1] Repeated freeze-thaw cycles can degrade the AM ester through hydrolysis, leading to inefficient cell loading.

  • Optimize Loading Conditions: The loading efficiency of the AM ester is highly dependent on cell type.[2] It is crucial to optimize the dye concentration (typically 1-10 µM), incubation time (15-60 minutes), and temperature (room temperature to 37°C).[2][3]

  • Ensure Proper De-esterification: Once inside the cell, the AM ester groups must be cleaved by intracellular esterases to release the active, fluorescent form of the indicator.[3][4] Incomplete hydrolysis can result in a low signal.[2]

  • Check Cell Health: Only healthy, viable cells will efficiently load the dye and retain it in the cytoplasm. Ensure cells are not compromised before and during the experiment.

  • Confirm Instrument Settings: Verify that the excitation and emission wavelengths on your fluorescence microscope, plate reader, or flow cytometer are correctly set for Asante NaTRIUM Green-2. The optimal excitation is around 525 nm, and the peak emission is approximately 545 nm.[4][5][6] Using suboptimal wavelengths, such as 488 nm, can significantly reduce the emission intensity.

Question 2: How can I improve the solubility and loading efficiency of this compound?

This compound is hydrophobic, which can lead to poor solubility in aqueous loading buffers and inefficient entry into cells.

Solutions:

  • Use Pluronic F-127: This non-ionic surfactant is highly recommended to aid in the dispersion of the AM ester in your serum-free culture medium.[4] A final concentration of around 0.02% Pluronic F-127 is a common starting point.[3]

  • Prepare a Concentrated Stock: Dissolving the dye in anhydrous DMSO to create a 1 mM stock solution is a standard procedure. This stock is then diluted into the loading buffer.

Question 3: My signal is initially bright but then fades, or I see bright puncta in the cells. What is happening?

These issues often point towards dye leakage or compartmentalization within intracellular organelles.

Explanation and Solutions:

  • Dye Leakage: Many cell types possess organic anion transporters that can actively extrude the de-esterified, negatively charged indicator from the cytoplasm.[2][4]

    • Probenecid (B1678239): To mitigate this, consider using an anion transport inhibitor like probenecid in your loading and imaging buffer.[2][6]

    • Lower Temperature: Performing experiments at a lower temperature can also reduce the activity of these transporters.[7]

  • Compartmentalization: The AM ester form of the dye can accumulate in organelles like mitochondria or the endoplasmic reticulum.[2][3] If the esterases in these compartments are active, the dye can become trapped and will not accurately report cytosolic sodium concentrations. This often appears as bright, punctate staining.

    • Optimize Loading: Reducing the loading temperature or incubation time may help minimize uptake into organelles.[2]

Question 4: Could my buffer composition be affecting the fluorescence signal?

Yes, the composition of your extracellular and intracellular environment can impact the dye's performance.

Considerations:

  • pH and Ionic Strength: The dissociation constant (Kd) of sodium indicators can be influenced by factors like pH and ionic strength.[8] It is important to use a physiologically relevant buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.2-7.4).[6][9]

  • Presence of K+: The affinity of Asante NaTRIUM Green-2 for Na+ can be affected by the presence of potassium (K+). While the dye has good selectivity for Na+ over K+ (approximately 18-fold), be aware of this potential interaction.[4]

  • Extracellular Esterases: If you are using a buffer that contains serum, be aware that it may contain esterase activity that could hydrolyze the AM ester before it enters the cells, preventing loading.[2] Always use serum-free medium for loading.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Asante NaTRIUM Green-2.

ParameterValueReference
Excitation Maximum ~525 nm[4][5][6]
Emission Maximum ~545 nm[4][5][6]
Dissociation Constant (Kd) for Na+ ~20 mM[4][5]
Selectivity (Na+ over K+) ~18-fold[4]

Experimental Protocols

Detailed Protocol for Cell Loading with this compound

This protocol provides a general guideline. Optimization for specific cell types and experimental conditions is highly recommended.[6]

  • Prepare Stock Solutions:

    • Dye Stock: Prepare a 1 mM stock solution of this compound in anhydrous dimethylsulfoxide (DMSO). For a 50 µg vial, this would be approximately 46 µL of DMSO. Aliquot and store at -20°C, protected from light and moisture.[1]

    • Pluronic F-127 Stock: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

  • Prepare Loading Solution (for a final concentration of 5 µM):

    • In a suitable tube, add your desired volume of serum-free medium (e.g., HBSS with HEPES).

    • Add the 20% Pluronic F-127 stock solution to the medium to achieve a final concentration of 0.02-0.1%.

    • Add the 1 mM this compound stock solution to the medium to achieve the desired final loading concentration (e.g., 5 µM).

    • Vortex briefly to mix. The loading solution should be used within two hours for best results.[9]

  • Cell Loading:

    • Culture your cells on coverslips or in a format suitable for your imaging system.

    • Remove the culture medium and wash the cells once with the serum-free medium.

    • Add the prepared loading solution to the cells.

    • Incubate for 30-60 minutes at a temperature between room temperature and 37°C.[3] This step requires optimization.

  • Washing:

    • Remove the loading solution.

    • Wash the cells two to three times with fresh, warm, serum-free, and dye-free medium to remove any extracellular dye.[2]

  • Imaging:

    • The cells are now loaded and ready for your sodium imaging experiment.

    • Use excitation and emission wavelengths appropriate for the dye (~525 nm excitation, ~545 nm emission).[4][5]

Visualizations

experimental_workflow This compound Experimental Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_analysis Analysis prep_dye Prepare 1mM Dye Stock in Anhydrous DMSO mix_solution Create Loading Solution (Dye + Pluronic in Buffer) prep_dye->mix_solution prep_pluronic Prepare 20% Pluronic F-127 Stock in DMSO prep_pluronic->mix_solution prep_buffer Prepare Serum-Free Loading Buffer (e.g., HBSS) prep_buffer->mix_solution incubate Incubate Cells with Loading Solution mix_solution->incubate wash_cells Wash Cells with Serum-Free Buffer wash_cells->incubate wash_final Wash to Remove Extracellular Dye incubate->wash_final acquire Acquire Fluorescence Signal (Ex: ~525nm, Em: ~545nm) wash_final->acquire analyze Analyze Data acquire->analyze

Caption: A flowchart of the standard experimental workflow for loading cells with this compound.

troubleshooting_low_signal Troubleshooting Low Fluorescence Signal cluster_dye Dye & Loading Issues cluster_cell Cellular Factors cluster_instrument Instrumentation start Low or No Fluorescence Signal check_dye Check Dye Stock: - Stored Properly? - Anhydrous DMSO? - No Freeze/Thaw? start->check_dye Start Here check_health Assess Cell Viability and Health start->check_health check_settings Verify Instrument Settings: - Ex/Em Wavelengths (~525nm / ~545nm) - Gain/Exposure start->check_settings optimize_loading Optimize Loading: - Concentration (1-10µM) - Time (15-60 min) - Temperature (RT-37°C) check_dye->optimize_loading check_pluronic Use Pluronic F-127 for Solubility? optimize_loading->check_pluronic solution Signal Improved check_pluronic->solution check_hydrolysis Incomplete AM Ester Hydrolysis? check_health->check_hydrolysis check_leakage Dye Leakage? (Consider Probenecid) check_hydrolysis->check_leakage check_compart Compartmentalization? (Punctate Staining) check_leakage->check_compart check_compart->solution check_settings->solution

Caption: A logical troubleshooting guide for diagnosing the cause of a low fluorescence signal.

References

Asante NaTRIUM Green-2 AM photobleaching and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Asante NaTRIUM Green-2 AM (ANG-2). The content is focused on addressing common issues, particularly photobleaching, that may be encountered during sodium imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

Asante NaTRIUM Green-2 (ANG-2) is a fluorescent indicator used for measuring intracellular sodium concentrations.[1] The acetoxymethyl (AM) ester form allows the dye to be loaded into cells, where intracellular esterases cleave the AM groups, trapping the active indicator inside.[1] Upon binding to sodium ions, the fluorescence intensity of ANG-2 increases significantly, which can be measured to determine changes in intracellular sodium levels.[1]

Q2: What are the spectral properties of Asante NaTRIUM Green-2?

Asante NaTRIUM Green-2 is a visible light-excitable dye. Its spectral properties are summarized in the table below.

PropertyWavelength (nm)Reference
Excitation Maximum (in vitro)517
Excitation Maximum (intracellular)532
Emission Maximum (in vitro)540
Emission Maximum (intracellular)548
Two-Photon Excitation Maximum790

Q3: Is this compound prone to photobleaching?

While some sources suggest that Asante NaTRIUM Green-2 has good resistance to photobleaching, like most fluorescent dyes, it can be susceptible to photobleaching under high-intensity illumination or prolonged exposure to excitation light.[2] Photobleaching is the light-induced degradation of the fluorophore, leading to a loss of signal.[3] The conditions that cause phototoxicity are often the same as those that lead to photobleaching.[4]

Q4: What are some alternatives to this compound?

Several other fluorescent sodium indicators are available, each with its own advantages and disadvantages. The choice of indicator will depend on the specific experimental requirements.

IndicatorExcitation (nm)Emission (nm)Key Features
SBFI 340/380505Ratiometric, but UV-excitable and has lower brightness.[1][5]
CoroNa Green 492516Visible light-excitable, but may leak from cells.[6]
ING-2 525545Formerly known as ANG-2, considered a high-performance indicator.[1]
SoNa™ 520 488520A newer, brighter indicator with high sensitivity.[5]

Troubleshooting Guide: Photobleaching

This guide provides a systematic approach to identifying and mitigating photobleaching of this compound during your experiments.

Problem: Rapid loss of fluorescence signal during imaging.

This is a classic sign of photobleaching. The following steps can help you troubleshoot and resolve this issue.

Step 1: Optimize Illumination Settings

High-intensity light is a primary cause of photobleaching.[4]

  • Reduce Light Source Power: Lower the laser or lamp power to the minimum level that still provides an adequate signal-to-noise ratio.[4]

  • Use Neutral Density Filters: These filters can be used to attenuate the excitation light without changing its spectral properties.[3]

  • Minimize Exposure Time: Use the shortest possible camera exposure time that allows for a clear image.[4]

  • Reduce Acquisition Frequency: Increase the time interval between image acquisitions to the longest duration that will still capture the biological event of interest.[4]

Step 2: Optimize Microscope and Imaging Parameters

Proper microscope setup is crucial for minimizing light exposure.

  • Use a High-Sensitivity Detector: Employing a sensitive camera, such as an sCMOS or EMCCD, will allow you to use lower excitation light levels.[4]

  • Ensure Optimal Filter Sets: Use filter sets that are specifically designed for the excitation and emission spectra of Asante NaTRIUM Green-2 to maximize signal collection and minimize the need for high excitation power.[4]

  • Hardware Triggering: If available, use hardware triggering to ensure the light source is only active when the camera is acquiring an image.[4]

Step 3: Employ Protective Reagents

Antifade reagents can be used to reduce the rate of photobleaching.

  • Antifade Mounting Media: For fixed-cell imaging, use a commercially available antifade mounting medium.[7]

  • Live-Cell Antifade Reagents: For live-cell imaging, specialized antifade reagents that are non-toxic to cells can be added to the imaging medium.[3] These reagents often work by scavenging reactive oxygen species that contribute to photobleaching.[4]

Step 4: Consider Experimental Design Modifications

  • Limit Z-stacks: Acquire only the necessary number of z-planes to answer your scientific question.[3]

  • Time-Lapse Imaging Strategy: For long-term imaging, be conservative with all imaging parameters to preserve the fluorescent signal over time.[3]

Experimental Protocol: Standard Loading of this compound

This protocol provides a general guideline for loading cells with this compound. Optimization may be required for different cell types and experimental conditions.

  • Prepare a 1 mM Stock Solution: Dissolve the this compound in anhydrous dimethylsulfoxide (DMSO).

  • Prepare Loading Solution: Dilute the stock solution in a serum-free culture medium to a final concentration of 5 µM. To aid in dissolving the AM ester in the aqueous medium, it is recommended to first dilute the stock solution with a 20% Pluronic F-127 solution in DMSO before dispersing it into the medium. The final concentration of Pluronic F-127 should be optimized, but a common starting point is 0.02-0.1%.[6]

  • Cell Loading: Replace the culture medium with the loading solution and incubate the cells for 30-60 minutes at room temperature or 37°C. Incubation time and temperature may require optimization.[6]

  • Wash: Remove the loading solution and wash the cells with a serum-free, dye-free medium.

  • De-esterification: Incubate the cells for an additional 30 minutes in a supplemented imaging medium to allow for the complete hydrolysis of the AM ester by intracellular esterases.[4]

  • Imaging: The cells are now ready for sodium imaging experiments.

Visual Guides

The following diagrams illustrate key concepts and workflows related to this compound experiments.

photobleaching_prevention_workflow cluster_optimization Experimental Optimization start Start: Observe Photobleaching illumination Optimize Illumination - Reduce Power - Shorter Exposure - Less Frequent Acquisition start->illumination microscope Optimize Microscope Setup - High-Sensitivity Detector - Correct Filters illumination->microscope reagents Use Antifade Reagents microscope->reagents design Modify Experimental Design - Fewer Z-stacks - Conservative Time-lapse reagents->design end Photobleaching Minimized design->end ang2_mechanism cluster_cell Cell extracellular This compound (Extracellular) intracellular This compound (Intracellular) extracellular->intracellular Passive Diffusion membrane Cell Membrane esterases Intracellular Esterases intracellular->esterases active_dye Active Asante NaTRIUM Green-2 esterases->active_dye Cleavage of AM esters sodium Na+ active_dye->sodium Binding fluorescence Increased Fluorescence sodium->fluorescence

References

Optimizing Asante NaTRIUM Green-2 AM loading in difficult cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Asante NaTRIUM Green-2 AM. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your experiments for measuring intracellular sodium concentrations, particularly in challenging cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent indicator used to measure intracellular sodium ion (Na⁺) concentrations. The "AM" ester form allows the dye to be loaded into cells non-invasively. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, sodium-sensitive form of the dye in the cytoplasm. Upon binding to Na⁺, the fluorescence intensity of Asante NaTRIUM Green-2 increases, allowing for the quantification of changes in intracellular sodium levels.[1][2][3][4] It is a yellow-green fluorescent indicator with excitation and emission maxima around 525 nm and 545 nm, respectively.[1][5][6][7]

Q2: What are the key spectral properties of Asante NaTRIUM Green-2?

The spectral properties of Asante NaTRIUM Green-2 can vary slightly depending on the intracellular environment.

PropertyValueReference
Excitation Maximum (in vitro)~517 nm
Excitation Maximum (intracellular)~532 nm
Emission Maximum (in vitro)~540 nm
Emission Maximum (intracellular)~548 nm
Dissociation Constant (Kd) for Na⁺ (in the absence of K⁺)~20 mM[5][6][7]
Dissociation Constant (Kd) for Na⁺ (in the presence of K⁺)~34 mM
Dissociation Constant (Kd) for Na⁺ (in astrocytes)~39 mM

Q3: Why is Pluronic F-127 recommended for loading this compound?

This compound is hydrophobic, which can lead to poor solubility in aqueous loading buffers. Pluronic F-127 is a non-ionic surfactant that helps to disperse the AM ester in the loading solution, facilitating its entry into the cells.[1] This results in more efficient and uniform dye loading.

Q4: When should I use probenecid (B1678239)?

Probenecid is an inhibitor of organic anion transporters. In some cell types, particularly those with high transporter activity like CHO and HeLa cells, the active form of the dye can be extruded from the cell. Probenecid blocks these transporters, improving the intracellular retention of the dye and leading to a stronger and more stable fluorescent signal. However, it is important to note that probenecid can have off-target effects and may interfere with cellular processes, so its use should be validated for your specific cell type and experimental conditions.[6]

Troubleshooting Guide

Problem 1: Low or no fluorescent signal after loading.
Possible Cause Troubleshooting Step
Incomplete hydrolysis of the AM ester Ensure cells are healthy and have active intracellular esterases. Allow sufficient de-esterification time (typically 30-60 minutes) after loading.
Dye extrusion For cell types with high organic anion transporter activity (e.g., CHO, HeLa), add probenecid (typically 1-2.5 mM) to the loading and imaging buffers to inhibit dye leakage.
Suboptimal dye concentration Titrate the this compound concentration. A typical starting concentration is 5 µM, but this may need to be optimized for your specific cell type.
Poor dye solubility Ensure proper mixing of the this compound stock solution with Pluronic F-127 before diluting into the loading buffer. The final Pluronic F-127 concentration is typically around 0.02-0.1%.
Hydrolyzed AM ester stock Use high-quality, anhydrous DMSO to prepare the stock solution and store it properly at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Incorrect filter set Use a filter set appropriate for the excitation and emission spectra of Asante NaTRIUM Green-2 (e.g., FITC or YFP filter sets).[1][7]
Problem 2: High background fluorescence.
Possible Cause Troubleshooting Step
Extracellular dye Wash cells thoroughly with dye-free buffer after the loading and de-esterification steps to remove any extracellular dye.
Incomplete de-esterification Allow for a longer de-esterification period to ensure all the AM ester has been cleaved.
Problem 3: Uneven cell loading or compartmentalization.
Possible Cause Troubleshooting Step
Dye aggregation Ensure the dye is well-solubilized with Pluronic F-127. Gentle warming of the Pluronic F-127 solution in DMSO may be necessary.
Dye sequestration in organelles Lowering the loading temperature (e.g., to room temperature instead of 37°C) can sometimes reduce compartmentalization into organelles like mitochondria.
Cell health Ensure cells are healthy and not overly confluent, as this can affect dye uptake and distribution.
Problem 4: Cell death or altered physiology.
Possible Cause Troubleshooting Step
Toxicity from DMSO Keep the final concentration of DMSO in the loading buffer as low as possible (ideally ≤ 0.1%).
Toxicity from Pluronic F-127 While generally well-tolerated, high concentrations of Pluronic F-127 can be cytotoxic. Use the lowest effective concentration.
Toxicity from probenecid Probenecid can be toxic to some cells and may alter ion channel function. Perform control experiments to assess its impact on your cells.
Phototoxicity Minimize the exposure of dye-loaded cells to excitation light. Use the lowest possible light intensity and exposure time required to obtain a good signal.

Experimental Protocols

Standard Protocol for Loading Adherent Cells

This protocol provides a starting point and should be optimized for your specific cell type.

  • Prepare Stock Solutions:

    • This compound Stock (1 mM): Dissolve 50 µg of this compound in 46 µL of high-quality, anhydrous DMSO. Store at -20°C, protected from light and moisture.

    • Pluronic F-127 Stock (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This may require gentle warming. Store at room temperature.

    • Probenecid Stock (250 mM): Prepare a stock solution in a suitable buffer (e.g., 1N NaOH and then buffer to pH 7.4).

  • Prepare Loading Solution (for a final concentration of 5 µM dye):

    • In a microcentrifuge tube, mix 5 µL of 1 mM this compound stock solution with 5 µL of 20% Pluronic F-127.

    • Vortex briefly.

    • Add this mixture to 1 mL of your desired loading buffer (e.g., serum-free medium or HBSS).

    • If using probenecid, add it to the loading buffer at the desired final concentration (e.g., 1-2.5 mM).

  • Cell Loading:

    • Grow cells to the desired confluency on coverslips or in culture plates.

    • Remove the culture medium and wash the cells once with the loading buffer.

    • Add the loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C or room temperature. The optimal time and temperature should be determined empirically.

  • De-esterification and Washing:

    • Remove the loading solution.

    • Wash the cells 2-3 times with dye-free buffer (containing probenecid if used during loading).

    • Incubate the cells in dye-free buffer for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the coverslip or plate on the microscope.

    • Excite the cells at ~525 nm and record the emission at ~545 nm.

Protocol for Loading Difficult Cell Types (e.g., Cardiomyocytes, Astrocytes)

For cell types that are more challenging to load, modifications to the standard protocol may be necessary.

  • Cardiomyocytes: Pre-incubate cells for at least 25 minutes at room temperature with 5 µM this compound in a modified Tyrode solution containing 0.14% (w/v) Pluronic F-127.[8]

  • Astrocytes in Brain Slices: Bulk loading of astrocytes in brain slices can be achieved by incubating the slices in a solution containing the AM dye. For calcium indicators, a common protocol involves incubation with 5 µM Fluo-4 AM for 60 minutes at room temperature.[9] A similar approach can be adapted for this compound, with optimization of dye concentration and incubation time. Co-loading with a cell-type-specific marker like Sulforhodamine 101 (SR101) can help identify astrocytes.[10]

Signaling Pathways and Workflows

Sodium Signaling in Neurons

Intracellular sodium plays a critical role in neuronal signaling, primarily through its involvement in action potentials and synaptic transmission.

neuronal_sodium_signaling depolarization Membrane Depolarization vgsc Voltage-Gated Na+ Channels (VGSCs) Open depolarization->vgsc na_influx Na+ Influx vgsc->na_influx action_potential Action Potential Upstroke na_influx->action_potential na_k_pump Na+/K+ Pump na_influx->na_k_pump Activates vgsc_inactivation VGSCs Inactivate action_potential->vgsc_inactivation repolarization Repolarization vgsc_inactivation->repolarization gradient_restoration Restoration of Na+ Gradient na_k_pump->gradient_restoration

Caption: Neuronal action potential signaling pathway.

Sodium Signaling in Cardiac Myocytes

In cardiac myocytes, intracellular sodium is a key regulator of excitation-contraction coupling, primarily through its influence on the sodium-calcium exchanger (NCX).

cardiac_sodium_signaling ap Action Potential na_influx_channel Na+ Influx via Voltage-Gated Na+ Channels ap->na_influx_channel increase_na Increased Intracellular [Na+] na_influx_channel->increase_na ncx Na+/Ca2+ Exchanger (NCX) increase_na->ncx Alters Gradient na_k_pump Na+/K+ Pump increase_na->na_k_pump Stimulates ca_influx Reduced Ca2+ Efflux/ Increased Ca2+ Influx ncx->ca_influx increase_ca Increased Intracellular [Ca2+] ca_influx->increase_ca contraction Increased Myocyte Contraction increase_ca->contraction na_efflux Na+ Efflux na_k_pump->na_efflux

Caption: Sodium's role in cardiac excitation-contraction coupling.

Experimental Workflow for this compound Loading

This diagram outlines the key steps in a typical experiment using this compound.

experimental_workflow start Start: Plate Cells prepare_solutions Prepare Dye Loading Solution (ANG-2 AM, Pluronic F-127, +/- Probenecid) start->prepare_solutions wash1 Wash Cells with Buffer prepare_solutions->wash1 load_dye Incubate with Loading Solution (30-60 min) wash1->load_dye wash2 Wash to Remove Extracellular Dye load_dye->wash2 deesterify De-esterification (30 min) wash2->deesterify image Image Cells and Record Fluorescence deesterify->image analyze Analyze Data image->analyze

Caption: Workflow for cell loading with this compound.

References

Dealing with Asante NaTRIUM Green-2 AM dye extrusion from cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Asante NaTRIUM Green-2 AM, a fluorescent indicator for measuring intracellular sodium concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeant fluorescent dye used to measure intracellular sodium (Na+) concentrations.[1][2] The "AM" ester modification allows the dye to easily cross the cell membrane. Once inside the cell, intracellular enzymes called esterases cleave off the AM group, trapping the now fluorescently active form of the dye, Asante NaTRIUM Green-2, within the cytosol.[2] This active form binds to Na+ ions, and upon binding, its fluorescence intensity increases, which can be measured to determine changes in intracellular sodium concentration.[1] The dye has excitation and emission maxima around 525 nm and 545 nm, respectively.[3]

Q2: My fluorescent signal is weak or I'm not seeing any staining. What could be the problem?

Several factors can contribute to weak or no staining. First, ensure that your dye loading protocol is optimized. This includes using the correct concentrations of the dye, DMSO, and a dispersing agent like Pluronic® F-127.[4][5][6] Suboptimal loading temperatures can also lead to poor dye uptake; a range of 20-37°C is generally recommended, but the ideal temperature can be cell-type dependent.[7] Insufficient incubation time will also result in a weak signal.[7] Additionally, check the health of your cells, as unhealthy or dead cells will not retain the dye. Finally, verify that your microscope's filter set is appropriate for the excitation and emission spectra of Asante NaTRIUM Green-2.[8]

Q3: I am observing bright fluorescent spots inside my cells instead of a diffuse cytosolic signal. What is happening?

This phenomenon is known as compartmentalization, where the AM ester form of the dye is sequestered into organelles like mitochondria or lysosomes before the AM group is cleaved.[7] This can lead to a punctate staining pattern and inaccurate measurements of cytosolic sodium. To mitigate this, you can try lowering the loading temperature or reducing the incubation time.[6][7]

Q4: The fluorescence signal is decreasing over time, even in resting cells. What causes this and how can I prevent it?

A decreasing fluorescent signal over time is often due to dye extrusion from the cells or photobleaching.

  • Dye Extrusion: Many cell types express multidrug resistance (MDR) transporters (also known as ATP-binding cassette or ABC transporters) that can actively pump the hydrophobic AM form of the dye out of the cell before it can be cleaved by esterases.[9][10] Even the cleaved, hydrophilic form can sometimes be extruded.[10] This is a common issue with many AM ester dyes. To prevent this, you can use an inhibitor of these transporters, such as probenecid (B1678239).[6][11]

  • Photobleaching: Continuous or high-intensity excitation light can cause the fluorophore to permanently lose its ability to fluoresce. To minimize photobleaching, reduce the exposure time and intensity of the excitation light as much as possible.[8][12] Using an anti-fade mounting medium can also be beneficial if you are working with fixed cells.[12]

Troubleshooting Guide: Dye Extrusion

Problem: Rapid loss of fluorescent signal, suggesting the dye is being pumped out of the cells.

This is a common problem caused by the activity of multidrug resistance (MDR) transporters. Here's a step-by-step guide to troubleshoot and resolve this issue.

Step 1: Confirm Dye Extrusion

  • Observation: The initial fluorescent signal after loading is strong but then diminishes steadily over a short period (e.g., 30-60 minutes) without any experimental stimulation.

  • Action: Compare the signal loss in your experimental cells to a cell line known to have low MDR activity, if available. A significantly faster signal decay in your cells of interest points towards active extrusion.

Step 2: Inhibit MDR Transporters with Probenecid

Probenecid is a widely used inhibitor of organic anion transporters, which include several types of MDR transporters.[11][13][14]

  • Protocol:

    • Prepare a stock solution of probenecid in a suitable solvent (e.g., 1 M in 1 N NaOH, then diluted in buffer).

    • During the dye loading step, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[6]

    • After loading, also include probenecid in the imaging buffer at the same concentration to ensure continuous inhibition of the transporters.

  • Expected Outcome: A significant reduction in the rate of fluorescence signal decay.

Step 3: Optimize Probenecid Concentration

The optimal concentration of probenecid can be cell-type dependent. If 1-2.5 mM is not effective or causes cytotoxicity, perform a dose-response experiment.

  • Action: Test a range of probenecid concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 2.5 mM) to find the lowest effective concentration that does not harm the cells.

  • Evaluation: Monitor both the fluorescence retention and cell viability (e.g., using a trypan blue exclusion assay) for each concentration.

Step 4: Consider Alternatives to Probenecid

If probenecid is ineffective or cytotoxic, other inhibitors of MDR transporters can be tested.

  • Examples: Verapamil, cyclosporin (B1163) A, and MK-571 are known inhibitors of different types of ABC transporters.[9][10][15]

  • Action: Consult the literature to determine which inhibitors are most effective for the specific MDR transporters expressed in your cell type and test them in your experimental system.

Step 5: Optimize Loading Conditions

Lowering the temperature during dye loading can sometimes reduce the activity of MDR transporters and minimize dye extrusion.[6][7]

  • Action: Try loading the cells at room temperature or even 4°C instead of 37°C. Be aware that this may require a longer incubation time to achieve sufficient dye loading.

Quantitative Data Summary

ParameterValueCell Type/ConditionReference
This compound Properties
Excitation Maximum~525 nmIn vitro[3]
Emission Maximum~545 nmIn vitro[3]
Dissociation Constant (Kd) for Na+20 mMIn vitro (in the absence of K+)[3]
34 mMIn vitro (in the presence of K+)[3]
39 mMIn astrocytes[3]
Recommended Loading Conditions
Dye Concentration1-10 µM (typically 4-5 µM)General cell lines[6]
Pluronic® F-127 Concentration~0.02%In final loading buffer[6]
DMSO Concentration~0.25%In final loading buffer[4][5]
Incubation Temperature20-37°CGeneral cell lines[7]
Incubation Time20-60 minutesGeneral cell lines[6]
MDR Transporter Inhibition
Probenecid Concentration1-2.5 mMGeneral cell lines[6]
Sulfinpyrazone Concentration0.1-0.25 mMGeneral cell lines[6]

Experimental Protocols

Protocol 1: Standard Loading of this compound

  • Prepare Stock Solutions:

    • Prepare a 1 to 10 mM stock solution of this compound in high-quality, anhydrous DMSO.[6] Store desiccated at -20°C and protected from light.[6]

    • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.[6]

  • Prepare Loading Buffer:

    • On the day of the experiment, warm an aliquot of the dye stock solution to room temperature.

    • Mix equal volumes of the dye stock solution and the 20% Pluronic® F-127 stock solution.[6]

    • Dilute this mixture in a buffered physiological solution (e.g., Hanks' Balanced Salt Solution with HEPES) to a final dye concentration of 1-10 µM.[6] The final Pluronic® F-127 concentration will be approximately 0.02%.

  • Cell Loading:

    • Wash cells once with the buffered physiological solution.

    • Remove the washing solution and add the loading buffer to the cells.

    • Incubate for 20-60 minutes at 20-37°C, protected from light.[6][7] The optimal time and temperature should be determined empirically for your specific cell type.

  • Washing:

    • Remove the loading buffer and wash the cells two to three times with fresh, warm buffer to remove any extracellular dye.[7]

  • Imaging:

    • Proceed with fluorescence imaging using appropriate filter sets for Asante NaTRIUM Green-2 (Excitation/Emission: ~525/545 nm).

Protocol 2: Loading with Probenecid to Inhibit Dye Extrusion

  • Prepare Stock Solutions:

    • Prepare stock solutions of this compound and Pluronic® F-127 as described in Protocol 1.

    • Prepare a stock solution of probenecid (e.g., 250 mM in 1N NaOH, then neutralized with HCl and brought to final volume with buffer).

  • Prepare Loading Buffer with Probenecid:

    • Prepare the loading buffer with this compound and Pluronic® F-127 as described in Protocol 1.

    • Add probenecid from the stock solution to the loading buffer to a final concentration of 1-2.5 mM.[6]

  • Cell Loading and Washing:

    • Follow the cell loading and washing steps as described in Protocol 1. Ensure that the wash buffer also contains probenecid at the same final concentration.

  • Imaging:

    • Perform fluorescence imaging in a buffer that also contains 1-2.5 mM probenecid.

Visualizations

dye_loading_and_extrusion cluster_extracellular Extracellular Space cluster_cell Intracellular Space ANG2-AM_ext This compound ANG2-AM_int This compound ANG2-AM_ext->ANG2-AM_int Passive Diffusion Esterases Esterases ANG2-AM_int->Esterases MDR MDR Transporter ANG2-AM_int->MDR Substrate ANG2 Asante NaTRIUM Green-2 (Fluorescent) Esterases->ANG2 Cleavage MDR->ANG2-AM_ext Extrusion Probenecid Probenecid Probenecid->MDR Inhibition

Caption: Mechanism of dye loading, cleavage, and extrusion via MDR transporters.

troubleshooting_workflow Start Start: Rapid Signal Loss Observed Confirm Confirm Dye Extrusion (Compare signal decay rates) Start->Confirm Inhibit Add Probenecid (1-2.5 mM) to loading and imaging buffer Confirm->Inhibit Evaluate Evaluate Effectiveness (Is signal decay reduced?) Inhibit->Evaluate Optimize Optimize Probenecid Concentration (Test range, check viability) Evaluate->Optimize No Success Problem Solved Evaluate->Success Yes Optimize->Evaluate Alternatives Consider Alternative Inhibitors (e.g., Verapamil, Cyclosporin A) Optimize->Alternatives Cytotoxic or Ineffective Temp Optimize Loading Temperature (Try room temperature or 4°C) Optimize->Temp Still suboptimal Alternatives->Inhibit Fail Problem Persists Alternatives->Fail Temp->Inhibit Temp->Fail

References

Impact of pH on Asante NaTRIUM Green-2 AM fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on Asante NaTRIUM Green-2 AM (ANG-2 AM) fluorescence. This resource is intended for researchers, scientists, and drug development professionals utilizing ANG-2 AM for intracellular sodium measurements.

Troubleshooting Guides

Below is a table summarizing potential issues, their likely causes related to pH, and recommended solutions.

Problem Potential Cause Related to pH Recommended Solution
Unexpected decrease in ANG-2 fluorescence intensity, independent of known changes in intracellular sodium concentration. A decrease in intracellular pH (acidification) can quench the fluorescence of fluorescein-based dyes.[3]Verify and control the pH of your experimental buffer. Consider performing an in situ pH calibration to determine the effect of pH on ANG-2 fluorescence in your specific cell type. Use a ratiometric pH-sensitive dye (e.g., BCECF) in parallel experiments to monitor intracellular pH.
High variability in fluorescence intensity between cells or experiments. Inconsistent intracellular pH across cell populations or between different experimental setups.Ensure consistent buffering of your media and solutions. Allow cells to stabilize in the experimental buffer before imaging. Measure and report the pH of all solutions used.
Drifting or unstable baseline fluorescence. Gradual changes in intracellular pH over the course of the experiment.Use a well-buffered medium (e.g., HEPES-buffered HBSS) to maintain a stable extracellular pH.[4] Minimize the duration of the experiment to reduce the likelihood of significant pHi changes.
Artifactual fluorescence changes upon drug/compound addition. The added compound may alter intracellular pH as an off-target effect.Test the effect of the compound on intracellular pH using a dedicated pH indicator. If the compound alters pHi, the results from ANG-2 should be interpreted with caution.

Frequently Asked Questions (FAQs)

Q1: Is the fluorescence of this compound sensitive to pH?

While there is no specific pH titration curve published for this compound, it is a fluorescein (B123965) derivative. Fluorescein and its derivatives are known to be pH-sensitive, with their fluorescence generally decreasing in more acidic environments.[1][2][3][5] Therefore, it is highly probable that the fluorescence of ANG-2 is also influenced by pH. For precise quantitative measurements of intracellular sodium, it is crucial to consider and control for potential changes in intracellular pH.

Q2: What is the optimal pH range for using this compound?

Most experimental protocols using ANG-2 AM employ buffers with a physiological pH in the range of 7.2 to 7.4.[4][6] This range is where the dye is expected to be brightly fluorescent and responsive to changes in sodium concentration. Deviations from this range, particularly towards acidic pH, may lead to a decrease in fluorescence intensity that is independent of sodium concentration.[2][3]

Q3: How can I determine if changes in my ANG-2 fluorescence signal are due to pH fluctuations?

To confirm if observed fluorescence changes are due to pH, you can perform control experiments. One approach is to use a ratiometric pH-sensitive dye, such as BCECF, to independently measure intracellular pH under the same experimental conditions.[1] If you observe a change in intracellular pH that correlates with the change in ANG-2 fluorescence, it is likely that pH is influencing your signal.

Q4: How can I calibrate the pH sensitivity of this compound in my cells?

You can perform an in situ calibration to determine the pH sensitivity of ANG-2 in your specific experimental system. This typically involves using a combination of ionophores, such as nigericin (B1684572) and valinomycin (B1682140), to equilibrate the intracellular pH with the pH of the extracellular buffer.[7] By exposing the cells to a series of buffers with known pH values, you can generate a calibration curve of ANG-2 fluorescence intensity versus pH. A detailed protocol for this procedure is provided below.

Experimental Protocols

Protocol for In Situ pH Calibration of this compound

This protocol allows for the determination of the pH sensitivity of intracellular ANG-2 by equilibrating the intracellular and extracellular pH using ionophores.

Materials:

  • Cells loaded with this compound (following standard loading protocols).

  • A series of calibration buffers with known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0). These buffers should have a high potassium concentration to clamp the membrane potential, for example: 130 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, 20 mM HEPES or MES (depending on the desired pH range).

  • Nigericin (a proton/potassium antiporter).

  • Valinomycin (a potassium ionophore).

  • Fluorescence microscope or plate reader capable of measuring ANG-2 fluorescence (Excitation ~525 nm, Emission ~545 nm).[4][8]

Procedure:

  • Load Cells with ANG-2 AM: Load your cells with ANG-2 AM according to your established protocol.

  • Prepare Calibration Buffers: Prepare a set of high-potassium calibration buffers with varying pH values. Ensure the pH is accurately measured for each buffer.

  • Equilibrate Intracellular and Extracellular pH:

    • Wash the ANG-2 loaded cells with a baseline calibration buffer (e.g., pH 7.0).

    • Add nigericin (typically 5-10 µM) and valinomycin (typically 5-10 µM) to the calibration buffers.

    • Incubate the cells with the first calibration buffer containing the ionophores for 5-10 minutes to allow for pH equilibration.[7]

  • Measure Fluorescence:

    • Measure the fluorescence intensity of the cells at each pH point.

    • Sequentially replace the calibration buffer with the next pH value in your series and allow for equilibration before the next measurement.

  • Data Analysis:

    • Subtract the background fluorescence from your measurements.

    • Plot the mean fluorescence intensity as a function of the buffer pH to generate a pH calibration curve for ANG-2 in your cells.

Visualizations

Experimental Workflow for Assessing pH Sensitivity

G cluster_prep Cell & Dye Preparation cluster_calibration pH Calibration cluster_analysis Data Analysis start Culture Cells load Load Cells with this compound start->load wash Wash with High K+ Buffer load->wash add_ionophores Add Nigericin + Valinomycin wash->add_ionophores measure_fluorescence Measure Fluorescence at Known pH add_ionophores->measure_fluorescence change_ph Change to Buffer with New pH measure_fluorescence->change_ph plot Plot Fluorescence vs. pH measure_fluorescence->plot change_ph->measure_fluorescence end Generate pH Calibration Curve plot->end

Caption: Workflow for determining the pH sensitivity of this compound.

Troubleshooting Decision Tree for pH-Related Fluorescence Artifacts

G start Unexpected Change in ANG-2 Fluorescence q1 Is there a known change in intracellular sodium? start->q1 a1_yes Change is likely due to sodium. q1->a1_yes Yes a1_no Consider pH as a potential factor. q1->a1_no No q2 Did you add a new compound? a1_no->q2 a2_yes Compound may have off-target effects on pH. q2->a2_yes Yes a2_no Check for instability in experimental conditions. q2->a2_no No check_ph Measure intracellular pH with a pH-sensitive dye (e.g., BCECF). a2_yes->check_ph a2_no->check_ph ph_change Does intracellular pH change? check_ph->ph_change a3_yes Fluorescence change is likely a pH artifact. ph_change->a3_yes Yes a3_no Investigate other potential artifacts (e.g., photobleaching, dye leakage). ph_change->a3_no No

Caption: Decision tree for troubleshooting potential pH artifacts in ANG-2 experiments.

References

Solving Asante NaTRIUM Green-2 AM solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Asante NaTRIUM Green-2 AM. Our goal is to help you overcome common challenges, particularly those related to solubility in aqueous media, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (ANG-2 AM) is a cell-permeable fluorescent indicator used to measure intracellular sodium (Na⁺) concentrations.[1][2][3] Its acetoxymethyl (AM) ester form allows it to cross cell membranes. Once inside the cell, cellular enzymes called esterases cleave the AM groups, trapping the now-active, Na⁺-sensitive form of the dye in the cytosol.[4] It is utilized in various research areas, including the study of Na⁺ channels and transporters, making it suitable for high-throughput screening applications.[1][2][5]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is causing this?

This compound is inherently hydrophobic and has low solubility in aqueous solutions.[6] The precipitation you are observing is likely the dye coming out of solution as it is transferred from the organic solvent of your stock solution (typically DMSO) to the aqueous experimental buffer.

Q3: How can I improve the solubility of this compound in my aqueous experimental medium?

The most common and effective method to enhance the solubility of this compound in aqueous media is to use a non-ionic surfactant called Pluronic® F-127.[6][7] This detergent helps to disperse the hydrophobic dye molecules in the aqueous solution, preventing aggregation and precipitation.[6] It is recommended to prepare a stock solution of Pluronic F-127 in DMSO and add it to your dye solution before diluting it into the final aqueous buffer.[6]

Q4: What is the recommended concentration of Pluronic F-127?

The final working concentration of Pluronic F-127 typically ranges from 0.01% to 0.1% (w/v). However, the optimal concentration can be cell-type dependent and may require some optimization for your specific experimental conditions.[7] It is common to start with a 20% (w/v) stock solution of Pluronic F-127 in DMSO and then dilute it accordingly.[6][8]

Q5: Can I prepare and store a working solution of this compound in my aqueous buffer?

It is strongly recommended to prepare the final working solution of this compound fresh for each experiment and use it within a few hours for the best results.[2][7] The AM ester groups are susceptible to hydrolysis in aqueous environments, which would prevent the dye from efficiently loading into cells. Storing the dye in an aqueous buffer for an extended period will lead to its degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The hydrophobic nature of this compound causes it to aggregate and fall out of solution in aqueous media.- Use Pluronic F-127 to aid in dispersion. A final concentration of 0.02% - 0.1% is a good starting point. - Ensure your stock solution of the dye in anhydrous DMSO is well-dissolved before further dilution. - Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and even mixing.
Low or no fluorescent signal from cells - Poor dye loading: The dye is not entering the cells efficiently. - Hydrolysis of AM esters: The AM esters on the dye have been cleaved before cell entry, preventing it from crossing the cell membrane. - Esterase activity is low: The cells are not effectively cleaving the AM esters to activate the dye.- Optimize loading conditions (concentration, time, and temperature). A typical starting point is 5 µM dye for 60 minutes at 37°C.[2] - Ensure your DMSO is anhydrous, as water can hydrolyze the AM esters. - Prepare fresh working solutions of the dye for each experiment.[2][7] - Increase the incubation time to allow for more complete de-esterification.
High background fluorescence - Extracellular dye: The dye is present in the medium and has not been washed away properly. - Incomplete hydrolysis of extracellular dye: The dye in the medium is being partially hydrolyzed and becoming fluorescent.- After loading, wash the cells thoroughly with fresh, dye-free buffer to remove any extracellular dye. - Consider using a quencher for extracellular fluorescence if washing is not sufficient or feasible for your assay.
Dye compartmentalization (punctate staining) The dye is accumulating in intracellular organelles, such as mitochondria, rather than being evenly distributed in the cytosol.[4]- Lower the loading temperature. Incubating at room temperature instead of 37°C can sometimes reduce compartmentalization.[4][6] - Reduce the dye concentration and/or loading time.

Experimental Protocols

Preparation of Stock Solutions

A well-prepared stock solution is critical for successful experiments.

Parameter Recommendation
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Concentration 1 mM to 2.5 mM[8]
Storage Store in small aliquots at -20°C, protected from light and moisture.
Handling Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture. Avoid repeated freeze-thaw cycles.
Cell Loading Protocol

This is a general protocol that should be optimized for your specific cell type and experimental conditions.

  • Prepare a 20% (w/v) Pluronic F-127 stock solution in anhydrous DMSO.

  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Prepare the loading solution:

    • For a final concentration of 5 µM dye and 0.02% Pluronic F-127 in 10 mL of serum-free medium or buffer (e.g., HBSS):

      • Mix 50 µL of the 1 mM this compound stock solution with 10 µL of the 20% Pluronic F-127 stock solution.

      • Add this mixture to the 10 mL of serum-free medium and vortex immediately to ensure a homogenous suspension.

  • Cell Loading:

    • Remove the culture medium from your cells.

    • Add the loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C or room temperature.[4]

  • Wash:

    • Remove the loading solution.

    • Wash the cells 2-3 times with fresh, dye-free, serum-free medium or buffer to remove any extracellular dye.

  • De-esterification:

    • Incubate the cells in fresh, dye-free medium for an additional 30 minutes to allow for the complete cleavage of the AM esters by intracellular esterases.

  • You are now ready to perform your fluorescence measurements.

Visualizations

Signaling Pathway: this compound Cellular Loading and Activation

ANG2_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) ANG2_AM This compound (Hydrophobic, Non-fluorescent) Micelle Micelle Formation ANG2_AM->Micelle Dispersion Pluronic Pluronic F-127 Pluronic->Micelle ANG2_AM_inside This compound Micelle->ANG2_AM_inside Passive Diffusion Membrane ANG2_Active Asante NaTRIUM Green-2 (Hydrophilic, Fluorescent) ANG2_AM_inside->ANG2_Active Cleavage of AM esters Esterases Esterases Esterases->ANG2_AM_inside Fluorescence Fluorescence ANG2_Active->Fluorescence Emits Sodium Na⁺ Sodium->ANG2_Active Binding

Caption: Cellular uptake and activation of this compound.

Experimental Workflow: Troubleshooting Solubility Issues

Troubleshooting_Workflow Start Start: Preparing ANG-2 AM working solution Check_Precipitation Observe precipitation in aqueous buffer? Start->Check_Precipitation Add_Pluronic Add/Increase Pluronic F-127 (0.02% - 0.1%) Check_Precipitation->Add_Pluronic Yes Success Solution is clear. Proceed with experiment. Check_Precipitation->Success No Check_DMSO Is DMSO anhydrous? Add_Pluronic->Check_DMSO Still_Precipitates Precipitation persists Add_Pluronic->Still_Precipitates Use_Anhydrous_DMSO Use fresh, anhydrous DMSO Check_DMSO->Use_Anhydrous_DMSO No Vortex Vortex during dilution? Check_DMSO->Vortex Yes Use_Anhydrous_DMSO->Vortex Vortex_Dilution Ensure rapid mixing by vortexing while adding dye to buffer Vortex->Vortex_Dilution No Vortex->Success Yes Vortex_Dilution->Success Recheck Re-check stock solution and reagent concentrations Still_Precipitates->Recheck

Caption: Workflow for resolving this compound solubility problems.

References

How to validate Asante NaTRIUM Green-2 AM loading efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in validating the loading efficiency of Asante NaTRIUM Green-2 AM for accurate intracellular sodium measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as ING-2 AM) is a cell-permeant fluorescent indicator dye used for measuring intracellular sodium concentrations ([Na⁺]i).[1][2][3][4] The acetoxymethyl (AM) ester group allows the dye to passively cross the cell membrane.[5][6] Once inside the cell, intracellular esterases cleave the AM ester, trapping the active, membrane-impermeant form of the dye in the cytosol.[6] The fluorescence intensity of the dye increases upon binding to sodium ions, allowing for the quantification of changes in intracellular sodium levels.[2][7]

Q2: What are the key spectral properties of Asante NaTRIUM Green-2?

Asante NaTRIUM Green-2 exhibits excitation and emission maxima suitable for standard fluorescence microscopy.

PropertyWavelength/ValueReference
Excitation Maximum (intracellular)~525 nm - 532 nm[1][3][4][8]
Emission Maximum (intracellular)~545 nm - 550 nm[1][2][3][4][8]
Dissociation Constant (Kd) for Na⁺20 mM (in the absence of K⁺)[1][3][4]
34 mM - 39 mM (in the presence of K⁺/in astrocytes)

Q3: How do I prepare the this compound stock solution?

Proper preparation of the stock solution is critical for successful experiments.

StepInstruction
1. Reconstitution Dissolve the this compound solid in anhydrous dimethylsulfoxide (DMSO). For a 50 µg vial, a typical volume is 46 µL to create a 1 mM stock solution.
2. Aliquoting Divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to hydrolysis of the AM esters.
3. Storage Store the aliquots at -20°C, protected from light and moisture.

Troubleshooting Guide

This guide addresses common issues encountered during the loading and validation of this compound.

Q4: I am observing very low or no fluorescent signal after loading. What could be the cause?

Low fluorescence intensity is a common problem that can stem from several factors.

Possible CauseTroubleshooting Step
Incomplete AM Ester Hydrolysis Ensure cells are incubated for a sufficient time after loading (de-esterification step) to allow intracellular esterases to cleave the AM group and activate the dye. A post-loading incubation of 30 minutes is often recommended.[9]
Dye Extrusion Some cell types actively pump the dye out of the cytosol. Consider using an anion transport inhibitor like probenecid (B1678239) in the loading buffer to improve intracellular dye retention.[4][8]
Poor Dye Loading Optimize loading conditions such as dye concentration (typically 5 µM), incubation time (e.g., 60 minutes), and temperature (room temperature or 37°C).[2][4] The efficiency of AM dye loading can be sensitive to the concentrations of Pluronic F-127 and DMSO.[10]
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope or plate reader are appropriate for Asante NaTRIUM Green-2 (e.g., FITC, GFP, or YFP filter sets).[4][8]
Photobleaching Minimize exposure of the dye to excitation light before recording data. Use the lowest possible excitation intensity that provides an adequate signal.

Q5: The fluorescence in my cells appears punctate or compartmentalized instead of evenly distributed in the cytosol. How can I fix this?

Compartmentalization of the dye into organelles can lead to inaccurate measurements of cytosolic sodium.

Possible CauseTroubleshooting Step
High Loading Temperature Loading at 37°C can sometimes promote dye compartmentalization. Try reducing the incubation temperature to room temperature to inhibit this process.[11]
Cell Health Ensure cells are healthy and not overly confluent, as stressed cells may not load the dye evenly.
Presence of Anion Transporters The activity of anion transport proteins can result in the sequestration of the indicator into intracellular compartments.[1] The use of probenecid may help mitigate this.

Q6: How can I validate that the signal I'm seeing is truly responsive to changes in intracellular sodium?

Validation is crucial to confirm that the observed fluorescence changes are due to fluctuations in [Na⁺]i. An in situ calibration is the most common method.

Experimental Protocol: In Situ Calibration using Ionophores

This protocol uses ionophores to equilibrate intracellular and extracellular sodium concentrations, allowing for the creation of a calibration curve.[5]

Materials:

  • Cells loaded with this compound

  • Calibration Buffer Series: A set of buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 40, 80, 140 mM), maintaining ionic strength with a substitute cation like K⁺.[5]

  • Ionophore Stock Solution: A mixture of gramicidin (B1672133) (a Na⁺ ionophore) and monensin (B1676710) (a Na⁺/H⁺ exchanger) in DMSO (e.g., 10 mM each).

Procedure:

  • Load cells with this compound following your optimized protocol.

  • Wash the cells to remove extracellular dye.

  • Replace the imaging buffer with the first calibration buffer (0 mM Na⁺).

  • Add the ionophore mixture to the cells (e.g., final concentration of 5-10 µM each).[2][5]

  • Incubate for 5-10 minutes to allow for the equilibration of intracellular and extracellular Na⁺.[5]

  • Record the fluorescence intensity (F_min).

  • Sequentially replace the calibration buffer with solutions of increasing Na⁺ concentrations, recording the fluorescence intensity (F) at each step until a saturating concentration is reached (F_max).

  • Plot the fluorescence intensity against the known Na⁺ concentrations to generate a calibration curve.

Data Analysis: The intracellular sodium concentration ([Na⁺]i) can be calculated from the calibration curve using the following equation for non-ratiometric dyes:[5]

[Na⁺]i = K_d * [(F - F_min) / (F_max - F)][5]

Where:

  • K_d is the apparent dissociation constant determined from the in situ calibration.

  • F is the measured fluorescence intensity of the sample.

  • F_min is the minimum fluorescence intensity at zero Na⁺.

  • F_max is the maximum fluorescence intensity at saturating Na⁺.

Visualizing Experimental Workflows

This compound Loading Workflow

loading_workflow prep Prepare 1 mM Stock in Anhydrous DMSO load_sol Prepare Loading Solution (e.g., 5 µM ANG-2 AM, 0.02% Pluronic F-127) prep->load_sol wash1 Wash Cells with Serum-Free Medium load_sol->wash1 incubate Incubate Cells (e.g., 60 min at RT or 37°C) wash1->incubate wash2 Wash to Remove Extracellular Dye incubate->wash2 deester Incubate for De-esterification (e.g., 30 min) wash2->deester image Image and Acquire Data deester->image

Caption: Standard workflow for loading cells with this compound.

In Situ Calibration Workflow

calibration_workflow cluster_steps Repeat for each [Na⁺] start Loaded & Washed Cells add_zero_na Add 0 mM Na⁺ Buffer start->add_zero_na add_ionophores Add Ionophores (Gramicidin + Monensin) add_zero_na->add_ionophores measure_fmin Equilibrate & Measure F_min add_ionophores->measure_fmin add_na_buffer Add Buffer with Known [Na⁺] measure_fmin->add_na_buffer measure_f Equilibrate & Measure F add_na_buffer->measure_f measure_fmax Measure F_max (Saturating [Na⁺]) measure_f->measure_fmax plot Plot F vs. [Na⁺] & Calculate Kd measure_fmax->plot

Caption: Step-by-step process for in situ calibration of Asante NaTRIUM Green-2.

References

Minimizing cytotoxicity of Asante NaTRIUM Green-2 AM in long-term imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of Asante NaTRIUM Green-2 AM in long-term imaging experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, providing potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
High Cell Death or Poor Cell Health After Loading 1. High Dye Concentration: Excessive dye concentration can be toxic to cells.[1] 2. Prolonged Incubation: Extended exposure to the dye and loading buffer can induce stress. 3. High DMSO Concentration: DMSO, used to dissolve the AM ester, can be cytotoxic at higher concentrations.[2][3] 4. Inappropriate Temperature: Loading at 37°C can sometimes increase metabolic stress and dye compartmentalization.[4] 5. Toxicity of Pluronic F-127: While it aids in dye solubilization, high concentrations of this surfactant can be detrimental.[2][3]1. Optimize Dye Concentration: Start with a low concentration (e.g., 1-5 µM) and titrate to find the lowest effective concentration for a sufficient signal.[1][5] 2. Reduce Incubation Time: Test shorter incubation periods (e.g., 15-30 minutes) to see if cell viability improves.[6][7] 3. Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1%.[1] Prepare a more concentrated stock solution of the dye to achieve this. 4. Lower Incubation Temperature: Try loading cells at room temperature to potentially reduce compartmentalization and cytotoxicity.[4] 5. Optimize Pluronic F-127 Concentration: Use the lowest concentration of Pluronic F-127 that provides adequate dye loading (typically around 0.02%).[1]
Weak or No Fluorescent Signal 1. Incomplete AM Ester Hydrolysis: Intracellular esterases are required to cleave the AM group and activate the dye.[1][8] 2. Dye Extrusion: Cells may actively pump the dye out via organic anion transporters.[9][10][11] 3. Precipitation of Dye: The AM ester may not be fully dissolved in the loading buffer. 4. Degraded Dye: AM esters are susceptible to hydrolysis and can degrade if not stored properly.[1]1. Allow Time for De-esterification: After loading, incubate cells in dye-free medium for 15-60 minutes to allow for complete hydrolysis of the AM ester.[7] 2. Use an Efflux Pump Inhibitor: Add probenecid (B1678239) (typically 1-2.5 mM) to the loading and imaging buffer to block organic anion transporters and improve dye retention.[1][9][10] 3. Ensure Proper Solubilization: Use Pluronic F-127 (around 0.02%) to aid in dissolving the AM ester in your aqueous buffer.[1][4] 4. Proper Dye Storage and Handling: Prepare fresh stock solutions in anhydrous DMSO.[1] Store stock solutions at -20°C, protected from light and moisture, in small aliquots to avoid repeated freeze-thaw cycles.[1]
High Background Fluorescence 1. Extracellular Dye: Residual dye in the medium that was not washed away. 2. Incomplete Hydrolysis: The AM ester form of the dye may adhere to the outside of cells or coverslip. 3. Serum Esterases: If serum is present in the loading buffer, esterases can cleave the AM group extracellularly.1. Thorough Washing: Wash cells 2-3 times with dye-free buffer after loading to remove any extracellular dye.[6] 2. Allow for De-esterification: An incubation period in dye-free medium after loading can help ensure that any remaining extracellular AM ester is washed away. 3. Use Serum-Free Medium: Perform the dye loading in serum-free medium to prevent extracellular hydrolysis of the AM ester.
Uneven Cell Loading (Heterogeneous Staining) 1. Dye Aggregation: The hydrophobic AM ester can form aggregates in aqueous solution. 2. Cell Health Variability: Unhealthy or dying cells will not load the dye effectively.1. Use a Surfactant: Incorporate Pluronic F-127 in the loading buffer to ensure even distribution of the dye.[12][13] 2. Ensure a Healthy Cell Culture: Only use cells from a healthy, actively growing culture for experiments.
Compartmentalization of the Dye 1. Dye Sequestration: The dye can accumulate in organelles such as mitochondria, leading to a punctate staining pattern.1. Lower Loading Temperature: Incubating cells at room temperature instead of 37°C may reduce dye compartmentalization.[4] 2. Use Lower Dye Concentrations: Higher concentrations are more prone to causing compartmentalization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound loading and potential cytotoxicity?

This compound is an acetoxymethyl (AM) ester derivative of the sodium indicator. The AM groups make the molecule uncharged and membrane-permeant, allowing it to passively diffuse into the cell.[1][8] Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the now-charged, fluorescent indicator in the cytoplasm.[1][8] Cytotoxicity can arise from the loading process itself, including the concentrations of the dye, DMSO, and surfactants, as well as the byproducts of AM ester hydrolysis, which can affect cell health.

Q2: What are the recommended starting concentrations for this compound, Pluronic F-127, and Probenecid?

Refer to the table below for recommended starting concentrations. Note that these may need to be optimized for your specific cell type and experimental conditions.

ReagentStock SolutionTypical Final Working ConcentrationPurpose
This compound 1 mM in anhydrous DMSO1-10 µM (typically start with 5 µM)[1][5]Intracellular sodium indicator
Pluronic F-127 20% in DMSO[4]~0.02%[1]Aids in solubilizing the AM ester in aqueous buffer
Probenecid 250 mM in 1 M NaOH and buffer1-2.5 mM[10][14]Inhibits organic anion transporters to prevent dye extrusion

Q3: How should I prepare and store the this compound stock solution?

Prepare a 1 mM stock solution in high-quality, anhydrous DMSO.[1] For a 50 µg vial, this would be approximately 46 µL of DMSO. It is crucial to protect the AM ester from moisture to prevent hydrolysis. Store the stock solution in small, single-use aliquots at -20°C, protected from light.[1] Avoid repeated freeze-thaw cycles.

Q4: Can I perform long-term imaging with this compound?

Yes, long-term imaging is possible, and the dye has been reported to have good retention and resistance to photobleaching. However, minimizing cytotoxicity is critical. This can be achieved by using the lowest possible dye concentration and excitation light intensity that provide an adequate signal-to-noise ratio. It is also advisable to perform a toxicity assay to determine the optimal conditions for your specific cell type and experiment duration.

Q5: What alternatives to Pluronic F-127 can be used?

While Pluronic F-127 is the most commonly used nonionic surfactant for this purpose, other options like Tweens and Spans could potentially be used.[15] However, their compatibility and optimal concentrations would need to be determined empirically. In some cases, for certain cell types, Pluronic F-127 may not be essential, but its omission could lead to less uniform dye loading.[16]

Experimental Protocols

Standard Protocol for Loading Adherent Cells with this compound
  • Cell Preparation: Plate cells on coverslips or in imaging dishes and grow to the desired confluency.

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature.

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 20% Pluronic F-127 solution in DMSO.[4]

    • Prepare a dye-loading solution in a serum-free medium (e.g., HBSS) containing the desired final concentration of this compound (e.g., 5 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM, if needed). To do this, you can first mix the dye stock solution with an equal volume of the 20% Pluronic F-127 solution, and then dilute this mixture into the serum-free medium.[4]

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with serum-free medium.[6]

    • Add the dye-loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically.

  • Washing:

    • Remove the dye-loading solution and wash the cells 2-3 times with dye-free buffer (containing probenecid, if used).[6]

  • De-esterification:

    • Add fresh dye-free buffer and incubate for an additional 15-30 minutes at the loading temperature to ensure complete hydrolysis of the AM ester.[7]

  • Imaging:

    • The cells are now ready for imaging. Maintain the cells in a buffer compatible with imaging and your experimental setup.

Cytotoxicity Assay Protocol
  • Cell Plating: Plate cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment.

  • Treatment: Prepare loading buffers with a range of this compound concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM). Include all other components of the loading buffer (DMSO, Pluronic F-127, probenecid) in all wells, including the 0 µM control.

  • Incubation: Load the cells as described in the standard protocol and then replace the loading buffer with a normal culture medium.

  • Time Points: At various time points after loading (e.g., 1h, 6h, 12h, 24h), assess cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining kit (e.g., using Calcein AM and a dead cell stain like Ethidium Homodimer-1).

  • Analysis: Quantify cell viability for each concentration and time point relative to the control (0 µM dye) cells. This will help determine the maximum tolerable dye concentration and incubation time for your specific cells.

Visualizations

ANG2_Loading_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space ANG2-AM This compound (Membrane-Permeant) ANG2-AM_inside This compound ANG2-AM->ANG2-AM_inside Passive Diffusion ANG2 Asante NaTRIUM Green-2 (Charged, Fluorescent) ANG2-AM_inside->ANG2 Hydrolysis Esterases Intracellular Esterases Esterases->ANG2-AM_inside Fluorescence Fluorescence Signal ANG2->Fluorescence Binds Transporter Organic Anion Transporter ANG2->Transporter Extrusion Na Na+ Na->ANG2 Probenecid Probenecid Probenecid->Transporter Inhibits

Caption: Cellular loading and activation of this compound.

Cytotoxicity_Pathway High_Dye_Conc High ANG-2 AM Concentration AM_Hydrolysis AM Ester Hydrolysis High_Dye_Conc->AM_Hydrolysis Long_Incubation Prolonged Incubation Time Cell_Stress Increased Cellular Stress Long_Incubation->Cell_Stress Byproducts Cytotoxic Byproducts (e.g., Formaldehyde) AM_Hydrolysis->Byproducts Byproducts->Cell_Stress Cytotoxicity Cytotoxicity & Reduced Viability Cell_Stress->Cytotoxicity

Caption: Potential pathway for AM ester-induced cytotoxicity.

Troubleshooting_Workflow Start Experiment Start: High Cytotoxicity Observed Check_Conc Is Dye Concentration > 5µM? Start->Check_Conc Reduce_Conc Reduce Concentration (1-5 µM) Check_Conc->Reduce_Conc Yes Check_Time Is Incubation > 60 min? Check_Conc->Check_Time No Reduce_Conc->Check_Time Reduce_Time Reduce Incubation Time (15-30 min) Check_Time->Reduce_Time Yes Check_Temp Loading at 37°C? Check_Time->Check_Temp No Reduce_Time->Check_Temp Lower_Temp Try Loading at Room Temperature Check_Temp->Lower_Temp Yes Re-evaluate Re-evaluate Cell Viability Check_Temp->Re-evaluate No Lower_Temp->Re-evaluate

References

Validation & Comparative

A Head-to-Head Comparison of Asante NaTRIUM Green-2 AM and SBFI AM for Intracellular Sodium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular sodium concentration ([Na⁺]i) is crucial for understanding a myriad of physiological and pathological processes. This guide provides an objective comparison of two prominent fluorescent indicators used for this purpose: Asante NaTRIUM Green-2 AM and Sodium-Binding Benzofuran (B130515) Isophthalate (B1238265) (SBFI) AM.

This comparison delves into their performance characteristics, supported by experimental data, to assist in the selection of the most suitable probe for specific research needs. Detailed experimental protocols and visual workflows are also provided to ensure successful implementation in the laboratory.

At a Glance: Key Performance Indicators

A summary of the key quantitative data for this compound and SBFI AM is presented below for easy comparison.

FeatureThis compound (ANG-2)SBFI AM
Indicator Type Single-wavelength, intensity-basedDual-excitation, ratiometric
Excitation Wavelength (Max) ~525 nm[1][2][3]Na⁺-bound: ~340 nm, Na⁺-free: ~380 nm[4][5]
Emission Wavelength (Max) ~545 nm[1][2][3]~505 nm[4]
Dissociation Constant (Kd) for Na⁺ 20 mM (in vitro, K⁺-free)[1][2][3][6], 34 mM (in the presence of K⁺)[7], 39 mM (in astrocytes)[7]4 mM to 20 mM (varies with conditions)[4][8]
Selectivity (Na⁺ vs. K⁺) ~20-fold[9]~18-fold[4][5][10]
Brightness Significantly higher than SBFI[1][3][11]Lower than ANG-2
Photostability Good resistance to photobleaching[7]Susceptible to photobleaching, but ratiometric measurement mitigates some effects[4][5]
Cell Loading Readily loads at room temperature[7]Can require longer incubation times and higher temperatures, with a higher propensity for compartmentalization[8]
Compatibility Fluorescence microscopy, plate readers, flow cytometry (FITC/YFP filter sets)[1][2][3]Fluorescence microscopy (Fura-2 filter set)[4]

Delving Deeper: A Performance Showdown

Asante NaTRIUM Green-2 (ANG-2) AM and SBFI AM operate on different principles, which dictates their suitability for various applications.

SBFI AM stands as a classic ratiometric indicator. Its dual-excitation properties allow for the ratio of fluorescence intensities at two different excitation wavelengths to be calculated, which directly correlates with the intracellular sodium concentration.[4][5] This ratiometric measurement is a significant advantage as it can correct for artifacts such as uneven dye loading, photobleaching, and variations in cell thickness.[4][5] However, SBFI is UV-excitable, which can be more phototoxic to cells compared to visible light excitation. Furthermore, it has been reported to have a lower signal-to-noise ratio and can be prone to compartmentalization within organelles, which can complicate data interpretation.[8]

This compound , a more recent development, is a single-wavelength indicator that exhibits a significant increase in fluorescence intensity upon binding to sodium.[1][3][11] Its key advantages are its excitation in the visible range, which is less damaging to cells, and its significantly brighter fluorescence compared to SBFI, leading to a better signal-to-noise ratio.[1][3][11] ANG-2 also demonstrates good photostability and retention within the cytosol.[7] Being a single-wavelength dye, it is more susceptible to artifacts from uneven loading or changes in cell volume. However, its high performance has made it a preferred choice for high-throughput screening applications.[1][2][3]

Visualizing the Workflow and Mechanisms

To better understand the application of these indicators, the following diagrams, generated using Graphviz, illustrate the general experimental workflow and the mechanism of action of AM ester dyes.

experimental_workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis plate_cells Plate cells on coverslips prepare_dye Prepare AM ester working solution plate_cells->prepare_dye load_cells Incubate cells with dye prepare_dye->load_cells wash_cells Wash to remove extracellular dye load_cells->wash_cells de_esterification Allow for de-esterification wash_cells->de_esterification acquire_baseline Acquire baseline fluorescence de_esterification->acquire_baseline stimulate_cells Apply experimental stimulus acquire_baseline->stimulate_cells record_signal Record fluorescence changes stimulate_cells->record_signal calibrate_signal Perform in situ calibration record_signal->calibrate_signal calculate_concentration Calculate [Na⁺]i calibrate_signal->calculate_concentration

General experimental workflow for intracellular sodium measurement.

am_ester_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) dye_am Indicator-AM (Lipophilic, Membrane-permeant) cell_membrane Cell Membrane dye_am->cell_membrane Diffusion esterases Esterases dye_free Indicator (Hydrophilic, Membrane-impermeant) esterases->dye_free Hydrolysis na_ion Na⁺ dye_free->na_ion Binding dye_bound Indicator-Na⁺ Complex (Fluorescent) na_ion->dye_bound cell_membrane->esterases

Mechanism of AM ester dye loading and activation.

Experimental Protocols

The following are generalized protocols for using this compound and SBFI AM. Optimization for specific cell types and experimental conditions is recommended.

Stock Solution Preparation (for both indicators)
  • Allow the vial of the AM ester to equilibrate to room temperature before opening.

  • Prepare a 1-5 mM stock solution by dissolving the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • To aid in solubilization, especially for SBFI AM, an equal volume of 20% (w/v) Pluronic® F-127 in DMSO can be mixed with the stock solution.

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.

Cell Loading Protocol: this compound
  • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) buffered to a physiological pH (7.2-7.4).

  • Dilute the ANG-2 AM stock solution into the loading buffer to a final concentration of 2-5 µM. If using Pluronic® F-127, the final concentration should be around 0.02-0.04%.

  • Remove the cell culture medium and wash the cells once with the loading buffer.

  • Add the ANG-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.

  • After incubation, wash the cells twice with fresh loading buffer to remove extracellular dye.

  • Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the dye by intracellular esterases.

Cell Loading Protocol: SBFI AM
  • Prepare a loading buffer as described for ANG-2 AM.

  • Dilute the SBFI AM stock solution into the loading buffer to a final concentration of 5-10 µM.[8] The use of Pluronic® F-127 is highly recommended.

  • Remove the cell culture medium and wash the cells.

  • Add the SBFI AM loading solution to the cells and incubate for 60-120 minutes at 37°C. Longer incubation times may be required for some cell types.

  • After loading, wash the cells two to three times with fresh buffer.

  • Incubate for an additional 30-60 minutes to ensure complete de-esterification.

Imaging and Data Acquisition

For Asante NaTRIUM Green-2:

  • Use a fluorescence microscope equipped with a standard FITC or YFP filter set.

  • Excite the sample at ~525 nm and collect the emission at ~545 nm.

  • Record the fluorescence intensity over time before and after experimental manipulation.

For SBFI:

  • Use a fluorescence imaging system capable of rapid switching between two excitation wavelengths, typically equipped with a Fura-2 filter set.

  • Acquire fluorescence images by alternating excitation between ~340 nm and ~380 nm, while collecting the emission at ~505 nm.[4]

  • The ratio of the fluorescence intensities (F340/F380) is then calculated for each time point.

In Situ Calibration

To convert fluorescence signals into absolute intracellular sodium concentrations, an in situ calibration is necessary. This is typically achieved by using a combination of ionophores (e.g., gramicidin, monensin, and nigericin) to equilibrate the intracellular and extracellular Na⁺ concentrations.[12] Cells are exposed to a series of calibration buffers with known Na⁺ concentrations, and the corresponding fluorescence is measured to generate a calibration curve.

Conclusion

Both this compound and SBFI AM are valuable tools for the measurement of intracellular sodium. The choice between them depends on the specific experimental requirements.

SBFI AM remains a solid choice for applications where ratiometric measurements are critical to control for experimental artifacts, despite its lower brightness and potential for phototoxicity.

This compound offers superior brightness, photostability, and ease of use with standard visible light microscopy setups, making it an excellent option for a wide range of applications, including high-throughput screening.

For researchers embarking on intracellular sodium measurements, a careful consideration of the experimental goals and the inherent properties of each indicator will lead to the most accurate and reliable data.

References

A Comparative Guide to Green Fluorescent Sodium Indicators: Asante NaTRIUM Green-2 AM vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate measurement of intracellular sodium (Na⁺) dynamics is crucial for understanding a multitude of physiological and pathological processes. The advent of fluorescent indicators has provided a powerful tool for real-time monitoring of Na⁺ concentrations in living cells. This guide presents an objective comparison of Asante NaTRIUM Green-2 AM (also known as ANG-2 or ION NaTRIUM Green-2) with other commonly used green fluorescent sodium indicators. The information herein is supported by experimental data to aid in the selection of the most suitable probe for your research needs.

Performance Characteristics of Green Sodium Indicators

The selection of a fluorescent Na⁺ indicator is a critical step in experimental design. Key performance parameters include the dissociation constant (Kd), which reflects the affinity for Na⁺, the dynamic range (Fmax/Fmin), representing the fold-change in fluorescence upon Na⁺ binding, and the spectral properties (excitation and emission maxima). The following table summarizes the quantitative data for this compound and its alternatives.

IndicatorExcitation (nm)Emission (nm)Kd for Na⁺ (mM)Dynamic Range (F/F₀)Key Features
This compound (ANG-2) ~517-525~540-54520-39~20High brightness and good cellular retention; suitable for HTS.[1][2]
Sodium Green ~488~540~21-30Not specifiedExcitable by common 488 nm laser lines; higher quantum yield than SBFI.[3][4][5]
CoroNa Green ~492~516~80Not specifiedSuitable for confocal microscopy with argon lasers; may have lower Na⁺ sensitivity and exhibit leakage.[4][5][6]
SBFI (Sodium-binding benzofuran (B130515) isophthalate) ~340/380~505~18-22RatiometricUV-excitable, ratiometric indicator allowing for more quantitative measurements.[1][3]

Experimental Methodologies

To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are methodologies for key experiments used to characterize and compare the performance of green sodium indicators.

In Situ Calibration of Intracellular Sodium Indicators

This protocol is used to determine the dissociation constant (Kd) of the indicator within the cellular environment.

  • Cell Preparation and Dye Loading:

    • Plate cells on a suitable imaging dish or coverslip.

    • Prepare a stock solution of the AM ester of the desired indicator (e.g., 1 mM this compound in anhydrous DMSO).

    • Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a final loading concentration (typically 1-5 µM). The addition of a non-ionic surfactant like Pluronic F-127 (0.02-0.1%) can aid in dye solubilization.

    • Incubate the cells with the loading buffer for 30-60 minutes at room temperature or 37°C.

    • Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the AM ester within the cells for approximately 30 minutes.

  • Equilibration of Intracellular and Extracellular Na⁺:

    • Prepare a set of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 40, 80, 140 mM), maintaining a constant ionic strength by replacing NaCl with KCl or N-methyl-D-glucamine (NMDG).

    • Treat the loaded cells with a mixture of ionophores to permeabilize the membrane to Na⁺ and K⁺. A common combination is gramicidin (B1672133) (5-10 µM) and monensin (B1676710) (5-10 µM).[7]

    • Incubate the cells with the ionophore-containing, zero Na⁺ buffer to deplete intracellular Na⁺ and obtain the minimum fluorescence (Fmin).

  • Fluorescence Measurements:

    • Sequentially perfuse the cells with the calibration buffers of increasing Na⁺ concentrations.

    • Record the fluorescence intensity at each Na⁺ concentration (F) using an appropriate filter set on a fluorescence microscope.

    • Finally, perfuse with the highest Na⁺ concentration buffer to obtain the maximum fluorescence (Fmax).

  • Data Analysis:

    • The intracellular Na⁺ concentration ([Na⁺]i) can be calculated using the following equation: [Na⁺]i = Kd * [(F - Fmin) / (Fmax - F)]

    • The Kd can be determined by fitting the fluorescence intensity data to the Michaelis-Menten equation.

Measurement of Dynamic Range (Fmax/Fmin)

The dynamic range is a measure of the indicator's signal change upon ion binding.

  • Follow the "In Situ Calibration" protocol to obtain Fmin (in zero Na⁺ buffer with ionophores) and Fmax (in high Na⁺ buffer with ionophores).

  • Calculate the dynamic range as the ratio of Fmax to Fmin.

Signaling Pathway and Experimental Workflow

The regulation of intracellular sodium is tightly linked to various signaling pathways and cellular processes. One fundamental mechanism is the maintenance of the sodium gradient by the Na⁺/K⁺-ATPase pump, which is crucial for neuronal excitability and secondary active transport.

SodiumSignaling cluster_membrane Plasma Membrane cluster_extra cluster_intra NaK_ATPase Na+/K+-ATPase NaK_ATPase->Na_out Efflux NaK_ATPase->K_in Influx Na_Channel Voltage-gated Na+ Channel Na_Channel->Na_in Na_Transporter Na+-coupled Transporter Na_Transporter->Na_in Na_out->Na_Channel Influx Na_out->Na_Transporter Influx Na_in->NaK_ATPase 3 Na+ K_in->NaK_ATPase 2 K+ ATP ATP ATP->NaK_ATPase Hydrolysis ExperimentalWorkflow Start Start Load Load cells with Na+ indicator AM ester Start->Load Wash Wash to remove extracellular dye Load->Wash DeEsterify Allow for de-esterification Wash->DeEsterify Baseline Acquire baseline fluorescence DeEsterify->Baseline Stimulate Apply cellular stimulus (e.g., agonist, ionophore) Baseline->Stimulate Record Record fluorescence over time Stimulate->Record Analyze Analyze fluorescence change (ΔF/F₀) Record->Analyze End End Analyze->End

References

A Comparative Guide: Validating Asante NaTRIUM Green-2 AM with Electrophysiology for Intracellular Sodium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular sodium concentration ([Na⁺]i) is crucial for understanding cellular signaling, ion channel function, and the mechanism of action of novel therapeutics. This guide provides a comprehensive comparison of the fluorescent indicator Asante NaTRIUM Green-2 AM (ANG-2) with the gold-standard electrophysiological technique of patch-clamping for monitoring intracellular sodium dynamics.

This guide presents a detailed analysis of both methodologies, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific experimental needs. While a single, direct, and exhaustive quantitative validation study is not available in the published literature, this guide synthesizes data from multiple sources to offer a comparative overview.

Performance Characteristics: this compound vs. Electrophysiology

The selection of a method for measuring intracellular sodium depends on the specific requirements of the experiment, such as the need for spatial resolution, temporal resolution, quantification, and throughput. The following table summarizes the key performance characteristics of this compound and electrophysiology (whole-cell patch-clamp).

FeatureThis compound (Fluorescent Imaging)Electrophysiology (Whole-Cell Patch-Clamp)
Measurement Principle Indirect measurement based on changes in fluorescence intensity upon Na⁺ binding.[1]Direct measurement of ionic currents and membrane potential.
Temporal Resolution Milliseconds to seconds, limited by the camera's frame rate and indicator kinetics.Microseconds to milliseconds, offering superior temporal resolution.
Spatial Resolution High; allows for subcellular localization of Na⁺ changes.Single-cell or membrane patch; no subcellular spatial information.
Selectivity for Na⁺ over K⁺ Good; Kd for Na⁺ is 20 mM in the absence and 34 mM in the presence of K⁺.[2]High; ion-selective electrodes and specific voltage protocols allow for precise discrimination between different ions.
Quantification Semi-quantitative; requires in situ calibration and can be influenced by factors like dye loading, photobleaching, and pH.Quantitative; provides absolute values of ionic currents (in picoamperes) and membrane potential (in millivolts).
Throughput High; suitable for screening applications in multi-well plates.Low; technically demanding and time-consuming, best suited for in-depth analysis of a small number of cells.
Invasiveness Minimally invasive; AM ester loading is generally well-tolerated by cells.[1]Highly invasive; rupturing the cell membrane for whole-cell configuration can alter the intracellular environment.

Experimental Protocols

Detailed and optimized experimental protocols are critical for obtaining reliable and reproducible results with either technique. Below are generalized protocols for this compound imaging and whole-cell patch-clamp recordings for sodium current measurements.

This compound Staining and Imaging Protocol

This protocol provides a general procedure for loading and imaging this compound in cultured cells. Optimization for specific cell types and experimental conditions is recommended.

  • Reagent Preparation :

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 20% (w/v) Pluronic® F-127 stock solution in DMSO.

  • Cell Preparation :

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.

  • Dye Loading :

    • Prepare a loading solution by diluting the this compound stock solution and the Pluronic® F-127 stock solution into a serum-free medium or a suitable physiological buffer (e.g., HBSS). The final concentration of ANG-2 AM is typically 2-10 µM, and Pluronic® F-127 is 0.02-0.1%.

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Wash and De-esterification :

    • Remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove any extracellular dye.

    • Incubate the cells in fresh physiological buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging :

    • Mount the dish or coverslip on a fluorescence microscope equipped with a suitable filter set for ANG-2 (Excitation/Emission: ~525/545 nm).[2][3]

    • Acquire images using a CCD or CMOS camera. Changes in intracellular sodium concentration will be reflected by changes in fluorescence intensity.

Whole-Cell Patch-Clamp Protocol for Sodium Current Recording

This protocol outlines the basic steps for recording sodium currents in the whole-cell configuration.

  • Solution Preparation :

    • External Solution (aCSF) : Prepare an artificial cerebrospinal fluid (aCSF) or another suitable extracellular solution containing physiological concentrations of ions (e.g., in mM: 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose).[4]

    • Internal Solution : Prepare a pipette solution with a known ionic composition. For isolating sodium currents, the internal solution may contain a low concentration of sodium and blockers for other channels (e.g., potassium and calcium channels).

  • Pipette Preparation :

    • Pull glass micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ using a micropipette puller.

    • Fill the micropipette with the filtered internal solution, ensuring no air bubbles are trapped at the tip.

  • Cell Preparation :

    • Place the coverslip with cultured cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with the external solution.

  • Obtaining a Giga-seal and Whole-Cell Configuration :

    • Under visual control, approach a target cell with the micropipette.

    • Apply gentle positive pressure to the pipette to keep the tip clean.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • After establishing a stable Giga-seal, apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration. This provides electrical and diffusional access to the cell's interior.

  • Data Acquisition :

    • In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -80 mV) to keep the voltage-gated sodium channels in a closed state.

    • Apply depolarizing voltage steps to elicit sodium currents.

    • Record the resulting currents using an amplifier and digitizer. The amplitude and kinetics of the sodium currents can then be analyzed.

Validation of this compound with Electrophysiology

Direct validation of fluorescent indicators with electrophysiology is crucial. A study by Miyazaki and Ross (2015) demonstrated the simultaneous measurement of sodium signals in neurons using both this compound and patch-clamp electrophysiology.[5] In their experiments, neurons were filled with ANG-2 through the patch pipette. Action potentials were evoked by current injection, and the resulting changes in intracellular sodium were monitored by the fluorescence of ANG-2, while the electrical activity was simultaneously recorded. This approach allows for a direct correlation between the electrical events at the membrane and the subsequent changes in intracellular ion concentrations. While not providing a quantitative table, the study qualitatively validates that the fluorescence changes of ANG-2 accurately reflect the sodium influx associated with neuronal firing.[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ANG2_AM This compound (Membrane Permeable) ANG2_Active Asante NaTRIUM Green-2 (Active, Membrane Impermeable) ANG2_AM->ANG2_Active Diffusion & Cleavage Fluorescence Increased Fluorescence ANG2_Active->Fluorescence Esterases Intracellular Esterases Esterases->ANG2_Active Sodium Na⁺ Sodium->ANG2_Active Binding

Caption: Mechanism of this compound for intracellular sodium detection.

Validation Workflow: ANG-2 vs. Electrophysiology cluster_prep Cellular Preparation cluster_data_acq Simultaneous Data Acquisition cluster_analysis Data Analysis & Comparison Cell_Culture Cell Culture Dye_Loading Load with ANG-2 AM Cell_Culture->Dye_Loading Stimulation Cellular Stimulation (e.g., Depolarization, Agonist) Dye_Loading->Stimulation Patch_Clamp Whole-Cell Patch-Clamp (Record Na⁺ Currents) Ephys_Data Electrophysiological Data Patch_Clamp->Ephys_Data Fluorescence_Imaging Fluorescence Imaging (Record ANG-2 Signal) Imaging_Data Fluorescence Data Fluorescence_Imaging->Imaging_Data Stimulation->Patch_Clamp Stimulation->Fluorescence_Imaging Correlation Correlate Signals Ephys_Data->Correlation Imaging_Data->Correlation

Caption: Workflow for the simultaneous validation of ANG-2 fluorescence with electrophysiology.

Conclusion

This compound is a powerful tool for visualizing intracellular sodium dynamics with high spatial resolution and is well-suited for high-throughput applications. Its minimally invasive nature allows for the study of sodium signaling in a more physiological context compared to the highly invasive patch-clamp technique.

Electrophysiology, specifically the whole-cell patch-clamp technique, remains the gold standard for direct, quantitative measurements of ionic currents with unparalleled temporal resolution. It is the method of choice for detailed biophysical characterization of ion channels and transporters.

The validation of this compound with electrophysiology, as demonstrated in the literature, confirms its utility as a reliable indicator for intracellular sodium. The choice between these two powerful techniques will ultimately be guided by the specific scientific question being addressed. For many applications, a combination of both approaches can provide a more complete understanding of the role of sodium in cellular function.

References

Unveiling the Selectivity of Asante NaTRIUM Green-2 AM: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise measurement of intracellular sodium (Na⁺) concentrations is paramount. Asante NaTRIUM Green-2 AM has emerged as a valuable tool for this purpose. This guide provides an objective comparison of its cross-reactivity with other cations against alternative fluorescent indicators, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.

Performance Comparison of Sodium Indicators

The selection of an appropriate fluorescent indicator is critical for the accurate measurement of intracellular Na⁺. The ideal indicator should exhibit high selectivity for the target ion, minimizing interference from other physiologically relevant cations. Here, we compare the key performance characteristics of this compound with other commonly used sodium indicators.

IndicatorExcitation (nm)Emission (nm)Dissociation Constant (Kd) for Na⁺ (mM)Selectivity (Na⁺ over K⁺)
This compound 525[1][2][3][4]545[1][2][3][4]20 (in absence of K⁺)[2][4], 34 (in presence of K⁺)~20-fold[5]
SBFI 340/380[6]505[7][8]~11.3 (in physiological K⁺)~18-fold[8]
CoroNa™ Green 492[6][9][10][11]516[6][9][10][11]~80[9][11]~4-fold[6]
Sodium Green 488540[10]21 (in physiological K⁺)[10]~41-fold[10]

Cross-Reactivity Profile of this compound

A crucial aspect of any ion indicator's performance is its selectivity against other cations present in the cellular environment. While this compound demonstrates good selectivity for Na⁺ over K⁺, its response to divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) is a key consideration for experiments where these ions may fluctuate.

Experimental Protocols

To ensure accurate and reproducible results, detailed experimental protocols are essential. Below are methodologies for determining the cation selectivity of fluorescent sodium indicators and a typical workflow for intracellular sodium measurement.

Experimental Protocol: In Vitro Determination of Cation Selectivity

This protocol outlines the steps to quantify the cross-reactivity of a sodium indicator with other cations using a fluorescence spectrophotometer or plate reader.

Materials:

  • Asante NaTRIUM Green-2 (salt form)

  • Ion-free water (double-distilled or Milli-Q)

  • Stock solutions (e.g., 1 M) of NaCl, KCl, CaCl₂, and MgCl₂

  • Buffer solution (e.g., 10 mM MOPS or HEPES, pH 7.2)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the indicator: Dissolve the salt form of Asante NaTRIUM Green-2 in ion-free water to a concentration of approximately 1 mM.

  • Prepare a series of calibration solutions:

    • Sodium Titration: In separate tubes or wells, prepare a series of solutions with varying concentrations of NaCl (e.g., 0, 1, 5, 10, 20, 50, 100 mM) in the buffer. Keep the total ionic strength as constant as possible by adding a non-interfering salt like tetramethylammonium (B1211777) chloride (TMA-Cl) if necessary. Add the indicator to each solution at a final concentration of ~1 µM.

    • Interfering Ion Titration: Prepare a similar series of solutions for each potentially interfering cation (K⁺, Ca²⁺, Mg²⁺) at physiologically relevant concentrations. For each interfering ion series, also include a solution with a fixed, physiological concentration of Na⁺ (e.g., 10 mM) to assess the competitive effect.

  • Measure Fluorescence:

    • Set the excitation and emission wavelengths on the fluorometer to the appropriate values for Asante NaTRIUM Green-2 (e.g., Ex: 525 nm, Em: 545 nm).

    • Record the fluorescence intensity of each calibration solution.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the Na⁺ concentration to determine the dynamic range and dissociation constant (Kd) for sodium.

    • Plot the fluorescence intensity in the presence of interfering ions. A significant change in fluorescence compared to the ion-free or low-ion control indicates cross-reactivity.

    • The selectivity coefficient can be calculated using various methods, such as the separate solution method or the fixed interference method.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in determining the cation selectivity of a fluorescent ion indicator.

G Experimental Workflow for Determining Cation Selectivity cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_indicator Prepare Indicator Stock Solution prep_na_cal Prepare Na+ Calibration Solutions prep_indicator->prep_na_cal prep_int_cal Prepare Interfering Cation Solutions (K+, Ca2+, Mg2+) prep_indicator->prep_int_cal measure_fluo Measure Fluorescence Intensity (Ex: 525 nm, Em: 545 nm) prep_na_cal->measure_fluo prep_int_cal->measure_fluo plot_na Plot Fluorescence vs. [Na+] measure_fluo->plot_na plot_int Plot Fluorescence vs. [Interfering Ion] measure_fluo->plot_int calc_selectivity Calculate Selectivity Coefficient plot_na->calc_selectivity plot_int->calc_selectivity

Caption: Workflow for determining cation selectivity.

Intracellular Sodium Signaling Pathway

Fluorescent sodium indicators are instrumental in elucidating the role of Na⁺ in various cellular signaling pathways. A common application is the study of Na⁺ influx through ion channels and transporters, which can be triggered by various stimuli and can, in turn, modulate other cellular processes.

Visualization of a Signaling Pathway

The diagram below depicts a simplified signaling pathway where a stimulus leads to Na⁺ influx, which is then detected by this compound.

G Simplified Signaling Pathway for Na+ Influx Detection stimulus External Stimulus (e.g., Neurotransmitter, Growth Factor) receptor Membrane Receptor stimulus->receptor channel Na+ Channel / Transporter receptor->channel Activation na_influx Na+ Influx channel->na_influx ang2 This compound na_influx->ang2 Binding cellular_response Downstream Cellular Response na_influx->cellular_response fluorescence Increased Fluorescence ang2->fluorescence

Caption: Signaling pathway for Na+ influx detection.

References

A Comparative Guide: Asante NaTRIUM Green-2 AM vs. Sodium-Binding Benzofuran Isophthalate (SBFI) for Intracellular Sodium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular sodium concentration ([Na⁺]i) is critical for understanding a myriad of physiological and pathological processes. This guide provides a comprehensive comparison of two prominent fluorescent indicators: the newer Asante NaTRIUM Green-2 AM (ANG-2) and the traditional sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI). We present a detailed analysis of their performance characteristics, supported by experimental data, to aid in the selection of the most suitable probe for your research needs.

Performance Characteristics at a Glance

This compound and SBFI are both valuable tools for intracellular sodium imaging, yet they possess distinct properties that make them suitable for different experimental contexts. ANG-2, a newer generation dye, offers several advantages in terms of brightness and excitation wavelength, while SBFI remains a widely used ratiometric indicator. A summary of their key quantitative properties is presented below.

PropertyThis compoundSodium-Binding Benzofuran Isophthalate (SBFI)
Excitation Wavelength (max) ~517 nm (intracellularly ~532 nm)[1]Na⁺-bound: ~340 nm, Na⁺-free: ~380 nm[2]
Emission Wavelength (max) ~540 nm (intracellularly ~548 nm)[1]~505 nm[2]
Dissociation Constant (Kd) for Na⁺ 20 mM (in absence of K⁺), 34 mM (in presence of K⁺)[1]~20 mM[2][3]
Selectivity (Na⁺ over K⁺) ~20-fold[4]~18-fold[2]
Quantum Yield (Φ) 0.20 (Na⁺-bound)0.08[3]
Signal Change (ΔF/F₀) ~20Not applicable (ratiometric)
Photostability Good retention and resistant to photobleaching[1]Ratiometric measurement reduces photobleaching effects
Measurement Type Intensity-basedRatiometric

Key Advantages of this compound

This compound presents several notable advantages over the more traditional SBFI, primarily stemming from its superior photophysical properties.

  • Higher Quantum Yield and Brightness: ANG-2 has a significantly higher fluorescence quantum yield (0.20 for the Na⁺-bound form) compared to SBFI (0.08).[3] This translates to a brighter signal, which can improve the signal-to-noise ratio and allow for lower dye concentrations, minimizing potential cytotoxicity.

  • Visible Light Excitation: ANG-2 is excited by visible light (~517 nm), which is less phototoxic to cells than the UV excitation required for SBFI (~340/380 nm).[1][2] This is a crucial advantage for long-term imaging experiments and for use with standard confocal microscopes and flow cytometers.

  • Large Dynamic Range: ANG-2 exhibits a large change in fluorescence intensity upon binding to sodium, with a reported ΔF/F₀ of approximately 20. This high signal-to-background ratio enhances the sensitivity for detecting changes in intracellular sodium.

  • Good Photostability and Retention: Studies have shown that ANG-2 has good cytosolic retention and is resistant to photobleaching, allowing for stable measurements over extended periods.[1]

The Enduring Utility of SBFI

Despite the advantages of newer dyes, SBFI remains a valuable tool for specific applications due to its ratiometric nature.

  • Ratiometric Measurement: SBFI is a ratiometric indicator, meaning the ratio of fluorescence intensities at two different excitation wavelengths is used to determine the sodium concentration.[2] This method is inherently less susceptible to artifacts arising from variations in dye concentration, cell path length, and photobleaching, which can affect the accuracy of intensity-based measurements.

  • Established Protocols: As a long-standing sodium indicator, there is a wealth of literature and well-established protocols for the use and calibration of SBFI.

Experimental Workflows

The general experimental workflows for using both this compound and SBFI for intracellular sodium measurement are similar, involving cell loading, imaging, and in situ calibration. The key differences lie in the specific wavelengths used for excitation and emission and the method of data analysis (intensity vs. ratio).

Experimental_Workflow cluster_loading Cell Loading cluster_imaging Fluorescence Imaging cluster_calibration In Situ Calibration cluster_ang2 This compound cluster_sbfi SBFI start Prepare AM ester stock solution in DMSO load Incubate cells with AM ester in physiological buffer start->load wash Wash cells to remove extracellular dye load->wash deester Allow for complete de-esterification wash->deester image Acquire fluorescence images deester->image analysis Data Analysis image->analysis ang2_image Ex: ~517 nm Em: ~540 nm sbfi_image Ex: ~340 nm & ~380 nm Em: ~505 nm ionophore Expose cells to calibration buffers with known [Na⁺] and ionophores (e.g., gramicidin) analysis->ionophore ang2_analysis Measure fluorescence intensity (F) sbfi_analysis Calculate fluorescence ratio (F340/F380) curve Generate calibration curve ionophore->curve

Fig. 1: Generalized experimental workflow for intracellular sodium measurement.

Detailed Experimental Protocols

Cell Loading with AM Esters

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

  • Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound or SBFI AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Prepare Loading Buffer: On the day of the experiment, dilute the stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 5-10 µM. The addition of a non-ionic surfactant like Pluronic® F-127 (0.02-0.04%) can aid in dye solubilization.

  • Cell Incubation: Replace the cell culture medium with the loading buffer and incubate the cells. Incubation times and temperatures will vary:

    • This compound: Typically 30-60 minutes at 37°C.

    • SBFI AM: Can range from 60 minutes to several hours at room temperature or 37°C.

  • Wash and De-esterification: After incubation, wash the cells twice with fresh physiological buffer to remove any extracellular dye. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cells.

In Situ Calibration

To obtain quantitative measurements of intracellular sodium concentration, an in situ calibration should be performed at the end of each experiment. This typically involves using ionophores to equilibrate the intracellular and extracellular sodium concentrations.

In_Situ_Calibration start Experiment Conclusion prepare_buffers Prepare a series of calibration buffers with varying [Na⁺] (e.g., 0, 10, 20, 50, 100, 140 mM) start->prepare_buffers add_ionophores Add ionophores to each buffer (e.g., gramicidin, monensin, nigericin) prepare_buffers->add_ionophores expose_cells Sequentially expose cells to each calibration buffer add_ionophores->expose_cells measure_fluorescence Measure fluorescence at each [Na⁺] expose_cells->measure_fluorescence generate_curve Plot fluorescence (intensity or ratio) vs. [Na⁺] to create a calibration curve measure_fluorescence->generate_curve determine_conc Determine unknown [Na⁺]i from experimental data using the calibration curve generate_curve->determine_conc

Fig. 2: Workflow for in situ calibration of intracellular sodium indicators.
  • Prepare Calibration Buffers: Prepare a set of calibration buffers with varying concentrations of Na⁺ (e.g., 0, 10, 20, 50, 100, and 140 mM). To maintain a constant ionic strength, Na⁺ is typically replaced with an impermeant cation like K⁺ or N-methyl-D-glucamine (NMDG⁺).

  • Add Ionophores: To each calibration buffer, add a cocktail of ionophores to permeabilize the cell membrane to monovalent cations. A common combination includes:

    • Gramicidin (1-10 µM): Forms pores permeable to Na⁺ and K⁺.

    • Monensin (10 µM): A Na⁺/H⁺ exchanger.

    • Nigericin (10 µM): A K⁺/H⁺ exchanger.

  • Sequential Perfusion: Sequentially perfuse the cells with each calibration buffer, allowing sufficient time for the intracellular and extracellular Na⁺ concentrations to equilibrate at each step.

  • Fluorescence Measurement:

    • For this compound: Record the fluorescence intensity at each Na⁺ concentration.

    • For SBFI: Record the fluorescence ratio at each Na⁺ concentration.

  • Generate Calibration Curve: Plot the fluorescence intensity or ratio against the corresponding Na⁺ concentration to generate a calibration curve. This curve can then be used to convert the experimental fluorescence data into absolute intracellular Na⁺ concentrations.

Conclusion

This compound offers significant advantages over SBFI in terms of brightness, phototoxicity, and ease of use with modern imaging systems, making it an excellent choice for a wide range of applications, especially those involving live-cell, long-term imaging. Its high signal-to-noise ratio is particularly beneficial for detecting subtle changes in intracellular sodium.

However, the ratiometric nature of SBFI provides a robust method for quantitative measurements that is less prone to certain experimental artifacts. The choice between these two indicators will ultimately depend on the specific requirements of the experiment, including the sensitivity needed, the duration of the imaging, and the available instrumentation. For researchers prioritizing signal brightness and reduced phototoxicity, this compound is a superior choice. For those requiring the most rigorous quantification and artifact resilience, SBFI remains a viable and well-documented option.

References

Correlating Asante NaTRIUM Green-2 AM fluorescence with absolute sodium concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular sodium concentrations ([Na⁺]i) is crucial for understanding a myriad of physiological and pathological processes. Asante NaTRIUM Green-2 AM (ANG-2), a fluorescent indicator, has emerged as a valuable tool for this purpose. This guide provides a comprehensive comparison of ANG-2 with other common sodium indicators, supported by experimental data, and offers detailed protocols for its use in correlating fluorescence with absolute sodium concentrations.

Performance Comparison of Sodium Indicators

The selection of an appropriate fluorescent indicator is paramount for the successful measurement of intracellular sodium dynamics. This compound offers several advantages, including high brightness and a large dynamic range. However, a thorough comparison with other available probes is essential for making an informed decision based on specific experimental needs. The table below summarizes the key performance characteristics of ANG-2 and its common alternatives.

FeatureThis compound (ING-2 AM)SBFI (Sodium-Binding Benzofuran Isophthalate)CoroNa GreenSodium Green
Indicator Type Non-ratiometric, single-excitation, single-emissionRatiometric, dual-excitation, single-emissionNon-ratiometric, single-excitation, single-emissionNon-ratiometric, single-excitation, single-emission
Excitation Max (nm) ~525[1][2]~340/380[3][4]~492[3][5]~488[5]
Emission Max (nm) ~545[1][2]~505[4][6]~516[3][5]~532
Dissociation Constant (Kd) for Na⁺ (in vitro) ~20 mM (in absence of K⁺)[2]~20 mM[5]~80 mM[7]~6 mM (in K⁺ free solution)[5]
Dissociation Constant (Kd) for Na⁺ (in situ) 32 mM (with K⁺)[3]20.7 mM (with K⁺)[3]43 mM (with K⁺)[3]21 mM (with K⁺)[5][8]
Quantum Yield High[9]Low (0.08)[5][8]Not specifiedHigh (0.2)[5][8]
Signal-to-Noise Ratio ExcellentGoodGoodGood
Photostability Good[5]Good (ratiometric nature reduces effects of photobleaching)[2][6]Moderate (some leakage reported)[10]More photostable than fluorescein[11]
Key Advantages High brightness, large dynamic range, good for HTS.[2]Ratiometric measurement minimizes artifacts from dye loading, cell thickness, and photobleaching.[2][4][6]Visible light excitation, suitable for confocal microscopy.[10]High quantum yield, good selectivity for Na⁺ over K⁺.[5][8]
Key Disadvantages Non-ratiometric, requires careful calibration for quantitative measurements.UV excitation can cause photodamage, lower brightness.[6]Non-ratiometric, higher Kd may be less suitable for small Na⁺ changes.[10]Non-ratiometric.

Correlating ANG-2 Fluorescence with Absolute [Na⁺]i

To obtain quantitative data on intracellular sodium concentrations, the fluorescence signal from this compound must be calibrated. This is typically achieved through an in situ calibration procedure using a combination of ionophores to equilibrate intracellular and extracellular [Na⁺].

Signaling Pathway: Cellular Sodium Homeostasis

The diagram below illustrates the key pathways involved in maintaining cellular sodium homeostasis, which are the subject of investigation using indicators like this compound.

Cellular Sodium Homeostasis cluster_membrane Plasma Membrane NaK_ATPase Na⁺/K⁺-ATPase Extracellular Extracellular Space (High [Na⁺]) NaK_ATPase->Extracellular Na_channel Na⁺ Channels Intracellular Intracellular Space (Low [Na⁺]) Na_channel->Intracellular NHE Na⁺/H⁺ Exchanger NHE->Intracellular NKCC Na⁺-K⁺-2Cl⁻ Cotransporter NKCC->Intracellular Extracellular->Na_channel Influx Extracellular->NHE Influx Extracellular->NKCC Influx Intracellular->NaK_ATPase Efflux ANG2 Asante NaTRIUM Green-2 (Fluorescence increases with [Na⁺]) Intracellular->ANG2 binds

Caption: Key transporters and channels governing intracellular sodium concentration.

Experimental Protocols

Loading Cells with this compound

A standard protocol for loading cells with the acetoxymethyl (AM) ester form of Asante NaTRIUM Green-2 is as follows:

  • Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the nonpolar AM ester in aqueous media.

  • Prepare the loading buffer: For a final concentration of 5 µM ANG-2 AM, dilute the 1 mM stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) containing 0.02% Pluronic F-127.

  • Cell Loading:

    • Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C. Incubation time and temperature may need to be optimized for different cell types.

  • Wash: After incubation, wash the cells two to three times with the physiological buffer to remove extracellular dye. The cells are now ready for imaging.

In Situ Calibration of this compound Fluorescence

The following protocol describes a method for calibrating the intracellular fluorescence of ANG-2 to absolute sodium concentrations using ionophores.

  • Prepare Calibration Buffers: Prepare a series of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, and 150 mM). To maintain osmolarity, NaCl is typically replaced with KCl or N-methyl-D-glucamine (NMDG). The buffers should also contain a pH buffer (e.g., 10 mM HEPES) and other essential ions like Mg²⁺ and Ca²⁺.

  • Prepare Ionophore Stock Solutions:

    • Prepare a 10 mM stock solution of gramicidin (B1672133) in DMSO. Gramicidin is a channel-forming ionophore that allows the passage of monovalent cations like Na⁺ and K⁺.

    • Prepare a 10 mM stock solution of monensin (B1676710) in DMSO. Monensin is a mobile carrier ionophore that exchanges Na⁺ for H⁺.[12][13]

  • Calibration Procedure:

    • After loading the cells with ANG-2 AM and washing, acquire a baseline fluorescence image in a physiological buffer.

    • Add a mixture of gramicidin (final concentration ~1-5 µM) and monensin (final concentration ~1-5 µM) to the cells. Incubate for 5-10 minutes to allow the cell membrane to become permeable to Na⁺.

    • Sequentially perfuse the cells with the calibration buffers, starting from the lowest Na⁺ concentration to the highest.

    • Record the steady-state fluorescence intensity (F) at each Na⁺ concentration.

    • At the end of the experiment, obtain the minimum fluorescence (F_min) in the 0 mM Na⁺ buffer and the maximum fluorescence (F_max) in the highest Na⁺ buffer.

  • Data Analysis:

    • Plot the fluorescence intensity (F) against the corresponding [Na⁺].

    • The data can be fitted to the following equation to determine the apparent dissociation constant (Kd): [Na⁺]i = Kd * [(F - F_min) / (F_max - F)]

    • Once Kd is determined, this equation can be used to convert fluorescence measurements from experimental conditions into absolute intracellular sodium concentrations.

Experimental Workflow for Calibration

The following diagram outlines the key steps in the experimental workflow for calibrating this compound fluorescence.

ANG-2 Intracellular Calibration Workflow start Start prep_cells Prepare Cells on Imaging Substrate start->prep_cells load_dye Load Cells with ANG-2 AM prep_cells->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells add_ionophores Add Ionophores (Gramicidin + Monensin) wash_cells->add_ionophores perfuse_calib Sequentially Perfuse with Calibration Buffers (Varying [Na⁺]) add_ionophores->perfuse_calib record_fluorescence Record Fluorescence (F) at Each [Na⁺] perfuse_calib->record_fluorescence determine_fmin_fmax Determine F_min (0 [Na⁺]) and F_max (High [Na⁺]) record_fluorescence->determine_fmin_fmax calculate_kd Calculate Apparent Kd determine_fmin_fmax->calculate_kd convert_to_conc Convert Experimental F to Absolute [Na⁺]i calculate_kd->convert_to_conc end End convert_to_conc->end

Caption: Step-by-step workflow for in situ calibration of ANG-2.

Conclusion

This compound is a high-performance fluorescent indicator for measuring intracellular sodium concentrations. Its bright signal and large dynamic range make it particularly well-suited for high-throughput screening applications. While its non-ratiometric nature necessitates careful in situ calibration for quantitative measurements, the detailed protocols provided in this guide offer a clear pathway to achieving accurate and reproducible results. By understanding its performance characteristics in comparison to other available indicators and by implementing a robust calibration strategy, researchers can effectively leverage the power of this compound to unravel the complex roles of sodium signaling in health and disease.

References

A Comparative Guide to Asante NaTRIUM Green-2 AM for Intracellular Sodium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Asante NaTRIUM Green-2 AM (also known as ANG-2 or ING-2), a fluorescent indicator for measuring intracellular sodium concentrations ([Na⁺]i), with other commonly used sodium indicators. This document aims to assist researchers in selecting the most appropriate tool for their specific cell line and experimental needs by presenting objective performance data and detailed experimental protocols.

Introduction to Intracellular Sodium Indicators

Measuring intracellular sodium is crucial for understanding a wide range of physiological and pathological processes, including neuronal excitability, muscle contraction, and cell volume regulation. Fluorescent indicators are powerful tools for real-time monitoring of [Na⁺]i dynamics in living cells. This compound is a visible light-excitable indicator that has gained popularity due to its purported improvements in brightness and cellular loading compared to earlier dyes. This guide evaluates its performance characteristics in various cell lines and provides a comparative analysis with established sodium indicators such as Sodium-Binding Benzofuran Isophthalate (SBFI) and CoroNa Green.

Mechanism of Action

This compound is a cell-permeant acetoxymethyl (AM) ester. Once inside the cell, non-specific esterases cleave the AM group, trapping the active, sodium-sensitive form of the dye in the cytoplasm. Upon binding to Na⁺, the indicator undergoes a conformational change that results in a significant increase in its fluorescence intensity. This fluorescence change can be monitored using fluorescence microscopy, flow cytometry, or plate readers to provide a quantitative measure of intracellular sodium concentration.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ANG2_AM Asante NaTRIUM Green-2 AM (Cell-Permeant) ANG2_Active Asante NaTRIUM Green-2 (Active Form) ANG2_AM->ANG2_Active Diffusion & Cleavage Esterases Intracellular Esterases Esterases->ANG2_Active Na_ion Na⁺ Fluorescence Increased Fluorescence ANG2_ActiveNa_ion ANG2_ActiveNa_ion ANG2_ActiveNa_ion->Fluorescence Binding

Mechanism of this compound activation.

Performance Comparison of Sodium Indicators

The selection of a sodium indicator depends on several factors, including the specific cell type, the expected range of [Na⁺]i changes, and the imaging modality. This section provides a comparative summary of this compound, SBFI, and CoroNa Green across key performance parameters.

Spectroscopic Properties and Dissociation Constants

The following table summarizes the key spectral properties and sodium binding affinities of the compared indicators.

PropertyThis compoundSBFICoroNa Green
Excitation (nm) ~525[1][2]340 / 380 (ratiometric)[3]~492[3]
Emission (nm) ~545[1][2]~500[3]~516[3]
Kd for Na⁺ (mM) 20-39~20[4]~80[5]
Selectivity (Na⁺/K⁺) ~20-fold[3]~18-fold~4-fold[3]
Performance in Different Cell Lines

The performance of sodium indicators can vary significantly between cell types due to differences in cellular machinery for dye loading and retention. The following table summarizes reported performance characteristics in various cell lines. Note: Direct quantitative comparisons of all parameters across all cell lines are not always available in the literature. This table represents a synthesis of available data.

Cell LineIndicatorLoading ConcentrationLoading Time & Temp.Key Findings
Prostate Cancer Cells This compound5 µM[3]1 hr at RT[3]Good sensitivity for [Na⁺]i fluctuations.[3]
SBFI7 µM[3]5 hrs at 37°C[3]Ratiometric properties allow for more direct quantitative measurements.[3]
CoroNa Green10 µM[3]1 hr at 37°C[3]Suitable for detecting large [Na⁺]i variations due to higher Kd.[3]
U937 Lymphoma Cells This compound2.5 µM30 minSensitive probe for determining changes in Na⁺ content.[6]
REF52 Fibroblasts This compound5 µM1 hr at RTDemonstrated utility for imaging Na⁺ influx.
HEK293 Cells This compoundNot specifiedNot specifiedUsed for studying voltage-gated sodium channel activity.
Neurons & Astrocytes This compoundNot specifiedNot specifiedBright signal with little photobleaching and good retention.[7]
Cardiac Myocytes This compoundNot specifiedNot specifiedUsed to study Na⁺ levels during tachycardia.[8]
SBFI10 µM2 hrsSuitable for measuring [Na⁺]i, with 71% localized to the cytoplasm.[9]

Experimental Protocols

Accurate and reproducible measurements of intracellular sodium require optimized protocols for dye loading and imaging. Below are generalized protocols that should be adapted for specific cell types and experimental setups.

General AM Ester Loading Protocol

This protocol provides a starting point for loading cells with this compound.

Loading_Protocol Start Start Prepare_Stock Prepare 1 mM Stock Solution in anhydrous DMSO Start->Prepare_Stock Add_Pluronic Dilute Stock with 20% Pluronic F-127 in DMSO (1:1) Prepare_Stock->Add_Pluronic Prepare_Loading Disperse into serum-free medium (Final [Dye] ~1-10 µM) Add_Pluronic->Prepare_Loading Incubate Incubate cells (e.g., 30-60 min at RT or 37°C) Prepare_Loading->Incubate Wash Wash cells with dye-free medium Incubate->Wash Ready Ready for Imaging Wash->Ready End End Ready->End

General workflow for AM ester dye loading.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Serum-free cell culture medium or appropriate buffer (e.g., HBSS)

Procedure:

  • Prepare a stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-5 mM.

  • Prepare loading solution: On the day of the experiment, dilute the stock solution in a solution containing Pluronic F-127 (e.g., 20% in DMSO) to aid in dye dispersal. Further dilute this mixture into serum-free medium to the final desired loading concentration (typically 1-10 µM).

  • Cell Loading: Replace the culture medium with the loading solution and incubate the cells for a predetermined time and temperature (e.g., 30-60 minutes at room temperature or 37°C). These conditions should be optimized for each cell type.

  • Washing: After incubation, wash the cells with fresh, dye-free medium to remove extracellular dye.

  • De-esterification: Allow the cells to incubate for an additional 30 minutes to ensure complete cleavage of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging.

In Situ Calibration of Intracellular Sodium

To obtain quantitative measurements of [Na⁺]i, it is essential to perform an in situ calibration. This typically involves using ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

Calibration_Workflow Start Start with Dye-Loaded Cells Add_Ionophores Add Ionophores (e.g., Gramicidin, Monensin) to Calibration Buffers Start->Add_Ionophores Equilibrate Sequentially perfuse cells with calibration buffers of known [Na⁺] Add_Ionophores->Equilibrate Measure_Fluorescence Measure Fluorescence Intensity at each [Na⁺] Equilibrate->Measure_Fluorescence Generate_Curve Generate Calibration Curve (Fluorescence vs. [Na⁺]) Measure_Fluorescence->Generate_Curve End End Generate_Curve->End

Workflow for in situ calibration of sodium indicators.

Materials:

  • Dye-loaded cells

  • A series of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 140 mM). The concentration of other major cations (e.g., K⁺) should be kept constant.

  • Sodium ionophores (e.g., gramicidin, monensin)

  • Na⁺/K⁺-ATPase inhibitor (e.g., ouabain)

Procedure:

  • Prepare a set of calibration buffers with known Na⁺ concentrations, maintaining ionic strength and pH.

  • Add a cocktail of ionophores (and optionally an Na⁺/K⁺-ATPase inhibitor) to the calibration buffers to permeabilize the cell membrane to Na⁺.

  • Sequentially perfuse the dye-loaded cells with the calibration buffers, starting from the lowest Na⁺ concentration.

  • At each step, allow sufficient time for the intracellular and extracellular Na⁺ concentrations to equilibrate and record the corresponding fluorescence intensity.

  • Plot the fluorescence intensity as a function of Na⁺ concentration to generate a calibration curve. This curve can then be used to convert fluorescence measurements from experimental cells into absolute [Na⁺]i values.

Conclusion and Recommendations

This compound is a valuable tool for monitoring intracellular sodium dynamics, offering good brightness and sensitivity. Its visible light excitation makes it compatible with standard fluorescence microscopy setups. However, as a single-wavelength indicator, it requires careful in situ calibration for quantitative measurements, and its performance can be cell-type dependent.

Recommendations for Use:

  • For qualitative or semi-quantitative studies: this compound is an excellent choice due to its brightness and responsiveness.

  • For precise quantitative measurements: The ratiometric properties of SBFI may be advantageous, as it can correct for variations in dye concentration and cell path length. However, its UV excitation can be a limitation.

  • For studies involving large changes in [Na⁺]i: CoroNa Green, with its higher Kd, may be more suitable for resolving large sodium transients without saturation.

  • Optimization is key: Regardless of the chosen indicator, it is crucial to optimize loading conditions and perform in situ calibrations for the specific cell line and experimental conditions to ensure accurate and reliable data.

This guide provides a starting point for researchers interested in using this compound. By carefully considering the comparative data and following the outlined protocols, scientists can effectively employ this indicator to gain valuable insights into the complex role of sodium in cellular function.

References

A Comparative Guide to Intracellular Sodium Measurement: Reproducibility of Asante NaTRIUM Green-2 AM and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of intracellular sodium concentration ([Na⁺]i) is critical for understanding cellular signaling, ion homeostasis, and the mechanism of action of novel therapeutics. This guide provides an objective comparison of the performance of Asante NaTRIUM Green-2 AM (ANG-2), also known as ION Natrium Green-2 (ING-2), with other commonly used sodium indicators, SBFI and CoroNa Green, supported by experimental data and detailed protocols.

The selection of an appropriate fluorescent indicator is paramount for the reliability of [Na⁺]i measurements. Factors such as the dye's affinity for sodium, spectral properties, cellular loading efficiency, and, crucially, the reproducibility of its signal are key considerations. This guide will delve into these aspects, with a particular focus on this compound, a newer generation probe, and its performance relative to the more established indicators.

Performance Comparison of Sodium Indicators

The reproducibility of measurements with any fluorescent indicator can be influenced by several factors, including dye loading heterogeneity, photobleaching, and the inherent signal-to-noise ratio of the dye. The following table summarizes key quantitative properties of this compound, SBFI, and CoroNa Green to facilitate a direct comparison.

PropertyAsante NaTRIUM Green-2 (ANG-2) / ING-2SBFI (Sodium-binding Benzofuran Isophthalate)CoroNa Green
Excitation Wavelength (nm) ~525[1][2][3]Na⁺-bound: ~340, Na⁺-free: ~380[1][4]~492[5][6]
Emission Wavelength (nm) ~545[1][2][3]~505[4]~516[5][6]
Dissociation Constant (Kd) for Na⁺ ~20 mM[1][3]11.3 - 20 mM (in the presence of K⁺)[7]~80 mM[6]
Measurement Type Intensity-basedRatiometric[1][4]Intensity-based
Selectivity (Na⁺ over K⁺) High~18-fold[1][4]4-fold[8]
Key Advantages High brightness, good cellular loading, suitable for HTS[2][3]Ratiometric measurement minimizes artifacts from uneven dye loading and photobleaching[1][4]Suitable for measuring large changes in [Na⁺]i[8]
Reported Disadvantages Intensity-based measurements can be susceptible to artifacts[9]UV excitation can be phototoxic, lower brightness[2]Susceptible to leakage, lower selectivity[8][10]

Experimental Protocols

Detailed and consistent experimental protocols are essential for achieving reproducible results. Below are methodologies for the use of this compound, SBFI, and CoroNa Green.

Asante NaTRIUM Green-2 (ANG-2) AM Loading Protocol
  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of ANG-2 AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[7]

  • Loading Solution Preparation: Dilute the ANG-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 5 µM. To aid in dye loading, 0.02% Pluronic® F-127 can be included.[8]

  • Cell Loading: Remove the cell culture medium and wash the cells once with the physiological buffer. Incubate the cells in the ANG-2 AM loading solution for 1 hour at room temperature.[8]

  • Washing: After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30-60 minutes in a fresh physiological buffer to allow for complete de-esterification of the AM ester.

  • Imaging: The cells are now ready for fluorescence imaging with excitation around 525 nm and emission detection around 545 nm.

SBFI AM Loading Protocol
  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of SBFI AM in anhydrous DMSO.[7]

  • Loading Solution Preparation: Dilute the SBFI AM stock solution in a physiological buffer to a final concentration of 7 µM, containing 0.02% Pluronic® F-127.[8]

  • Cell Loading: Incubate the cells in the SBFI AM loading solution at 37°C for 5 hours.[8] The optimal incubation time should be determined empirically for each cell type.

  • Washing: Wash the cells twice with a physiological buffer to remove extracellular dye.

  • De-esterification: Allow for an additional 30-60 minutes in a fresh physiological buffer for complete de-esterification.

  • Imaging: Perform ratiometric imaging by alternating excitation between ~340 nm and ~380 nm, while collecting the emitted fluorescence at ~500 nm. The ratio of the fluorescence intensities (F340/F380) is then calculated.[7]

CoroNa Green AM Loading Protocol
  • Stock Solution Preparation: Prepare a stock solution of CoroNa Green AM in DMSO.

  • Loading Solution Preparation: Dilute the CoroNa Green AM stock solution in a physiological buffer to a final concentration of 10 µM, with the addition of 0.02% Pluronic® F-127.[8]

  • Cell Loading: Incubate the cells in the loading solution for 1 hour at 37°C.[8]

  • Washing: Wash the loaded cells twice with a physiological buffer.[5]

  • Imaging: Measure fluorescence intensity with excitation around 492 nm and emission detection at approximately 516 nm.[5][6]

In Situ Calibration of Intracellular Sodium Indicators

To convert fluorescence signals into absolute intracellular Na⁺ concentrations, an in situ calibration is necessary. This is typically performed at the end of an experiment by exposing the cells to a series of calibration solutions with known Na⁺ concentrations and using ionophores to equilibrate intracellular and extracellular ion concentrations.

A common method involves the use of a cocktail of ionophores such as gramicidin (B1672133) (to equilibrate Na⁺ and K⁺), monensin (B1676710) (a Na⁺/H⁺ exchanger), and nigericin (B1684572) (a K⁺/H⁺ exchanger) to clamp the intracellular ion concentrations to the levels in the extracellular calibration buffer.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway involving intracellular sodium and a typical experimental workflow for sodium measurement.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling extracellular Extracellular Space VGSC Voltage-Gated Na⁺ Channel extracellular->VGSC Influx NHE Na⁺/H⁺ Exchanger extracellular->NHE Influx NCX Na⁺/Ca²⁺ Exchanger extracellular->NCX Influx intracellular Intracellular Space intracellular->NCX Efflux NKA Na⁺/K⁺-ATPase intracellular->NKA Efflux Na_in Na⁺ VGSC->Na_in NHE->Na_in NCX->Na_in Ca_in Ca²⁺ NCX->Ca_in Ca_signal Increased [Ca²⁺]i NCX->Ca_signal Na_out 3 Na⁺ NKA->Na_out Na_in->intracellular Na_signal Increased [Na⁺]i Na_in->Na_signal Ca_in->intracellular H_out H⁺ H_out->extracellular K_in K⁺ K_in->intracellular Na_out->extracellular K_out 2 K⁺ K_out->extracellular Na_signal->NCX Reverse Mode Gene_expression Altered Gene Expression Ca_signal->Gene_expression G start Start cell_culture Cell Culture start->cell_culture dye_loading Dye Loading (e.g., ANG-2 AM) cell_culture->dye_loading wash Wash to Remove Excess Dye dye_loading->wash de_esterification De-esterification wash->de_esterification imaging Fluorescence Imaging de_esterification->imaging data_analysis Data Analysis imaging->data_analysis calibration In Situ Calibration data_analysis->calibration Ratio/Intensity Conversion results Quantitative [Na⁺]i calibration->results end End results->end

References

A Comparative Guide to Fluorescent Sodium Indicators: Asante NaTRIUM Green-2 AM vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of intracellular sodium (Na⁺) concentration is crucial for understanding a myriad of cellular processes and for the screening of potential therapeutic compounds. This guide provides a quantitative comparison of Asante NaTRIUM Green-2 AM, a widely used fluorescent Na⁺ indicator, with two common alternatives: CoroNa Green and Sodium-Binding Benzofuran Isophthalate (SBFI). The information presented is supported by experimental data to aid in the selection of the most suitable indicator for your specific research needs.

Quantitative Performance of Sodium Indicators

The selection of a fluorescent indicator is often guided by its specific binding affinity for the target ion (Kd), its spectral properties, and its performance within a cellular context. The following table summarizes the key quantitative parameters for this compound and its alternatives.

PropertyThis compound (ING-2)CoroNa GreenSBFI
Dissociation Constant (Kd) for Na⁺ 20 mM (in the absence of K⁺)[1] / 34 mM (in the presence of K⁺)~80 mM[2]2.4 mM (in choline (B1196258) solution)[3] / 20.7 mM (in Na⁺/K⁺ mixture)[3]
Excitation Maximum (Ex) ~525 nm[1]~492 nm[2]~340 nm (Na⁺-bound) / ~380 nm (Na⁺-free)[4][5]
Emission Maximum (Em) ~545 nm[1]~516 nm[2]~505 nm[4][5]
Fluorescence Enhancement ~20-fold from zero to saturated sodium-Ratiometric
Signal-to-Background (S/B) Ratio 1.3-1.6 fold in a 1536-well FLIPR assay--
Quantum Yield (Φ) 0.20 (Na⁺-bound) / 0.014 (Na⁺-free)[6]-0.08[7]
Selectivity (Na⁺ over K⁺) ~18-fold[5]4-fold[3]~18-fold[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are recommended protocols for measuring intracellular sodium using each of the discussed indicators in a common mammalian cell line, such as HEK293 or HeLa, via fluorescence microscopy.

I. Reagent Preparation
  • Dye Stock Solution (1 mM):

    • This compound: Dissolve 50 µg in 46 µL of anhydrous DMSO.

    • CoroNa Green, AM: Dissolve 50 µg in 76 µL of anhydrous DMSO.

    • SBFI, AM: Dissolve 1 mg in 887 µL of anhydrous DMSO.

    • Store stock solutions at -20°C, protected from light and moisture.

  • Pluronic F-127 Solution (20% w/v): Dissolve 2 g of Pluronic F-127 in 10 mL of anhydrous DMSO. Store at room temperature.

  • Loading Buffer: Prepare a physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt Solution - HBSS or a HEPES-buffered saline).

II. Cell Preparation and Dye Loading

The following workflow outlines the general steps for preparing and loading cells with the fluorescent indicators.

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging plate_cells Plate cells on coverslips culture Culture to 70-80% confluency plate_cells->culture prepare_loading Prepare loading solution culture->prepare_loading wash_cells1 Wash cells with buffer prepare_loading->wash_cells1 incubate Incubate with dye wash_cells1->incubate wash_cells2 Wash to remove excess dye incubate->wash_cells2 deesterify Allow for de-esterification wash_cells2->deesterify mount Mount coverslip deesterify->mount acquire Acquire images mount->acquire analyze Analyze fluorescence acquire->analyze

Caption: General workflow for intracellular sodium imaging.

Loading Concentrations and Incubation Times:

IndicatorFinal ConcentrationIncubation Time & Temperature
This compound 5 µM60 minutes at room temperature
CoroNa Green, AM 10 µM[3]60 minutes at 37°C[3]
SBFI, AM 7 µM[3]5 hours at 37°C[3]

Detailed Loading Procedure:

  • Prepare Loading Solution: For 1 mL of loading buffer, add the appropriate volume of the 1 mM dye stock solution and 0.5 µL of 20% Pluronic F-127 (final concentration ~0.1%). Mix well.

  • Cell Washing: Aspirate the culture medium from the cells grown on coverslips and wash once with the loading buffer.

  • Incubation: Add the loading solution to the cells and incubate according to the times and temperatures specified in the table above.

  • Washing: After incubation, wash the cells twice with fresh loading buffer to remove the extracellular dye.

  • De-esterification: Incubate the cells in fresh loading buffer for an additional 30 minutes at room temperature to allow for the complete de-esterification of the AM ester.

III. Fluorescence Microscopy and Data Acquisition
  • Mount the coverslip with the loaded cells onto a perfusion chamber on the microscope stage.

  • Continuously perfuse the cells with the physiological buffer.

  • Acquire fluorescence images using the appropriate filter sets for each dye (see table below).

  • For SBFI, alternate excitation between ~340 nm and ~380 nm and collect the emission at ~505 nm. The ratio of the fluorescence intensities (F340/F380) is then calculated.

  • For this compound and CoroNa Green, measure the change in fluorescence intensity at their respective emission wavelengths.

IndicatorExcitation FilterEmission Filter
This compound ~482/35 nm~536/40 nm
CoroNa Green ~482/35 nm~536/40 nm
SBFI ~340/26 nm and ~387/11 nm~510/84 nm

Signaling Pathway and Ion Movement

The measurement of intracellular sodium is often linked to the activity of various ion channels and transporters. The diagram below illustrates a simplified signaling pathway leading to changes in intracellular sodium, which can be monitored by these fluorescent indicators.

G cluster_stimulus Stimulus cluster_channel Ion Channel cluster_ion Ion Flux cluster_indicator Indicator Response stimulus Agonist / Depolarization channel Voltage-gated Na⁺ Channel stimulus->channel opens influx Na⁺ Influx channel->influx indicator Indicator Fluorescence ↑ influx->indicator

Caption: Simplified pathway of Na⁺ influx and indicator response.

Conclusion

The choice between this compound, CoroNa Green, and SBFI depends on the specific experimental requirements.

  • This compound (ING-2) offers a good balance of sensitivity (low Kd), a significant fluorescence enhancement, and favorable spectral properties for use with common filter sets. Its selectivity for Na⁺ over K⁺ is comparable to SBFI.[1][5]

  • CoroNa Green has a higher Kd, making it more suitable for measuring larger changes in intracellular sodium concentration.[3] However, it has lower selectivity for Na⁺ over K⁺ compared to the other two indicators.[3]

  • SBFI has the advantage of being a ratiometric indicator, which minimizes issues related to uneven dye loading and photobleaching.[4][5] However, it requires UV excitation, which can be more phototoxic to cells.

By considering the quantitative data and detailed protocols provided in this guide, researchers can make an informed decision to select the optimal fluorescent sodium indicator for their studies, leading to more accurate and reliable experimental outcomes.

References

Literature review of Asante NaTRIUM Green-2 AM applications and limitations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular sodium concentration ([Na⁺]i) is paramount to understanding a multitude of cellular processes, from neuronal excitability to renal function and cancer progression. Asante NaTRIUM Green-2 AM (ANG-2) has emerged as a popular fluorescent indicator for this purpose. This guide provides a comprehensive literature review of ANG-2's applications and limitations, offering an objective comparison with alternative sodium indicators, supported by experimental data and detailed protocols.

Performance Comparison of Sodium Indicators

The selection of a fluorescent Na⁺ indicator is critical and depends on the specific experimental requirements, including the expected range of [Na⁺]i changes, the imaging modality, and the sensitivity of the biological preparation to phototoxicity. Below is a summary of the key photophysical and chemical properties of this compound and its main competitors: Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI), CoroNa Green, and Sodium Green.

PropertyAsante NaTRIUM Green-2 (ANG-2)SBFICoroNa GreenSodium Green
Excitation Max (nm) ~525[1]~340 / 380[2][3]~492[2][3]~488[4]
Emission Max (nm) ~545[1]~505[1]~516[2][3]~530-532[5]
Indicator Type Intensity-basedRatiometricIntensity-basedIntensity-based
Dissociation Constant (Kd) for Na⁺ ~20 mM (K⁺-free), ~34 mM (in presence of K⁺)[6]~11.3-20 mM (in 135 mM [Na⁺] + [K⁺])[7]~80 mM[6]~6 mM (K⁺-free), ~21 mM (in 135 mM [Na⁺] + [K⁺])[4]
Quantum Yield Data not readily available in direct comparisonLow (0.08 in Na⁺-containing solutions)[4]Brighter than Sodium Green according to manufacturer[8]High (0.2 in Na⁺-containing solutions)[4]
Selectivity (Na⁺ vs. K⁺) ~20-fold[3]~18-fold[4][7]~4-fold[3]~41-fold[4]
Photostability Good resistance to photobleachingProne to photobleaching, but ratiometric nature compensates[7]Susceptible to transmembrane leakage[9]More photostable than fluorescein[5]

Applications of this compound

This compound is a versatile tool for investigating the dynamics of intracellular sodium in a variety of biological contexts. Its visible light excitability and high brightness make it suitable for a range of applications, including:

  • High-Throughput Screening (HTS): ANG-2's large signal-to-background ratio is advantageous for screening compounds that modulate the activity of sodium channels and transporters.[1]

  • Neuroscience: Monitoring sodium transients in neurons and astrocytes to study neuronal excitability, synaptic transmission, and neurodegenerative diseases.[3]

  • Cardiology: Investigating the role of sodium in cardiac myocyte function, particularly in the context of ischemia-reperfusion injury and heart failure.

  • Cancer Research: Studying the involvement of altered sodium homeostasis in cancer cell proliferation, migration, and metastasis.[2][3]

  • Renal Physiology: Examining the mechanisms of sodium transport in kidney epithelial cells.

Limitations of this compound

Despite its advantages, researchers should be aware of the limitations associated with ANG-2:

  • Non-Ratiometric Measurement: As an intensity-based indicator, ANG-2 measurements can be affected by variations in dye concentration, cell volume, and photobleaching.[10] Careful controls and in situ calibration are crucial for quantitative analysis.

  • In Situ Kd Shift: The dissociation constant (Kd) of ANG-2 can be significantly higher in the intracellular environment compared to in vitro measurements, potentially underestimating resting [Na⁺]i.[11]

  • Potassium Sensitivity: While having good selectivity, the fluorescence of ANG-2 can still be modestly affected by changes in intracellular potassium concentration.

  • Complex Fluorescence Decay: The fluorescence lifetime of ANG-2 exhibits a complex decay behavior, which should be considered in fluorescence lifetime imaging microscopy (FLIM) applications.[11]

Experimental Protocols

I. Cell Loading with this compound

This protocol provides a general guideline for loading adherent cells. Optimal conditions may vary depending on the cell type.

Materials:

  • This compound (ANG-2 AM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (20% w/v in DMSO)

  • Serum-free cell culture medium or physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

Procedure:

  • Prepare a 1 mM stock solution of ANG-2 AM in anhydrous DMSO.

  • For loading, dilute the stock solution to a final concentration of 5 µM in serum-free medium. To aid in dye dispersal, pre-mix the ANG-2 AM stock solution with an equal volume of 20% Pluronic F-127 before diluting into the medium. The final Pluronic F-127 concentration is typically 0.02-0.1%.[2]

  • Remove the cell culture medium and wash the cells once with the physiological buffer.

  • Incubate the cells in the ANG-2 AM loading solution for 1 hour at room temperature. Incubation time and temperature may require optimization for different cell types.[3]

  • After incubation, wash the cells twice with serum-free, dye-free medium to remove extracellular dye.

  • Incubate the cells for an additional 30-60 minutes in fresh physiological buffer to allow for complete de-esterification of the AM ester.

  • The cells are now ready for imaging.

II. In Situ Calibration of Intracellular Sodium Indicators

To obtain quantitative measurements of [Na⁺]i, in situ calibration is essential. This protocol uses ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

Materials:

  • Cells loaded with a sodium indicator (e.g., ANG-2)

  • Calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 145 mM). To maintain osmolarity, Na⁺ is typically replaced with K⁺ or N-methyl-D-glucamine (NMG).

  • Gramicidin (a Na⁺/K⁺ ionophore)

  • Monensin (a Na⁺/H⁺ exchanger) and Nigericin (a K⁺/H⁺ exchanger) - optional, to clamp intracellular pH.

Procedure:

  • At the end of an experiment, perfuse the cells with a series of calibration buffers containing known Na⁺ concentrations.

  • To each calibration buffer, add a cocktail of ionophores (e.g., 5-10 µM gramicidin) to permeabilize the cell membrane to monovalent cations.[10]

  • Allow sufficient time for the intracellular and extracellular Na⁺ concentrations to equilibrate.

  • Measure the fluorescence intensity at each Na⁺ concentration.

  • Plot the fluorescence intensity (or ratio for ratiometric dyes) against the Na⁺ concentration to generate a calibration curve. This curve can then be used to convert experimental fluorescence values into [Na⁺]i.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways where intracellular sodium plays a crucial role.

NaK_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activates ROS ROS NaK_ATPase->ROS Generates Ca_increase [Ca2+]i Increase NaK_ATPase->Ca_increase Induces EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras MAPK_cascade MAPK Cascade (Raf/MEK/ERK) Ras->MAPK_cascade Transcription_Factors Transcription Factors (AP-1, NF-κB) MAPK_cascade->Transcription_Factors Activates ROS->Transcription_Factors Activates Ca_increase->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Ouabain (B1677812) Ouabain Ouabain->NaK_ATPase Binds

Caption: Na+/K+-ATPase signaling cascade initiated by ouabain binding.

VGSC_Function Membrane_Depolarization Membrane Depolarization VGSC Voltage-Gated Sodium Channel (VGSC) Membrane_Depolarization->VGSC Senses Na_Influx Na+ Influx VGSC->Na_Influx Opens to allow Further_Depolarization Further Depolarization Na_Influx->Further_Depolarization Action_Potential Action Potential Propagation Further_Depolarization->Action_Potential Inactivation VGSC Inactivation Further_Depolarization->Inactivation Triggers

Caption: Role of voltage-gated sodium channels in action potential generation.

NaH_Exchanger cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Na_out Na+ NHE Na+/H+ Exchanger (NHE) Na_out->NHE H_in H+ NHE->H_in pH_regulation Intracellular pH Regulation NHE->pH_regulation Contributes to

Caption: Mechanism of the Na+/H+ exchanger in regulating intracellular pH.

Experimental Workflow Diagram

Sodium_Imaging_Workflow Start Start Cell_Culture Culture cells on coverslips/plates Start->Cell_Culture Dye_Loading Load cells with ANG-2 AM Cell_Culture->Dye_Loading Wash Wash to remove extracellular dye Dye_Loading->Wash De_esterification Allow for de-esterification Wash->De_esterification Imaging_Setup Mount on fluorescence microscope De_esterification->Imaging_Setup Baseline Acquire baseline fluorescence Imaging_Setup->Baseline Stimulation Apply experimental stimulus Baseline->Stimulation Image_Acquisition Acquire time-lapse images Stimulation->Image_Acquisition Calibration Perform in situ calibration Image_Acquisition->Calibration Data_Analysis Analyze fluorescence changes and convert to [Na+] Calibration->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for intracellular sodium imaging.

References

Safety Operating Guide

Proper Disposal of Asante NaTRIUM Green-2 AM: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and disposal protocols for Asante NaTRIUM Green-2 AM are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedural steps for the proper handling and disposal of this fluorescent sodium indicator.

This compound is a cell-permeable fluorescent indicator used for measuring intracellular sodium concentrations.[1][2] While specific toxicology data for this compound is not extensively documented, it is classified as potentially harmful if inhaled or ingested and can be a skin and eye irritant.[3] Therefore, adherence to strict safety and disposal protocols is imperative. All handling and disposal should be conducted by technically qualified individuals experienced in managing potentially hazardous chemicals.[3]

Chemical and Safety Data

Proper disposal procedures are informed by the chemical properties and potential hazards of the substance. Below is a summary of key data for this compound.

PropertyValueSource
Molecular Formula C₅₃H₆₀Cl₂N₂O₁₈[4]
Molecular Weight 1083.9 g/mol [4]
Appearance Solid
Solubility Soluble in DMSO to 1mg/ml
Storage Store at -20°C, protect from light and moisture[3]
Known Hazards Potentially harmful if inhaled or ingested. Potential skin and eye irritant.[3]
Toxicology Data Not known[3]

Experimental Protocols: Disposal Procedures

The following step-by-step guide outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for laboratory chemical waste management and should be adapted to comply with local and institutional regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling the material, ensure appropriate personal protective equipment is worn. This includes:

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste: Unused or expired this compound in its solid form should be collected in a designated, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Liquid Waste (Solutions): Solutions containing this compound, such as unused experimental solutions or washes, should be collected in a designated hazardous liquid waste container.

    • The primary solvent, typically DMSO, will also influence the waste stream classification. Ensure the waste container is compatible with all components of the solution.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be disposed of as hazardous solid waste.

Step 3: Waste Collection and Labeling

  • Use only approved, leak-proof, and chemically compatible containers for waste collection.

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and solvent if applicable.

  • Keep waste containers securely closed when not in use.

Step 4: Storage of Waste

  • Store hazardous waste in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure the storage area is compliant with all institutional and local regulations for hazardous waste storage.

Step 5: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Spill Cleanup:

In the event of a spill, the recommended cleanup procedure is to wash the area with soap and water.[3] For larger spills, consult your institution's EHS protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_start Start: Handling this compound cluster_waste_type 1. Identify Waste Type cluster_solid 2a. Solid Waste Protocol cluster_liquid 2b. Liquid Waste Protocol cluster_contaminated 2c. Contaminated Materials Protocol cluster_storage_disposal 3. Final Disposal Steps start This compound Waste Generated waste_type Solid, Liquid, or Contaminated Material? start->waste_type solid_waste Unused/Expired Solid Product waste_type->solid_waste Solid liquid_waste Solutions Containing the Compound waste_type->liquid_waste Liquid contaminated_item Gloves, Pipette Tips, etc. waste_type->contaminated_item Contaminated collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid store_waste Store Waste in Designated Secure Area collect_solid->store_waste collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_liquid->store_waste collect_contaminated Collect in Labeled Hazardous Solid Waste Container contaminated_item->collect_contaminated collect_contaminated->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Asante NaTRIUM Green-2 AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Asante NaTRIUM Green-2 AM. Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment.

This compound is a fluorescent indicator used for measuring intracellular sodium ion concentrations.[1] While specific toxicology data is not extensively available, the compound is identified as a potential skin and eye irritant and may be harmful if inhaled or ingested.[2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

To minimize exposure risk, the following PPE must be worn at all times when handling this compound.

Stage of HandlingEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Powder Safety glasses with side shields or safety goggles. A face shield is recommended for larger quantities.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Use in a well-ventilated area or fume hood. A dust mask may be used to prevent inhalation of fine particles.
Preparing Solutions Safety glasses with side shields or safety goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Work in a well-ventilated area or fume hood.
Cell Loading & Imaging Safety glasses with side shields or safety goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Not generally required.
Spill Cleanup Safety goggles and a face shield.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat or chemical-resistant apron.A dust mask or respirator may be required depending on the size of the spill.
Waste Disposal Safety glasses with side shields or safety goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Not generally required.

Operational Plans: Step-by-Step Guidance

Reagent Preparation

This compound is typically dissolved in anhydrous dimethylsulfoxide (DMSO) to create a stock solution.[1]

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the powdered reagent.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 1 mM).

  • Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture.[3] Repeated freeze-thaw cycles should be avoided.

cluster_prep Reagent Preparation Workflow A Equilibrate vial to room temperature B Weigh powder in fume hood A->B C Dissolve in anhydrous DMSO B->C D Aliquot and store at -20°C C->D

Caption: Workflow for preparing this compound stock solution.

Spill Cleanup

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.

  • Don PPE: Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the area. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean the Area: The manufacturer recommends cleaning up with soap and water.[2] For a more thorough cleanup of a chemical spill, use a mild detergent and water.

  • Dispose of Waste: Collect all contaminated materials (absorbent pads, paper towels, gloves, etc.) in a sealed, labeled container for hazardous waste disposal.

Disposal Plans

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

Waste Segregation and Collection
  • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Dispose of stock solutions and experimental solutions containing the dye in a designated, labeled container for hazardous liquid waste. Do not pour down the drain.

  • Sharps Waste: Contaminated pipette tips and other sharps should be placed in a designated sharps container.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly labeled with the full chemical name "this compound" and any other components of the waste stream.

  • Storage: Store waste containers in a designated satellite accumulation area with secondary containment.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

cluster_disposal Disposal Logical Flow A Segregate Waste (Solid, Liquid, Sharps) B Label Containers Clearly A->B C Store in Designated Area with Secondary Containment B->C D Contact EHS for Pickup C->D

Caption: Logical flow for the safe disposal of this compound waste.

References

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